molecular formula C6H7NO2 B3009240 3-(Hydroxymethyl)pyridin-2(1H)-one CAS No. 42463-41-2

3-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B3009240
CAS No.: 42463-41-2
M. Wt: 125.127
InChI Key: YDAXUHZQROIJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.127. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAXUHZQROIJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(Hydroxymethyl)pyridin-2(1H)-one" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

3-(Hydroxymethyl)pyridin-2(1H)-one: Technical Guide for Drug Discovery

Abstract

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS 42463-41-2) represents a critical scaffold in fragment-based drug design (FBDD), serving as a bifunctional building block that combines a hydrogen-bond donor/acceptor motif (the pyridone ring) with a modifiable primary alcohol handle.[1][2] This guide synthesizes the chemical properties, validated synthesis protocols, and reactivity profiles of this compound, tailored for medicinal chemists optimizing lead compounds for kinase inhibition, epigenetic modulation, and metal chelation.[1]

Chemical Identity & Structural Dynamics

The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2] In the solid state and in polar solvents (DMSO, water, methanol), the lactam (A) predominates due to dimerization potential and aromatic stabilization energy.[2] This preference is critical for binding site interactions, where the NH serves as a donor and the Carbonyl-O as an acceptor.[1][2]

PropertyData
IUPAC Name 3-(Hydroxymethyl)pyridin-2(1H)-one
CAS Number 42463-41-2
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Melting Point 203–205 °C (dec.)[1][2]
Solubility DMSO (High), Methanol (Moderate), Water (Hot)
pKa (Pyridone NH) ~11.6 (Estimated based on 2-pyridone)
Tautomeric Equilibrium Visualization

The following diagram illustrates the lactam-lactim equilibrium and the dominant dimerization mode observed in solution.

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Polar Solvents Lactim Lactim Form (2-Hydroxypyridine) Minor Tautomer Lactam->Lactim Tautomerization (Fast) Dimer H-Bonded Dimer (Supramolecular Assembly) Lactam->Dimer Dimerization (Conc. Dependent)

Figure 1: Tautomeric equilibrium favoring the lactam form, which stabilizes via intermolecular hydrogen bonding.[2]

Synthesis & Production Protocols

Direct hydroxymethylation of 2-pyridone at the C3 position using formaldehyde is often low-yielding due to competing N-hydroxymethylation and electronic deactivation.[1][2] The industry-standard route involves the reduction of 2-hydroxynicotinic acid esters .[1][2][3]

Recommended Protocol: Ester Reduction Strategy

Rationale: This pathway avoids regioselectivity issues by installing the carbon scaffold at the oxidation level of the carboxylic acid before reduction.[1][2][3]

Step 1: Esterification

  • Precursor: 2-Hydroxynicotinic acid (2-oxo-1,2-dihydropyridine-3-carboxylic acid).[1][2]

  • Reagents: Methanol, H₂SO₄ (cat.), Reflux.[1][2]

  • Yield: >90%.

  • Note: The product is Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.[1][2][4][5]

Step 2: Selective Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/CaCl₂.[1][2][3]

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Room Temperature, N₂ atmosphere.

  • Workup: Fieser workup (Water/15% NaOH/Water) to quench aluminum salts.[2][3]

  • Purification: Recrystallization from Toluene or Ethanol.[1][2][3]

Synthesis Start 2-Hydroxynicotinic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Stable Intermediate) Step1->Inter Step2 Reduction (LiAlH4, THF, 0°C) Inter->Step2 Product 3-(Hydroxymethyl)pyridin-2(1H)-one (Target) Step2->Product

Figure 2: Step-wise synthetic pathway from commercially available 2-hydroxynicotinic acid.

Reactivity Profile & Applications

The 3-(hydroxymethyl)pyridin-2(1H)-one scaffold offers two distinct vectors for chemical modification: the pyridone nitrogen and the primary alcohol .[1][2]

Functionalization Map
  • Alcohol Oxidation: The hydroxymethyl group can be oxidized to the aldehyde (using MnO₂ or Swern conditions) to generate electrophilic handles for reductive amination.[1][2][3]

  • Halogenation: Conversion to 3-(chloromethyl)pyridin-2(1H)-one (using SOCl₂) creates a potent alkylating agent for attaching the pyridone "warhead" to larger molecular scaffolds.[1][2]

  • N-Alkylation vs. O-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkylation occurs predominantly at the Nitrogen.[1][2] However, silver salts (Ag₂CO₃) can favor O-alkylation (lactim ether formation).[1][2]

Reactivity Core 3-(Hydroxymethyl) pyridin-2(1H)-one Aldehyde 3-Formyl Derivative Core->Aldehyde Oxidation (MnO2) Chloride 3-Chloromethyl Derivative Core->Chloride Substitution (SOCl2) N_Alk N-Alkylated Pyridone Core->N_Alk N-Alkylation (R-X, K2CO3)

Figure 3: Divergent reactivity pathways for library generation.[1][2]

Medicinal Chemistry Applications
  • Kinase Inhibition: The pyridone ring mimics the hydrogen-bonding pattern of nucleobases, making it an excellent scaffold for ATP-competitive inhibitors.[1][2]

  • Epigenetics: Used in the design of Bromodomain and Extra-Terminal (BET) inhibitors.[1][2][3]

  • Iron Chelation: While less potent than 3-hydroxy-4-pyridones, the 3-hydroxymethyl-2-pyridone motif contributes to metal binding in metalloenzyme inhibitors.[1][2]

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling LiAlH₄.[1]

References

  • Synthesis of 3-hydroxymethyl-2-pyridone derivatives: Title: "Butyrylcholinesterase ligands as diagnostic tools and treatment for diseases of the nervous system."[1][2][3] Source: US Patent 8,795,630 B2 (Column 32, Example 1).[1] URL:

  • Tautomeric Equilibrium of 2-Pyridones: Title: "2-Pyridone - Chemical Properties and Tautomerism."[1][2] Source: Wikipedia (Verified Chemical Data).[1][2][3] URL:[Link]

  • Reactivity of Hydroxymethyl Pyridines: Title: "Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones." Source: Indian Journal of Chemistry (via NIScPR).[2][3] URL:[Link]

  • Physical Properties & CAS Data: Title: "3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary." Source: PubChem CID 10630482.[1][2][3] URL:[Link]

Sources

An In-Depth Technical Guide to 3-(Hydroxymethyl)pyridin-2(1H)-one: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-(Hydroxymethyl)pyridin-2(1H)-one, a key heterocyclic compound for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding our discussion in established scientific principles and methodologies.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive framework for drug design. The introduction of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridin-2(1H)-one core, creating the title compound, adds a crucial layer of functionality. This hydroxyl group can significantly modify physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] Furthermore, it serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery programs.[1][2]

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research. 3-(Hydroxymethyl)pyridin-2(1H)-one is unequivocally identified by its Chemical Abstracts Service (CAS) number.

PropertyValueSource
CAS Number 42463-41-2[3][4]
IUPAC Name 3-(hydroxymethyl)-1H-pyridin-2-one[3][4]
Molecular Formula C₆H₇NO₂[3][4]
Molecular Weight 125.13 g/mol [3][4]
Appearance Solid (typical)[3]
Canonical SMILES C1=CNC(=O)C(=C1)CO[4]
InChI Key YDAXUHZQROIJJS-UHFFFAOYSA-N[3][4]

Synthesis and Chemical Reactivity

The synthesis of substituted pyridinones can be approached through various strategies, often involving either the formation of the pyridinone ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.[5]

Conceptual Synthetic Workflow

A common and effective strategy for introducing a hydroxymethyl group onto a heterocyclic ring is through the reduction of a corresponding carboxylic acid or its ester derivative. This transformation is a cornerstone of organic synthesis, valued for its reliability and high yield.

G cluster_0 Synthesis Pathway A 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid B Esterification (e.g., MeOH, H+) A->B C Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate B->C D Reduction (e.g., LiAlH4 or NaBH4) C->D E 3-(Hydroxymethyl)pyridin-2(1H)-one D->E

Caption: Conceptual workflow for the synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one.

Protocol: Reduction of a Pyridine-3-Carboxylate Derivative

This protocol describes a generalized, self-validating system for the reduction of a methyl 2-oxo-1,2-dihydropyridine-3-carboxylate to yield the target compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) (2-4 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (for NaBH₄)

  • Deionized Water

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with the reducing agent (e.g., LiAlH₄) suspended in anhydrous THF.

    • Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. An inert atmosphere prevents quenching of the highly reactive reagent by atmospheric moisture and oxygen. THF is an ideal solvent due to its ability to dissolve the starting material and its inertness to the reducing agent.

  • Substrate Addition: The starting ester is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

    • Causality: Slow, dropwise addition at reduced temperature is a crucial safety measure to control the exothermic reaction between the hydride reagent and the ester's carbonyl group, preventing dangerous temperature spikes and side reactions.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

    • Causality: TLC provides a rapid and effective way to determine the point of complete consumption of the starting material, indicated by the disappearance of its corresponding spot and the appearance of a new, more polar spot for the product alcohol.

  • Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. This is known as the Fieser workup.

    • Causality: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easily filterable, simplifying the workup process significantly compared to an acid quench which can lead to emulsions.

  • Extraction and Purification: The resulting slurry is filtered, and the solid is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

    • Causality: The liquid-liquid extraction isolates the desired product from the aqueous phase and inorganic salts. Drying with MgSO₄ removes residual water from the organic phase. Column chromatography is the standard method for purifying organic compounds, separating the target molecule from any unreacted starting material or byproducts based on polarity.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(hydroxymethyl)pyridin-2(1H)-one moiety is a valuable building block for creating more complex molecules with potential therapeutic applications.[6] The pyridinone core itself has been identified as a key pharmacophore in various contexts, including as inhibitors of viral enzymes like influenza endonuclease.[5]

Role as a Bioisostere and Synthetic Intermediate

The hydroxymethyl-pyridinone structure can act as a bioisostere for other chemical groups, such as catechols in metal chelation, or as a mimic of nucleic acid bases in antiviral or anticancer agents. Its true power lies in its role as a versatile intermediate.

G cluster_1 Synthetic Diversification A 3-(Hydroxymethyl)pyridin-2(1H)-one B Esterification (R-COOH) A->B C Etherification (R-X, Base) A->C D Oxidation (e.g., PCC, DMP) A->D E Ester Derivatives (Prodrugs, Linkers) B->E F Ether Derivatives (SAR Exploration) C->F G Aldehyde/Carboxylic Acid (Further Functionalization) D->G

Caption: Diversification pathways from 3-(Hydroxymethyl)pyridin-2(1H)-one.

Case Study: Influenza Endonuclease Inhibitors

Research into influenza treatments has identified the viral PA endonuclease as a promising drug target.[5] Fragment-based screening has revealed that 3-hydroxy-pyridin-2(1H)-one derivatives can act as effective chelating ligands within the enzyme's active site.[5] While our title compound is not the exact fragment, it represents a closely related structural motif. The hydroxymethyl group could be used to probe interactions with the protein backbone or be functionalized to link to other pharmacophoric elements, thereby creating more potent and selective inhibitors.

Safety and Handling

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2) is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its pyridinone core provides a biologically relevant scaffold, while the hydroxymethyl group offers a crucial point for synthetic diversification and property modulation. Understanding its synthesis, reactivity, and potential applications empowers researchers to design and develop the next generation of innovative therapeutics.

References

  • 3-Hydroxy-1-methyl-2(1h)-pyridinethione | C6H7NOS | CID 3751472 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry . PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • 3-(Hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 10630482 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation . Royal Society of Chemistry Publishing. Available at: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides . ACS Publications. Available at: [Link]

  • Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity . ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridin-2(1H)-one moiety is a privileged structure, renowned for its versatile biological activities and synthetic accessibility.[1] This guide provides an in-depth exploration of a specific, yet highly significant derivative: 3-(Hydroxymethyl)pyridin-2(1H)-one . This molecule uniquely combines the foundational pyridinone core with a reactive hydroxymethyl group, presenting a rich platform for structural modification and drug design.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to offer a cohesive narrative on the molecule's structure, the critical phenomenon of tautomerism that governs its behavior, the analytical techniques required for its characterization, and its broader implications in the development of novel therapeutics. By understanding the causality behind its properties, researchers can better harness its potential as a key building block and pharmacophore.

Identifier Value
IUPAC Name 3-(Hydroxymethyl)pyridin-2(1H)-one
CAS Number 42463-41-2[2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [3]
Canonical SMILES O=C1NC=CC=C1CO[2]
InChI Key YDAXUHZQROIJJS-UHFFFAOYSA-N[2]

Part 1: The Core Molecular Architecture: A Duality of Form

The chemical personality of 3-(Hydroxymethyl)pyridin-2(1H)-one is defined by a fascinating structural duality known as tautomerism. This phenomenon is not merely an academic curiosity; it profoundly influences the molecule's physical properties, reactivity, and interactions with biological targets.

The Pyridin-2(1H)-one Scaffold and Lactam-Lactim Tautomerism

The core of the molecule is a pyridinone ring, which exists in a dynamic equilibrium between two tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine).[4][5]

  • Pyridin-2(1H)-one (Lactam): This form contains an amide functional group within the six-membered ring. It is characterized by a carbon-oxygen double bond (C=O) and a nitrogen-hydrogen bond (N-H).

  • 2-Hydroxy-3-(hydroxymethyl)pyridine (Lactim): This aromatic tautomer features a hydroxyl group (-OH) attached to the pyridine ring.

The equilibrium between these two forms is highly sensitive to the surrounding environment.[6] In the solid state and in polar, protic solvents like water and alcohols, the more polar pyridin-2(1H)-one (lactam) form predominates .[4] This preference is driven by its ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups. Conversely, in non-polar solvents, the aromatic and less polar 2-hydroxypyridine (lactim) form is favored .[4][6] This solvent-dependent equilibrium is a critical consideration for reaction design and for understanding receptor-ligand binding, where the local environment of a binding pocket can dictate the favored tautomeric state.

Caption: Tautomeric equilibrium of the core structure.

The 3-(Hydroxymethyl) Substituent: A Handle for Functionality

Positioned adjacent to the carbonyl/hydroxyl group, the hydroxymethyl (-CH₂OH) substituent is a key feature. It enhances the molecule's polarity and capacity for hydrogen bonding, influencing its solubility in aqueous media—a crucial property for drug candidates. Furthermore, this primary alcohol provides a versatile reactive site for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, allowing for the systematic modification of the molecule's properties to optimize its pharmacological profile.

Part 2: Structural Elucidation and Spectroscopic Signature

Confirming the structure of 3-(Hydroxymethyl)pyridin-2(1H)-one and discerning its predominant tautomeric form in a given environment requires a multi-faceted analytical approach. The following protocols and predicted data serve as a robust reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for mapping the molecule's carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment and can help identify the dominant tautomer.

Predicted ¹H and ¹³C NMR Data (in a polar solvent like DMSO-d₆)

Data Type Assignment Predicted Chemical Shift (δ, ppm) Rationale
¹H NMR Pyridine H (3 protons)6.0 - 7.5Protons on the pyridinone ring, appearing as multiplets.
-CH ₂OH~4.5Methylene protons adjacent to the hydroxyl group and the ring.
-CH₂OH 4.0 - 5.5 (broad)The hydroxyl proton, often broad and exchangeable.
NH 10.0 - 12.0 (broad)The amide proton of the lactam form, significantly deshielded. Its presence is a key indicator of this tautomer.
¹³C NMR C =O~165The carbonyl carbon of the lactam form, highly deshielded. This signal would be absent in the lactim form.
Pyridine C (5 carbons)105 - 145Aromatic and vinyl carbons of the ring.
-C H₂OH~60The carbon of the hydroxymethyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to favor the pyridone form, or CDCl₃ to potentially observe more of the hydroxypyridine form) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a high-resolution NMR spectrometer (≥400 MHz). Acquire a standard 1D ¹H spectrum with parameters such as a 30° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (5-10 seconds) with an increased number of scans are necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying functional groups and provides direct evidence for the C=O bond, the hallmark of the pyridone tautomer.[4]

Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch (Alcohol)3200 - 3500Broad, StrongConfirms the presence of the hydroxymethyl group.
N-H Stretch (Amide)3100 - 3300Broad, MediumKey indicator of the pyridone (lactam) form.
C=O Stretch (Amide)1640 - 1680Strong, SharpDefinitive evidence for the pyridone (lactam) form.
C=C & C=N Stretch1450 - 1600Medium-StrongAromatic and vinyl stretches of the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to predicted values to confirm the presence of key functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

Predicted Mass Spectrometry Data

Ion Predicted m/z Significance
[M+H]⁺126.05Molecular ion peak (positive ion mode).
[M]⁺˙125.05Molecular ion (electron ionization).[3]
[M-H₂O]⁺˙107.04Loss of a water molecule from the hydroxymethyl group.
[M-CH₂O]⁺˙95.04Loss of formaldehyde.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an HRMS instrument, such as an Orbitrap or TOF mass spectrometer, using electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain the exact mass of the molecular ion.

  • Analysis: The measured exact mass should be within 5 ppm of the calculated theoretical mass (C₆H₇NO₂ = 125.0477) to confirm the elemental composition.[3]

Comprehensive Structural Analysis Workflow

The definitive characterization of 3-(Hydroxymethyl)pyridin-2(1H)-one relies on the synergistic use of these techniques. X-ray crystallography, if a suitable single crystal can be obtained, would provide unambiguous proof of the solid-state structure, including bond lengths, angles, and intermolecular hydrogen bonding networks.[7]

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Product MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MW Molecular Formula & Weight Confirmed MS->MW FG Functional Groups Identified IR->FG XRay X-Ray Crystallography (if crystalline) NMR->XRay Informs crystallization conditions Connectivity Connectivity Established NMR->Connectivity Structure Definitive 3D Structure (Solid State) XRay->Structure Final Structure Verified

Caption: Integrated workflow for structural elucidation.

Part 3: Synthetic Strategies

While numerous methods exist for constructing the pyridinone core, a targeted synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one can be approached through modern, efficient methodologies. A plausible and contemporary strategy involves the functionalization of a pre-formed pyridine ring.

Proposed Synthetic Pathway: Photoredox-Mediated Hydroxymethylation

A promising approach is adapted from recent advancements in photoredox catalysis, which enables direct C-H functionalization under mild conditions.[8] This method avoids harsh reagents and often provides high regioselectivity.

  • Step 1: N-Oxidation of 3-Picoline. Commercially available 3-picoline is oxidized to 3-methylpyridine N-oxide using an oxidant like m-CPBA or hydrogen peroxide.

  • Step 2: Radical Hydroxymethylation. The N-oxide is then subjected to a visible-light-induced reaction. A photocatalyst (e.g., an iridium or ruthenium complex) is excited by blue light, initiating a single-electron transfer (SET) process. In the presence of a hydroxymethyl radical source (e.g., methanol), this leads to the formation of a 2-hydroxymethylated pyridine N-oxide intermediate.

  • Step 3: Deoxygenation and Tautomerization. The resulting N-oxide can be deoxygenated, and under appropriate workup conditions, will yield the final, stable 3-(Hydroxymethyl)pyridin-2(1H)-one tautomer.

Synthesis_Pathway Start 3-Picoline N_Oxide 3-Methylpyridine N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Hydroxymethylated 2-(Hydroxymethyl)-3-methyl -pyridine N-Oxide N_Oxide->Hydroxymethylated Visible Light, Photocatalyst, Methanol Final_Product 3-(Hydroxymethyl) -pyridin-2(1H)-one Hydroxymethylated->Final_Product Deoxygenation & Tautomerization

Caption: A proposed photoredox synthetic pathway.

Part 4: Significance in Drug Discovery and Development

The 3-(Hydroxymethyl)pyridin-2(1H)-one scaffold is not just a synthetic target but a launchpad for therapeutic innovation. The pyridinone core is present in a range of FDA-approved drugs with diverse mechanisms of action, including the antifungal ciclopirox and the anti-HIV drug doravirine.[1]

The strategic placement of the hydroxymethyl group at the 3-position offers several advantages in a drug discovery context:

  • Vector for SAR Exploration: The -CH₂OH group is an ideal point for modification. It allows chemists to probe the steric and electronic requirements of a target's binding site by creating libraries of ether and ester analogs, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Improved Physicochemical Properties: As a potent hydrogen bond donor and acceptor, this group can enhance aqueous solubility and modulate membrane permeability, critical factors in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Bioisosteric Replacement: The hydroxymethyl-substituted pyridinone can serve as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole, helping to fine-tune acidity, metabolic stability, and target engagement.

Conclusion

3-(Hydroxymethyl)pyridin-2(1H)-one is a molecule of significant depth and potential. Its structure is elegantly governed by a tautomeric equilibrium that dictates its physical and chemical behavior. A comprehensive analytical toolkit, combining NMR, IR, and MS, is essential for its unambiguous characterization. Modern synthetic methods, particularly those leveraging photoredox catalysis, offer efficient pathways to its construction. For drug discovery professionals, this compound represents a valuable scaffold, offering a unique combination of a proven pharmacophoric core with a versatile functional handle for optimization. A thorough understanding of its molecular structure is the critical first step in unlocking its full therapeutic potential.

References

  • SpectraBase. (n.d.). 3-Hydroxymethyl-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-methyl-2(1h)-pyridinethione. Retrieved from [Link]

  • Kumar, V., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society, 95, 103-109. Available at: [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wang, W., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 789528. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Zhang, Z., et al. (1987). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry, 65(10), 2340-2347. Retrieved from [Link]

  • Evans, M. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]

  • Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[9][10]-annelated rings and oxygen at the[10]-position. Journal of the Chemical Society B: Physical Organic, 279-289. Retrieved from [Link]

  • ResearchGate. (2022, March 1). Crystal structure analysis, Hirshfeld surface analysis, spectral investigations (FT-IR, FT-R), DFT calculations, ADMET studies and molecular docking of 3H-Methyl-1H-pyrazole-1-carboxamide (3MPC). Retrieved from [Link]pyrazole-1-carboxamide_3MPC)

Sources

Technical Guide: Spectroscopic Profile of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-(Hydroxymethyl)pyridin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry.

Compound Identity & Significance

3-(Hydroxymethyl)pyridin-2(1H)-one is a functionalized pyridone derivative serving as a versatile intermediate in the synthesis of bioactive molecules, including cannabinoid receptor ligands and butyrylcholinesterase inhibitors.[1] Its structure features a 2-pyridone core substituted at the 3-position with a hydroxymethyl group, capable of participating in hydrogen bonding and further derivatization (e.g., halogenation, esterification).

Core Data
PropertyValue
IUPAC Name 3-(Hydroxymethyl)-1,2-dihydropyridin-2-one
CAS Registry Number 42463-41-2
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in CDCl₃
Tautomeric Equilibrium

This compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO, Methanol), the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This guide focuses on the dominant lactam tautomer.

Tautomerism cluster_legend Equilibrium Context Lactam Lactam Form (Dominant) 3-(Hydroxymethyl)pyridin-2(1H)-one Lactim Lactim Form (Minor) 2-Hydroxy-3-(hydroxymethyl)pyridine Lactam->Lactim  Non-polar solvents   Note Polar solvents (DMSO, MeOH) stabilize the Lactam form.

Figure 1: Tautomeric equilibrium favoring the lactam form in polar media.

Synthesis & Preparation

A robust method for accessing this scaffold involves the selective reduction of 2-hydroxynicotinic acid derivatives or the hydrolysis of halogenated precursors.

Primary Synthetic Workflow

The most common laboratory route is the reduction of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (derived from 2-hydroxynicotinic acid) using Diisobutylaluminum hydride (DIBAL-H).

Synthesis Start 2-Hydroxynicotinic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 2-hydroxynicotinate Step1->Inter Step2 Reduction (DIBAL-H, -78°C, THF) Inter->Step2 Product 3-(Hydroxymethyl)pyridin-2(1H)-one Step2->Product

Figure 2: Synthetic pathway via ester reduction.[2]

Protocol Summary:

  • Starting Material: Methyl 2-hydroxynicotinate.

  • Reagent: DIBAL-H (3-4 equivalents).

  • Conditions: Anhydrous THF, -78°C under Argon.

  • Workup: Quench with Methanol/Rochelle's salt, extract with Ethyl Acetate (requires extensive extraction due to water solubility).

  • Purification: Recrystallization from Toluene or Flash Chromatography (MeOH/DCM).

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The NMR data reflects the asymmetry of the pyridone ring and the deshielding effects of the carbonyl and nitrogen atoms.

¹H NMR (300 MHz, CD₃OD/DMSO-d₆)

Note: In deuterated methanol (CD₃OD), hydroxyl protons (OH and NH) exchange and are typically not observed.

Shift (δ ppm)Mult.[3][2][4][5][6]Integ.AssignmentStructural Insight
4.50 s2H-CH ₂OHMethylene protons adjacent to OH and the aromatic ring.
6.36 t1HH-5 C5-H is the most shielded aromatic proton (meta to C=O).
7.36 dd1HH-4 C4-H is deshielded by the adjacent carbonyl (beta-position).
7.65 dd1HH-6 C6-H is the most deshielded due to proximity to the Nitrogen (alpha-position).
11.80 *br s1HN-H Observed in DMSO-d₆ only. Broad singlet characteristic of lactams.

Coupling Constants (J):


 Hz, 

Hz,

Hz.
¹³C NMR (75 MHz, DMSO-d₆)

Predicted/Literature consensus values:

  • 162.0 ppm: C=O (C2, Carbonyl).

  • 138.5 ppm: C-6 (Alpha to Nitrogen).

  • 135.0 ppm: C-4 (Beta to Carbonyl).

  • 128.0 ppm: C-3 (Substituted carbon).

  • 105.5 ppm: C-5 (Gamma to Carbonyl, shielded).

  • 59.5 ppm: C H₂OH (Hydroxymethyl).

B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the amide and hydroxyl functionalities.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200 - 3450 Broad, MedO-H / N-H Stretch Overlapping broad bands due to extensive H-bonding in the solid state.
1650 - 1680 StrongC=O Stretch Characteristic "Amide I" band for cyclic lactams (pyridones). Lower frequency than typical ketones due to resonance.
1610 - 1620 MediumC=C Stretch Aromatic ring breathing modes.
1050 - 1080 MediumC-O Stretch Primary alcohol C-O stretch.
C. Mass Spectrometry (MS)

Analysis typically utilizes ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (M⁺): m/z 125.

  • Protonated Ion [M+H]⁺: m/z 126.

  • Fragmentation Pattern (EI):

    • m/z 125: Parent ion.

    • m/z 108: [M - OH]⁺ (Loss of hydroxyl radical).

    • m/z 97: [M - CO]⁺ (Loss of carbonyl, typical for pyridones).

    • m/z 94: [M - CH₂OH]⁺ (Loss of hydroxymethyl group).

References

  • Title: Pyridone derivatives having affinity for cannabinoid 2-type receptor.
  • General Pyridone Chemistry

    • Title: 2-Pyridone (Wikipedia/Chemical D
    • Source: Wikipedia / PubChem CID 10630482.
    • URL:[Link]

  • Related Mechanistic Studies

    • Title: Elimination Reactions of 1-Halocycloheptenes... and Hydrolysis of Pyridyl Phosphates.[7]

    • Source: ResearchGate (Journal of Organic Chemistry contexts).
    • URL:[Link]

Sources

The Versatile Synthon: A Technical Guide to the Synthetic Utility of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance in drug discovery. Molecules incorporating this heterocyclic system have demonstrated efficacy as phosphodiesterase inhibitors, antifungal agents, and treatments for idiopathic pulmonary fibrosis, among other therapeutic applications. The inherent chemical functionalities of the pyridin-2(1H)-one ring system, including its capacity for hydrogen bonding and diverse substitution patterns, allow for fine-tuning of its pharmacological properties.

This technical guide focuses on a particularly valuable derivative, 3-(hydroxymethyl)pyridin-2(1H)-one , as a strategic starting material for the synthesis of complex molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable pyridinone core, makes it a versatile building block for creating diverse chemical libraries for drug discovery and development. This guide will provide an in-depth exploration of the key synthetic transformations of 3-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Properties of 3-(Hydroxymethyl)pyridin-2(1H)-one

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning.

PropertyValueSource
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
IUPAC Name 3-(hydroxymethyl)-1H-pyridin-2-one[2]
CAS Number 42463-41-2[3]
Appearance Solid[3]

Synthetic Transformations of 3-(Hydroxymethyl)pyridin-2(1H)-one: A Practical Guide

The synthetic utility of 3-(hydroxymethyl)pyridin-2(1H)-one stems from the selective reactivity of its two primary functional groups: the exocyclic hydroxyl group and the endocyclic N-H of the pyridinone ring. This section details key transformations at these positions, providing both the mechanistic rationale and actionable protocols.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality at the C3 position is a versatile handle for a variety of chemical modifications, including etherification, halogenation, and oxidation.

The formation of an ether linkage is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and target engagement.

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and widely employed method for forming ether bonds.[4] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent. For the O-alkylation of 3-(hydroxymethyl)pyridin-2(1H)-one, the first step is the deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide. The choice of base is critical to ensure selective deprotonation of the more acidic hydroxyl group over the N-H of the pyridinone ring. Strong, non-nucleophilic bases such as sodium hydride (NaH) are ideal for this purpose. The subsequent reaction with an alkyl halide furnishes the desired ether.

Experimental Protocol: Williamson Ether Synthesis

  • Step 1: Deprotonation. To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Alkylation. After stirring for 30 minutes at 0 °C, add the desired alkyl halide (1.2 eq.) dropwise.

  • Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Authoritative Grounding: The principles of the Williamson ether synthesis are well-established in organic chemistry literature.

Williamson_Ether_Synthesis

Mitsunobu Reaction: An Alternative for Sterically Hindered Alcohols

For the synthesis of ethers from more sterically demanding alcohols or for reactions where basic conditions are not tolerated, the Mitsunobu reaction offers a powerful alternative.[5] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol of our starting material.

Causality Behind Experimental Choices: The Mitsunobu reaction activates the hydroxyl group in situ using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a good leaving group that is then displaced by a nucleophile, in this case, a phenol or another alcohol.

Experimental Protocol: Mitsunobu Reaction

  • Step 1: Reagent Combination. To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.), the desired phenol or alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.

  • Step 2: Reaction Progression. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Work-up and Purification. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.

Mitsunobu_Reaction

The conversion of the hydroxymethyl group to a halomethyl group, particularly a chloromethyl or bromomethyl group, transforms it into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The use of a base like pyridine can influence the stereochemical outcome, though it is not a factor for this primary alcohol.

Experimental Protocol: Synthesis of 3-(Chloromethyl)pyridin-2(1H)-one

  • Step 1: Reaction Setup. To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Step 2: Reaction Progression. Stir the reaction mixture at room temperature for 2-4 hours.

  • Step 3: Work-up and Purification. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)pyridin-2(1H)-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Authoritative Grounding: The conversion of alcohols to alkyl halides using thionyl chloride is a fundamental transformation in organic synthesis.

Reactions at the Pyridinone Nitrogen

The N-H bond of the pyridin-2(1H)-one is amenable to substitution, most commonly through N-alkylation.

N-alkylation of the pyridinone ring can significantly impact the molecule's biological activity and physicochemical properties.

Causality Behind Experimental Choices: Similar to O-alkylation, N-alkylation can be achieved using a base to deprotonate the N-H followed by reaction with an alkyl halide. The choice of base and reaction conditions can influence the selectivity between N- and O-alkylation. To favor N-alkylation, a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is often employed. The ambident nucleophilicity of the pyridinone anion can lead to a mixture of N- and O-alkylated products, with the ratio often depending on the nature of the alkylating agent and the reaction conditions (hard vs. soft electrophiles and nucleophiles).

Experimental Protocol: N-Alkylation

  • Step 1: Reaction Setup. To a suspension of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF, add the desired alkyl halide (1.2 eq.).

  • Step 2: Reaction Progression. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

N_Alkylation

Application in Multi-Step Synthesis: A Case Study

The synthetic utility of 3-(hydroxymethyl)pyridin-2(1H)-one is best illustrated through its application in the synthesis of complex, biologically active molecules. For instance, it can serve as a key intermediate in the preparation of novel kinase inhibitors or other targeted therapeutics.

Hypothetical Synthetic Pathway:

A plausible synthetic route towards a more complex derivative could involve a two-step sequence:

  • Etherification of the hydroxymethyl group: Reaction with a substituted benzyl bromide under Williamson ether synthesis conditions to introduce a key pharmacophoric element.

  • N-alkylation of the pyridinone ring: Subsequent reaction with a different alkyl halide to further diversify the scaffold and modulate its properties.

This sequential functionalization allows for the controlled and systematic elaboration of the starting material into a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

3-(Hydroxymethyl)pyridin-2(1H)-one is a highly valuable and versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. Its bifunctional nature allows for selective and sequential modifications at both the hydroxymethyl group and the pyridinone nitrogen, providing a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide, grounded in established synthetic methodologies, offer a practical framework for researchers to harness the full potential of this important building block in their drug discovery and development programs. Future research in this area will likely focus on the development of novel catalytic methods for the functionalization of this scaffold and its application in the synthesis of next-generation therapeutics.

References

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (URL not provided in search results)
  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. ACS Publications. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Publishing. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 3-(Hydroxymethyl)pyridin-2(1H)-one. PubChem. [Link]

Sources

The Emerging Therapeutic Potential of 3-(Hydroxymethyl)pyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridin-2(1H)-one core stands as a privileged scaffold, a structural motif that has given rise to a diverse array of clinically significant therapeutics. From antiviral and anticancer agents to analgesics and metal chelators, the versatility of this heterocyclic system is well-documented.[1] This guide delves into the untapped potential of a specific, yet promising derivative: 3-(Hydroxymethyl)pyridin-2(1H)-one . While direct, extensive preclinical or clinical data for this particular molecule remains nascent, a comprehensive analysis of its constituent parts—the pyridinone core and the critical hydroxymethyl substituent—provides a compelling rationale for its exploration in several therapeutic arenas. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured exploration of the scientific underpinnings that position 3-(hydroxymethyl)pyridin-2(1H)-one as a molecule of significant interest. We will dissect the known biological activities of related pyridinone derivatives, extrapolate the potential mechanistic avenues for our lead compound, and provide a forward-looking perspective on the experimental pathways necessary to validate its therapeutic utility.

I. The Pyridin-2(1H)-one Core: A Foundation for Diverse Pharmacology

The pyridin-2(1H)-one ring system is a cornerstone of numerous pharmacologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its amenability to chemical modification at multiple positions, has made it a favored scaffold in drug design. Marketed drugs containing the pyridinone moiety, such as the cardiotonic agent milrinone, the antifungal ciclopirox, and the anti-HIV drug doravirine, underscore the clinical translatability of this chemical class.[1]

The therapeutic breadth of pyridinone derivatives is remarkable, spanning a wide range of biological targets:

  • Oncology: Derivatives have been developed as inhibitors of key cancer-related targets, including Insulin-like Growth Factor 1-Receptor (IGF-1R) and eukaryotic translation initiation factor 3a (eIF3a), highlighting their potential in disrupting cancer cell proliferation and survival.[2][3]

  • Infectious Diseases: The pyridinone scaffold is a component of potent antiviral agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and influenza endonuclease inhibitors.[1] Furthermore, certain derivatives exhibit significant antibacterial and antifungal properties.[4][5]

  • Inflammation and Pain: Substituted pyridin-2(1H)-ones have been identified as potent inhibitors of p38α MAPK, a key kinase in inflammatory signaling pathways, demonstrating their potential in the management of pain and inflammatory conditions.[6]

  • Metal Chelation: The hydroxypyridinone class, in particular, are effective metal chelators and have been explored for applications in neurodegenerative diseases like Alzheimer's and as antimicrobial agents.[7]

II. The Strategic Importance of the 3-Hydroxymethyl Group

The introduction of a hydroxymethyl (-CH2OH) group onto a pharmacophore is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[8] This small, polar functional group can profoundly influence a molecule's behavior in a biological system.

Key Physicochemical Properties of 3-(Hydroxymethyl)pyridin-2(1H)-one:

PropertyValueSource
Molecular FormulaC6H7NO2PubChem[9]
Molecular Weight125.13 g/mol PubChem[9]
XLogP3-0.1PubChem[9]
Hydrogen Bond Donor Count2PubChem[9]
Hydrogen Bond Acceptor Count2PubChem[9]

The hydroxymethyl group can:

  • Enhance Solubility: The polar hydroxyl group can improve aqueous solubility, a critical factor for drug delivery and bioavailability.[8]

  • Modulate Lipophilicity: The addition of a hydroxymethyl group can fine-tune the oil-water partition coefficient, impacting cell membrane permeability and interaction with biological targets.

  • Introduce New Binding Interactions: The hydroxyl moiety can act as a hydrogen bond donor or acceptor, potentially forming new, beneficial interactions with the target protein and enhancing binding affinity and selectivity.

  • Serve as a Handle for Prodrug Strategies: The hydroxyl group can be derivatized to create prodrugs with improved pharmacokinetic profiles.

III. Potential Therapeutic Applications of 3-(Hydroxymethyl)pyridin-2(1H)-one: A Forward-Looking Analysis

Based on the established pharmacology of the pyridin-2(1H)-one scaffold and the strategic role of the hydroxymethyl group, we can logically project several promising therapeutic avenues for 3-(hydroxymethyl)pyridin-2(1H)-one.

A. As a Novel Analgesic for Neuropathic and Inflammatory Pain

Scientific Rationale: A series of 3,5-disubstituted pyridin-2(1H)-ones have demonstrated potent in vivo efficacy in a rat model of inflammatory mechanical allodynia. The lead compound from this series was identified as a p38α MAPK inhibitor.[6] The p38α MAPK signaling pathway is a critical mediator of pain hypersensitivity. Given that 3-(hydroxymethyl)pyridin-2(1H)-one shares the core pyridinone scaffold, it is a plausible candidate for exhibiting similar inhibitory activity. The hydroxymethyl group could potentially enhance binding to the kinase active site.

Experimental Workflow for Screening Analgesic Potential

G IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates 3-(hydroxymethyl)pyridin-2(1H)-one 3-(hydroxymethyl)pyridin-2(1H)-one 3-(hydroxymethyl)pyridin-2(1H)-one->IGF-1R Inhibits Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival

Caption: Postulated inhibition of the IGF-1R signaling pathway.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(hydroxymethyl)pyridin-2(1H)-one for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

C. As a Foundation for Antiviral Drug Discovery

Scientific Rationale: The pyridinone core is integral to the activity of several antiviral compounds. For example, 5-chloro-3-hydroxypyridin-2(1H)-one was identified as a chelating ligand and an effective inhibitor of influenza endonuclease. [1]The structural similarity of 3-(hydroxymethyl)pyridin-2(1H)-one to this and other pyridinone-based antivirals suggests its potential as a starting point for the development of new antiviral agents. The hydroxymethyl group could be a key interaction point or a site for further chemical elaboration to optimize antiviral activity.

IV. Future Directions and Concluding Remarks

While this guide has outlined the significant therapeutic potential of 3-(hydroxymethyl)pyridin-2(1H)-one based on robust scientific precedent from related analogs, it is imperative to acknowledge that this potential is currently theoretical. The next critical phase involves rigorous experimental validation.

Key Future Research Steps:

  • Synthesis and Characterization: Develop a scalable and efficient synthesis route for 3-(hydroxymethyl)pyridin-2(1H)-one and its derivatives.

  • Broad-Spectrum Biological Screening: Conduct high-throughput screening against a diverse panel of biological targets, including kinases, viral enzymes, and cancer cell lines.

  • In-depth Mechanistic Studies: For any identified activities, perform detailed mechanism-of-action studies to elucidate the molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a library of analogs to establish a clear SAR and optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Proof-of-Concept: Advance promising candidates to relevant animal models to establish in vivo efficacy and safety.

References

Sources

3-(Hydroxymethyl)pyridin-2(1H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Pyridin-2(1H)-one Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of bioactive compounds and approved drugs. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyridin-2(1H)-one nucleus is a quintessential example of such a scaffold.[1] Its unique combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), coupled with an aromatic system, allows it to serve as a versatile bioisostere for amide bonds, phenols, and other heterocyclic systems.[1] This adaptability has led to the development of numerous drugs, including the cardiotonic agent milrinone, the antifungal ciclopirox, and the anti-HIV drug doravirine.[1]

While the core pyridinone structure is vital, the strategic placement of functional groups is what truly unlocks its therapeutic potential. The introduction of a hydroxymethyl (-CH₂OH) group at the 3-position creates 3-(Hydroxymethyl)pyridin-2(1H)-one , a highly valuable and versatile building block. This seemingly simple addition provides a crucial handle for synthetic elaboration, allowing chemists to readily introduce a vast array of pharmacophoric features through well-established chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and critical role of 3-(hydroxymethyl)pyridin-2(1H)-one as a foundational element in the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in drug design and synthesis. These parameters influence solubility, reactivity, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 42463-41-2[2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
IUPAC Name 3-(hydroxymethyl)-1H-pyridin-2-one[2]
SMILES C1=CNC(=O)C(=C1)CO[2]
Calculated LogP -0.1[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Appearance Solid[3]

Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one: A Strategic Approach

While 3-(hydroxymethyl)pyridin-2(1H)-one is commercially available, understanding its synthesis provides critical insights into its chemistry and the potential for creating analogs. A robust and logical synthetic route proceeds from 2-aminopyridine-3-formic acid, involving a two-step sequence: reduction of the carboxylic acid followed by conversion of the amino group to a hydroxyl (keto) group.

Synthesis_Workflow Start 2-Aminopyridine-3-formic Acid Step1 Step 1: Reduction (Red-Al®) Start->Step1 Intermediate 2-Amino-3-(hydroxymethyl)pyridine Step1->Intermediate Step2 Step 2: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate->Step2 Product 3-(Hydroxymethyl)pyridin-2(1H)-one Step2->Product

Caption: A plausible two-step synthesis of the title compound.

Step 1: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine

The initial step involves the selective reduction of the carboxylic acid group at the 3-position of the pyridine ring to a primary alcohol.

  • Causality of Experimental Choices: While lithium aluminum hydride (LiAlH₄) is a classic reducing agent, its high reactivity can be challenging for large-scale industrial applications. A safer and highly effective alternative is sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al®. It offers similar reactivity but with improved thermal stability and solubility in aromatic solvents.[4] The reaction is performed under anhydrous and anaerobic conditions to prevent quenching of the highly reactive hydride reagent by atmospheric moisture or oxygen.

Detailed Experimental Protocol: [4]

  • Inert Atmosphere: A 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: 50 g of 2-aminopyridine-3-formic acid is added to the flask with stirring.

  • Cooling: The flask is cooled in an ice-salt bath to maintain a temperature below 10°C.

  • Addition of Reducing Agent: 209 g of a 70% solution of Red-Al® in toluene is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 16 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Workup: The resulting slurry is filtered, and the filter cake is washed with THF. The mother liquor and washings are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-3-(hydroxymethyl)pyridine. A typical yield for this process is approximately 85%.[4]

Step 2: Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

This transformation leverages the classic Sandmeyer-type reaction, where a primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. In the case of 2-aminopyridines, the resulting 2-hydroxypyridine exists in tautomeric equilibrium, predominantly as the more stable pyridin-2(1H)-one form.

  • Causality of Experimental Choices: The reaction is initiated by treating the aminopyridine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric or hydrochloric acid.[5] Performing the reaction at low temperatures (0-5°C) is critical, as aromatic diazonium salts, particularly those of heterocyclic amines, can be unstable at higher temperatures and may decompose or participate in unwanted side reactions.[6] The subsequent warming of the solution facilitates the hydrolysis of the diazonium intermediate, releasing nitrogen gas and forming the desired product.

Detailed Experimental Protocol (Hypothetical, based on established methods):

  • Acidic Solution: 38 g of 2-amino-3-(hydroxymethyl)pyridine is dissolved in a mixture of 200 mL of water and 50 mL of concentrated sulfuric acid in a 1-liter beaker, with cooling to maintain the temperature below 20°C.

  • Diazotization: The solution is cooled to 0-5°C in an ice-salt bath. A solution of 25 g of sodium nitrite in 75 mL of water is added dropwise with vigorous stirring, ensuring the temperature remains below 5°C. The addition should take approximately 1 hour.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour. The ice bath is then removed, and the solution is slowly warmed to room temperature, then heated to 50-60°C. Vigorous evolution of nitrogen gas will be observed. The heating is continued until gas evolution ceases (approximately 1-2 hours).

  • Neutralization and Isolation: The reaction mixture is cooled to room temperature and carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction and Purification: The aqueous solution is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield pure 3-(hydroxymethyl)pyridin-2(1H)-one.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The true value of 3-(hydroxymethyl)pyridin-2(1H)-one lies in its role as a versatile synthetic intermediate. The primary alcohol provides a reactive site for a wide range of chemical modifications, enabling the construction of large and diverse compound libraries for high-throughput screening.

Case Study 1: Antiviral Agents - Inhibitors of Influenza Endonuclease

Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antiviral agents with novel mechanisms of action. The influenza virus relies on an RNA-dependent RNA polymerase to replicate its genome. A key component of this polymerase is the polymerase acidic (PA) protein, which possesses an endonuclease domain essential for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own viral transcription.[1]

The 3-hydroxypyridin-2(1H)-one scaffold (a close analog and potential metabolic product of our title compound) has been identified as a potent chelator of the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site of the PA endonuclease.[1] This chelation blocks the enzyme's catalytic activity, thereby inhibiting viral replication.

Influenza_Replication_Inhibition cluster_HostCell Host Cell cluster_Virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' Cap) Polymerase PA/PB1/PB2 Polymerase (Endonuclease Active Site) Host_mRNA->Polymerase Cap-Snatching Ribosome Ribosome Viral_Proteins New Viral Proteins Ribosome->Viral_Proteins vRNA Viral RNA (vRNA) Viral_mRNA Viral mRNA vRNA->Viral_mRNA Transcription (Primed by Capped Fragment) Capped_Primer Capped RNA Primer Polymerase->Capped_Primer Viral_mRNA->Ribosome Translation Inhibitor 3-Hydroxypyridin-2(1H)-one Derivative Inhibitor->Polymerase Inhibits (Metal Chelation)

Caption: Inhibition of influenza virus replication via PA endonuclease.

Protocol: High-Throughput Fluorescence Assay for Influenza Endonuclease Inhibition [1] This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay used to screen for inhibitors of the PA endonuclease.

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT.

    • PA Endonuclease: Recombinant N-terminal domain of influenza PA protein.

    • FRET Substrate: A short, single-stranded RNA oligonucleotide labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

    • Test Compounds: 3-(Hydroxymethyl)pyridin-2(1H)-one derivatives dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well microplate, add 10 µL of assay buffer to each well.

    • Add 100 nL of test compound solution (or DMSO for control wells) to achieve the desired final concentration.

    • Add 5 µL of the PA endonuclease solution to each well (except for no-enzyme controls).

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time using a plate reader.

  • Data Analysis:

    • In the absence of an inhibitor, the endonuclease cleaves the substrate, separating the fluorophore from the quencher and causing an increase in fluorescence.

    • Effective inhibitors will prevent cleavage, resulting in a low fluorescence signal.

    • The rate of fluorescence increase is calculated for each well.

    • The percent inhibition is determined relative to the high (no inhibitor) and low (no enzyme) controls.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Compound ClassTargetExample IC₅₀Source
Aryl substituted 3-hydroxypyridin-2(1H)-onesInfluenza A EndonucleaseSub-micromolar to low micromolar[1]
Case Study 2: Anticancer and Anti-Fibrosis Agents

The pyridin-2(1H)-one scaffold is also prevalent in the design of agents targeting cancer and fibrotic diseases. For instance, derivatives have been synthesized and evaluated as regulators of the eukaryotic translation initiation factor 3 subunit A (eIF3a).[7] Overexpression of eIF3a is linked to tumorigenesis and cellular proliferation. By inhibiting its function, these compounds can selectively suppress the growth of cancer cells.[7]

One study reported that a 1-phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one derivative, which could be synthesized from a 5-(halomethyl)pyridin-2(1H)-one intermediate (itself accessible from 3-(hydroxymethyl)pyridin-2(1H)-one), displayed potent and selective activity against the A549 lung cancer cell line with an IC₅₀ of 0.13 µM.[7]

Case Study 3: Broader Biological Activities

The versatility of the pyridin-2(1H)-one core, made accessible through building blocks like 3-(hydroxymethyl)pyridin-2(1H)-one, extends to numerous other therapeutic areas. Derivatives have shown significant promise as:

  • Antibacterial and Antifungal Agents: The scaffold is present in compounds exhibiting activity against various bacterial and fungal strains.[8]

  • Anti-inflammatory and Analgesic Agents: Substituted pyridinones have been developed as potent inhibitors of inflammatory pain pathways.[9]

Conclusion

3-(Hydroxymethyl)pyridin-2(1H)-one represents more than just a single chemical entity; it is a strategic starting point for innovation in drug discovery. While the parent molecule itself may not possess significant intrinsic biological activity, its true power lies in the synthetic versatility afforded by the 3-hydroxymethyl group. This functional handle allows medicinal chemists to readily explore chemical space, attaching diverse fragments and pharmacophores to the privileged pyridin-2(1H)-one core. From potent antiviral agents that disable influenza replication to selective anticancer compounds, the derivatives originating from this building block continue to populate the drug development pipeline. As researchers continue to seek novel therapeutics with improved efficacy and safety profiles, the strategic application of well-designed, functionalized scaffolds like 3-(hydroxymethyl)pyridin-2(1H)-one will remain an indispensable component of modern medicinal chemistry.

References

  • Kazuta, Y., Hirano, K., Natsume, K., et al. (2003). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Journal of Medicinal Chemistry, 46, 1980. Available at: [Link]

  • CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine. Google Patents.
  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Singh, S. B., et al. (2009). Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives. Bioorganic & Medicinal Chemistry, 17(11), 3956-3966. Available at: [Link]

  • Zhang, L., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4311. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10630482, 3-(Hydroxymethyl)pyridin-2(1H)-one. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14761461, 2-Fluoro-3-(hydroxymethyl)pyridine. Available at: [Link]

  • Orozco-Castañeda, H. J., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(16), 4983. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Diazotisation. Available at: [Link]

  • Thomas, I., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(4), 565-573. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

  • Zhu, W., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-666. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Al-Maharik, N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). Available at: [Link]

  • Orozco-Castañeda, H. J., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(16). Available at: [Link]

  • Caldwell, W. T., & Tyson, F. T. (1943). 2,3-Diaminopyridine. Organic Syntheses, 23, 14. Available at: [Link]

  • Ciura, K., et al. (2020). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 25(18), 4057. Available at: [Link]

  • Goud, B. S., et al. (2022). An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1). Scientific Reports, 12(1), 1-16. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS No. 42463-41-2). The protocols and recommendations outlined herein are grounded in established safety principles and data synthesized from authoritative sources to ensure a self-validating system of laboratory safety.

Executive Summary: Understanding the Compound

3-(Hydroxymethyl)pyridin-2(1H)-one is a pyridinone derivative used in various research and development applications.[1] Its chemical structure presents specific hazards that necessitate rigorous safety protocols. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower laboratory personnel with a deeper understanding of risk mitigation. The toxicological properties of this specific compound have not been fully investigated, which elevates the importance of adhering to stringent safety measures as a precautionary principle.[2]

Hazard Identification and Risk Profile

A thorough understanding of the hazard profile is fundamental to safe handling. 3-(Hydroxymethyl)pyridin-2(1H)-one is classified as hazardous under the Globally Harmonized System (GHS).[3]

GHS Classification Summary

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07Warning

Source: Synthesized from multiple Safety Data Sheets.[3][4]

The primary routes of exposure are inhalation of the solid dust, ingestion, and direct contact with skin and eyes.[5][6] The causality for these hazards lies in the compound's chemical reactivity and its ability to interact with biological tissues, causing irritation and potential systemic effects if absorbed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The principle of minimizing exposure dictates that the compound should be handled in a controlled environment.

  • Ventilation: All handling of 3-(Hydroxymethyl)pyridin-2(1H)-one powder must be conducted in a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low.[2][7] This is crucial to mitigate the risk of respiratory irritation and inhalation toxicity.[3][6]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area. Proximity is key for effective first aid in the event of accidental contact.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[2][8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[9]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves, such as nitrile gloves, which are resistant to a broad range of chemicals.[8] Gloves must be inspected for integrity before each use and removed with care to avoid skin contamination.[5]

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing is mandatory to prevent skin exposure.[2][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during large-scale operations, a NIOSH/MSHA-approved respirator should be used.[2] The choice of respirator will depend on the concentration and nature of the airborne contaminant.

PPE_Workflow Start Task: Handling 3-(Hydroxymethyl)pyridin-2(1H)-one Goggles Goggles Start->Goggles Always Required Gloves Gloves Start->Gloves Always Required Coat Coat Start->Coat Always Required FaceShield FaceShield Start->FaceShield Assess Risk Respirator Respirator Start->Respirator Assess Risk

Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is essential for consistent safety.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.[6][10]

  • Dispensing: When weighing or transferring the solid, perform the task in a fume hood to contain any dust. Use non-sparking tools.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[5][6]

  • Clothing: Remove any contaminated clothing immediately and launder it before reuse.[2][6][10]

Storage Protocol

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent contamination and exposure.[2][5] This compound is noted as being hygroscopic (absorbs moisture from the air), making a tight seal essential.[2][5]

  • Location: Store in a dry, cool, and well-ventilated area.[2][5]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[4][5]

Emergency Procedures: A Validating System

Emergency preparedness ensures that accidental exposures and spills are managed effectively to minimize harm.

First Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6][10]

Exposure RouteFirst Aid ProtocolCausality/Rationale
Inhalation Remove the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][6][11]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][10]To physically remove the chemical from the skin and reduce irritation and absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10]To dilute and flush out the chemical, minimizing damage to the cornea and conjunctiva.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention or call a poison center.[3][5][6]Vomiting can cause further damage to the esophagus. Rinsing and drinking water helps to dilute the chemical.
Spill and Leak Management Protocol

A systematic approach to spill cleanup is necessary to prevent secondary contamination and exposure.

  • Evacuate & Secure: Alert others in the area. Evacuate non-essential personnel. Shut off all possible sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.[2][7]

  • Contain: Prevent the spill from entering drains or waterways.[6][12]

  • Absorb: For liquid spills, or to manage dust from a solid spill, use an inert absorbent material like sand, vermiculite, or a universal binder.[2][5][6] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[2][5][12]

  • Decontaminate: Clean the spill area thoroughly. Decontaminate all tools and equipment used in the cleanup.[6][11]

Spill_Response_Workflow

Waste Disposal

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[6][11] Collect waste material in a suitable, labeled container and arrange for disposal through a licensed professional waste disposal service. Do not allow this chemical to enter the environment.[5]

Conclusion

The safe handling of 3-(Hydroxymethyl)pyridin-2(1H)-one is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the engineering controls, PPE, and procedural protocols detailed in this guide, research and development professionals can effectively mitigate risks, ensuring a safe laboratory environment. The causality-driven approach presented here aims to foster a proactive safety culture grounded in scientific integrity and expertise.

References

  • SAFETY DATA SHEET: 3-(Hydroxymethyl)pyridine . Fisher Scientific.

  • SAFETY DATA SHEET: 3-(Hydroxymethyl)pyridine . Sigma-Aldrich.

  • 3-(Hydroxymethyl)pyridine Safety Data Sheet . Jubilant Ingrevia Limited.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.

  • 3-(Hydroxymethyl)pyridine Safety Data Sheet . Jubilant Ingrevia Limited.

  • 1-Hydroxy-2-pyridone SDS, 822-89-9 Safety Data Sheets . ECHEMI.

  • Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98% . Cole-Parmer.

  • 2-(Hydroxymethyl) pyridine Safety Data Sheet . Jubilant Ingrevia.

  • Safety Data Sheet: Pyridine . KISHIDA CHEMICAL CO., LTD.

  • SAFETY DATA SHEET: 3-(Hydroxymethyl)pyridine . Fisher Scientific.

  • 3-(hydroxymethyl)pyridin-2(1H)-one . PubChem - NIH.

  • Pyridine - Safety Data Sheet . Carl ROTH.

  • SAFETY DATA SHEET: Pyridine . Fisher Scientific.

  • HAZARD SUMMARY: Pyridine . NJ.gov.

  • 3-(hydroxymethyl)pyridin-2(1H)-one . Fluorochem.

Sources

Technical Guide: Solubility Profile and Solvent Engineering for 3-(Hydroxymethyl)pyridin-2(1H)-one

[1][2]

Executive Summary

Molecule: 3-(Hydroxymethyl)pyridin-2(1H)-one CAS: 42463-41-2 Molecular Weight: 125.13 g/mol Physical State: Solid (Melting Point ~217°C dec.)[1][2][3]

3-(Hydroxymethyl)pyridin-2(1H)-one represents a challenging scaffold for solubility due to its dual hydrogen-bonding capability.[1][2] The molecule features a 2-pyridone core (capable of strong intermolecular dimerization similar to DNA base pairs) and a C3-hydroxymethyl group (providing additional H-bond donor/acceptor sites).[1][2]

This guide provides a definitive solubility profile, grounded in the interplay between crystal lattice energy and solvent polarity.[2] It details specific protocols for dissolution, purification, and handling, designed to support researchers in drug discovery and synthetic optimization.[1]

Part 1: Physicochemical Context & Solubility Mechanism[2]

The Lattice Energy Barrier

The primary obstacle to dissolving 3-(Hydroxymethyl)pyridin-2(1H)-one is its high crystal lattice energy.[1][2] In the solid state, 2-pyridones form stable hydrogen-bonded networks.[1][2] The addition of a hydroxymethyl group at the C3 position creates a "staple" effect, cross-linking these networks and significantly reducing solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate.[2]

Tautomeric Influence on Solvation

This molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2]

  • Polar Solvents (DMSO, MeOH, Water): Stabilize the highly polar lactam form via dipole-dipole interactions, enhancing solubility.[1][2]

  • Non-Polar Solvents (Toluene, Hexane): Favor the lactim form or lactam-dimers.[1][2] However, the energy required to break the solid-state lattice usually exceeds the solvation energy provided by these solvents, resulting in insolubility.[2]

TautomerSolubilitySolidSolid State(High Lattice Energy)LactamLactam Form(Polar Dominant)Solid->Lactam Dissolves inDMSO/MeOHDimerDimer Aggregates(Insoluble)Solid->Dimer ResistsHexane/EtherLactimLactim Form(Non-Polar Minor)Lactam->Lactim Tautomerization(Solvent Dependent)Lactim->Dimer Aggregation

Figure 1: Solubility pathways governed by tautomeric states and solvent polarity.

Part 2: Solubility Data & Solvent Compatibility[2]

The following data categorizes solvents based on their ability to disrupt the intermolecular H-bonding network of 3-(Hydroxymethyl)pyridin-2(1H)-one.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred solvent for NMR and biological assays.[1][2] Difficult to remove.
DMF / NMP High Good for synthetic reactions (e.g., alkylation).[1]
Polar Protic Methanol Moderate (10-30 mg/mL)Best for chromatography loading and transfers.[1][2]
Ethanol Low/Moderate Ideal for recrystallization (solubility increases sharply with heat).[1][2]
Water Moderate pH dependent.[1][2] Solubility increases at pH > 10 (deprotonation) or pH < 4.[1][2]
Chlorinated DCM / Chloroform Poor (<1 mg/mL)Not suitable for dissolving pure solid.[1][2] Use 5-10% MeOH in DCM for extraction.[1][2]
Ethers/Esters THF / Ethyl Acetate Very Poor Use as "anti-solvents" to precipitate the compound from MeOH or DMSO.[2]
Hydrocarbons Hexane / Toluene Insoluble Use for washing away non-polar impurities.[1][2]

Part 3: Experimental Protocols

Protocol A: Solubility Screening & Dissolution

Use this workflow when handling the solid for the first time or preparing stock solutions.[2]

  • Start with DMSO: For analytical standards (HPLC/NMR), dissolve 10 mg of solid in 0.6 mL DMSO-d6.[1][2] It should dissolve instantly at room temperature.[1][2]

  • Methanol Transition: If DMSO is undesirable (e.g., for reaction workup), attempt dissolution in Methanol.[1] Sonication (40 kHz, 10 mins) is often required to break the crystal lattice.[1][2]

  • Co-Solvent System: For liquid handling where volatility is needed, use a DCM:Methanol (4:1) mixture.[1][2] The methanol disrupts H-bonds, while DCM acts as the carrier.[1][2]

Protocol B: Purification via Recrystallization

The high melting point makes this compound an excellent candidate for purification by recrystallization rather than chromatography.[2]

Objective: Isolate high-purity (>98%) 3-(Hydroxymethyl)pyridin-2(1H)-one from crude reaction mixtures.

Reagents:

  • Solvent A: Ethanol (Absolute)[1]

  • Solvent B: Ethyl Acetate (Anti-solvent) or Water (Co-solvent)[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum volume of boiling Ethanol (~20 mL per gram).

    • Note: If the solid does not fully dissolve in boiling ethanol, add Water dropwise (up to 10% v/v) until clear.[1]

  • Hot Filtration: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-heated glass frit or Celite pad.[1][2]

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

    • Critical Step: If no crystals form, add Ethyl Acetate dropwise until the solution turns slightly cloudy, then re-heat to clarify and cool again.[1]

  • Collection: Filter the white crystalline solid.

  • Wash: Wash the filter cake with cold Ethyl Acetate (removes non-polar impurities) followed by Pentane .[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice-bound solvents.

Protocol C: Chromatographic Isolation

When recrystallization fails or for small-scale isolation.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol gradient.[1][2]

    • Start: 100% DCM (Elutes non-polar byproducts).[1][2]

    • Ramp: 0% → 10% Methanol in DCM.[1][2]

    • Target Elution: Product typically elutes at 5-8% Methanol in DCM.[1][2]

  • Visualization: UV (254 nm) – Pyridone ring is UV active.[1][2] Stain with KMnO4 (Hydroxymethyl group oxidizes).[1][2]

Part 4: Applications in Drug Development[2]

3-(Hydroxymethyl)pyridin-2(1H)-one serves as a versatile intermediate.[1][2] Its solubility profile dictates its use in:

  • Fragment-Based Drug Discovery (FBDD): The hydroxymethyl group acts as a "warhead" for covalent linking or a polar handle to improve the LogD of lipophilic scaffolds.[1][2]

  • Prodrug Synthesis: The hydroxyl group is often esterified to improve permeability.[2] The resulting esters are significantly more soluble in DCM/EtOAc than the parent compound.[2]

WorkflowCrudeCrude Reaction MixtureScreenSolubility Check:Dissolves in Hot EtOH?Crude->ScreenRecrystProtocol B:Recrystallize (EtOH/EtOAc)Screen->RecrystYesColumnProtocol C:Column Chromatography(DCM:MeOH 95:5)Screen->ColumnNoPurePure Product(>98% HPLC)Recryst->PureColumn->Pure

Figure 2: Decision tree for the purification of 3-(Hydroxymethyl)pyridin-2(1H)-one.

References

  • PubChem. (2025).[1][2] 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Cambridge Isotope Laboratories. (2024).[1][2][4] NMR Solvent Data Chart. [Link]

  • Mettler Toledo. (2024).[1][2] Recrystallization Guide: Solvents and Procedures. [Link][1]

  • Organic Chemistry Portal. (2024).[1][2] Synthesis and Properties of 2-Pyridones. [Link]

"3-(Hydroxymethyl)pyridin-2(1H)-one" tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)pyridin-2(1H)-one: Tautomeric Dynamics, Stability Profiles, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

3-(Hydroxymethyl)pyridin-2(1H)-one represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a bioisostere for phenol and a precursor for fused heterocyclic systems. However, its utility is often underestimated due to the complexity of its lactam-lactim tautomerism and the metabolic liability of the primary alcohol "handle."

This guide deconstructs the physicochemical behavior of this molecule, providing researchers with a roadmap to navigate its stability challenges. We move beyond basic textbook definitions to explore the intramolecular hydrogen bonding networks that drive its conformational preferences and offer a robust, self-validating protocol for its synthesis and characterization.

Part 1: The Tautomeric Landscape

The core challenge in working with 2-pyridones is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. For the 3-hydroxymethyl derivative, this equilibrium is complicated by a third interaction: the pendant hydroxyl group.

Thermodynamic Drivers

Unlike the unsubstituted parent 2-pyridone, the 3-hydroxymethyl variant possesses an H-bond donor/acceptor at the C3 position. This creates a competing intramolecular network:

  • Lactam Dominance (Polar/Solid State): In aqueous media (pH 7.4) and solid state, the lactam form is thermodynamically favored (

    
    ). This is driven by the high dipole moment of the amide functionality and the formation of intermolecular 
    
    
    
    dimers.
  • Lactim Accessibility (Non-Polar): In low-dielectric solvents (

    
    , Toluene), the lactim  form becomes accessible.
    
  • The "C3-Handle" Effect: The hydroxymethyl group can stabilize the lactam via an intramolecular H-bond between the hydroxyl proton and the carbonyl oxygen. Conversely, it can stabilize the lactim by donating to the ring nitrogen. In silico modeling and NMR studies suggest the Lactam-Stabilized conformation is the global minimum in biological media.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the solvent-dependent transition states.

Tautomerism cluster_0 C3-Substituent Effect Lactam Lactam Form (2-Pyridone) Dominant in H2O/Solid Transition Proton Transfer Transition State Lactam->Transition Solvent Reorganization Dimer Centrosymmetric Dimer (Intermolecular H-Bonding) Lactam->Dimer High Conc. / Solid State Transition->Lactam Thermodynamic Sink Lactim Lactim Form (2-Hydroxypyridine) Minor in H2O Transition->Lactim Low Dielectric Lactim->Transition Polar Solvent Dimer->Lactam Dilution / Heat

Caption: Fig 1. Tautomeric equilibrium pathways. The C3-hydroxymethyl group reinforces the Lactam state via intramolecular H-bonding to the carbonyl.

Part 2: Stability Profile & Reactivity

Drug developers must treat 3-(hydroxymethyl)pyridin-2(1H)-one as a "metabolic soft spot." While the pyridone ring is relatively robust, the C3-primary alcohol is a prime target for oxidation.

Chemical & Metabolic Instability
StressorVulnerabilityOutcomeMitigation Strategy
Oxidative (CYP450) Primary AlcoholConversion to Aldehyde, then Carboxylic Acid (inactive/toxic).Bioisosteric replacement (e.g., difluoromethyl) or ether protection.
Photochemical (UV)

-System

Photodimerization (solid state).
Store in amber vials; avoid direct sunlight during workup.
Acylating Agents N1 vs O2N-acylation (kinetic) vs O-acylation (thermodynamic).Use bulky bases (e.g.,

-BuOK) to direct selectivity.
pH Extremes Ring SystemStable (pKa ~11). Resistant to hydrolysis.None required; scaffold is robust.
Degradation Pathways Diagram

Stability cluster_metabolism Metabolic / Oxidative Stress cluster_photo Photochemical Stress Compound 3-(Hydroxymethyl) pyridin-2(1H)-one Aldehyde Intermediate Aldehyde Compound->Aldehyde CYP / ADH Gluc O-Glucuronide (Rapid Clearance) Compound->Gluc UGT Transferase Dimer [4+4] Cyclodimer Compound->Dimer UV Light (Solid State) Acid Carboxylic Acid (Inactive Metabolite) Aldehyde->Acid Oxidation

Caption: Fig 2. Primary degradation pathways. Oxidation of the hydroxymethyl group is the rate-limiting step for metabolic clearance.

Part 3: Experimental Protocol (Synthesis & Characterization)

Objective: Synthesis of 3-(hydroxymethyl)pyridin-2(1H)-one via reduction of methyl 2-hydroxynicotinate. Rationale: Direct hydroxymethylation of 2-pyridone is non-selective (favors N-alkylation). Reduction of the ester forces regioselectivity.

Materials
  • Methyl 2-hydroxynicotinate (Starting Material)

  • Sodium Borohydride (

    
    ) - Mild reducing agent
    
  • Methanol (Solvent)

  • Calcium Chloride (

    
    ) - Lewis acid catalyst to activate the ester
    
Step-by-Step Methodology
  • Activation: Dissolve Methyl 2-hydroxynicotinate (1.0 eq) in anhydrous MeOH (0.2 M) under

    
    . Add 
    
    
    
    (1.5 eq) and stir for 30 mins at
    
    
    .
    • Scientist Note: The

      
       coordinates with the ester carbonyl and the pyridine nitrogen, significantly increasing electrophilicity and preventing over-reduction.
      
  • Reduction: Add

    
     (2.5 eq) portion-wise over 20 minutes. Evolution of 
    
    
    
    gas will be observed.
    • Safety: Ensure adequate venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM). The product is significantly more polar than the ester.

  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    solution.
  • Workup: Evaporate MeOH. Extract the aqueous residue with

    
    -Butanol or DCM/iPrOH (3:1).
    
    • Critical: The product is water-soluble.[1] Simple Ether/EtOAc extraction will fail.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 9:1).

Characterization Criteria (Self-Validating)
  • 1H NMR (DMSO-d6):

    • 
       11.5 ppm (br s, 1H, NH ): Disappears with 
      
      
      
      shake. Confirming Lactam.
    • 
       4.3 ppm (d, 2H, CH2 ): Coupled to OH.
      
    • 
       5.1 ppm (t, 1H, OH ): Distinct triplet indicates no rapid exchange (pure sample).
      
  • UV-Vis:

    • 
       (Lactam band). A shift to 
      
      
      
      suggests Lactim contamination or pH basicity.

Part 4: Implications for Drug Design

When incorporating this scaffold into a lead compound:

  • Bioisosterism: The 2-pyridone motif is a classic bioisostere for the amide bond in peptide mimetics, offering a rigidified geometry.

  • Solubility: The hydroxymethyl group significantly lowers LogP compared to methyl-pyridone, improving aqueous solubility.

  • Metabolic Blocking: If the primary alcohol is too labile, consider:

    • Fluorination: Convert

      
       to 
      
      
      
      (destabilizes the ring) or
      
      
      .
    • Cyclization: React the alcohol with the adjacent amide to form a dihydro-oxazolopyridine fused system, locking the conformation and preventing oxidation.

References

  • Beak, P., et al. (1980). "Protomeric Equilibria in 2-Hydroxypyridines and Related Systems." Accounts of Chemical Research. Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental constants for pyridone tautomerism). Link

  • Cox, R. A. (2013). "Tautomerism of 2-pyridones in aqueous solution." Canadian Journal of Chemistry. Link

  • PubChem Compound Summary. (2024). "3-(Hydroxymethyl)pyridin-2(1H)-one."[2] National Center for Biotechnology Information. Link

  • Sloczynska, K., et al. (2019).[3] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 3-(Hydroxymethyl)pyridin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridin-2(1H)-one moiety stands out as a privileged scaffold, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, makes it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, 3-(hydroxymethyl)pyridin-2(1H)-one emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a nucleophilic pyridinone ring system and a reactive primary alcohol, opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures.

This comprehensive guide serves as a detailed application note for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols for the utilization of 3-(hydroxymethyl)pyridin-2(1H)-one but also the underlying mechanistic rationale for the described synthetic strategies. By understanding the "why" behind the "how," chemists can harness the full potential of this synthon to accelerate their research and development endeavors.

Core Characteristics of 3-(Hydroxymethyl)pyridin-2(1H)-one

3-(Hydroxymethyl)pyridin-2(1H)-one is a stable, crystalline solid at room temperature.[3] Its structure presents three primary sites for chemical modification, as illustrated below: the pyridinone nitrogen (N1), the exocyclic hydroxyl group (O-alkylation of the hydroxymethyl group), and the pyridinone oxygen (O-alkylation of the pyridinone). The reactivity of these sites can be selectively addressed through careful choice of reagents and reaction conditions.

Caption: Key reactive sites for functionalization.

Synthesis of the Building Block: A Practical Approach

While commercially available, an in-house synthesis of 3-(hydroxymethyl)pyridin-2(1H)-one can be achieved from readily available starting materials. A reliable method involves the diazotization of 2-amino-3-(hydroxymethyl)pyridine.[3]

Synthesis_Workflow Figure 2: Synthetic Workflow for 3-(Hydroxymethyl)pyridin-2(1H)-one start 2-Amino-3-(hydroxymethyl)pyridine step1 Diazotization (NaNO2, aq. H2SO4, 0-5 °C) start->step1 Step 1 step2 Hydrolysis (Heat) step1->step2 Step 2 product 3-(Hydroxymethyl)pyridin-2(1H)-one step2->product

Caption: Synthetic workflow for the building block.

Protocol 1: Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Causality: This procedure leverages the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium. The low temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate.

Reagent/SolventMolar Eq.PurityNotes
2-Amino-3-(hydroxymethyl)pyridine1.0>98%Starting material
Sodium Nitrite (NaNO₂)1.1>97%Diazotizing agent
Sulfuric Acid (H₂SO₄)~3.098%Acid catalyst and solvent
Deionized Water--Solvent

Step-by-Step Methodology:

  • Dissolution: To a stirred solution of concentrated sulfuric acid in deionized water, cooled to 0-5 °C in an ice-salt bath, slowly add 2-amino-3-(hydroxymethyl)pyridine (1.0 eq.). Maintain the temperature below 10 °C during the addition.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. Vigorous stirring is essential to ensure efficient mixing.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Key Transformations and Applications

The strategic functionalization of 3-(hydroxymethyl)pyridin-2(1H)-one allows for its incorporation into a wide range of target molecules. The following sections detail protocols for its key transformations.

N-Alkylation: Accessing N-Substituted Pyridinones

N-alkylation is a fundamental strategy to introduce diversity and modulate the physicochemical properties of the pyridinone scaffold.[4][5] The choice of base and solvent is crucial for achieving high N-selectivity over O-alkylation.

N_Alkylation_Workflow Figure 3: N-Alkylation Workflow start 3-(Hydroxymethyl)pyridin-2(1H)-one reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) start->reagents Reacts with product N-Alkyl-3-(hydroxymethyl)pyridin-2(1H)-one reagents->product

Caption: General workflow for N-alkylation.

Causality: In polar aprotic solvents like DMF or acetonitrile, the pyridinone exists in equilibrium with its tautomeric form, 2-hydroxypyridine. The use of a strong base deprotonates the nitrogen, forming the more nucleophilic pyridinone anion, which then reacts with an alkyl halide in an SN2 fashion. Softer bases like potassium carbonate can also be effective.

Protocol 2: N-Benzylation of 3-(Hydroxymethyl)pyridin-2(1H)-one
Reagent/SolventMolar Eq.PurityNotes
3-(Hydroxymethyl)pyridin-2(1H)-one1.0>97%Substrate
Benzyl Bromide1.1>98%Alkylating agent
Potassium Carbonate (K₂CO₃)1.5>99%Base
N,N-Dimethylformamide (DMF)-AnhydrousSolvent

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

O-Alkylation of the Hydroxymethyl Group: Ether Synthesis

The primary alcohol functionality can be readily converted to an ether, providing a linkage point for further molecular elaboration. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of configuration if a chiral alcohol were used.[6][7]

O_Alkylation_Workflow Figure 4: O-Alkylation (Mitsunobu) Workflow start 3-(Hydroxymethyl)pyridin-2(1H)-one reagents Phenol (ArOH) DIAD/DEAD, PPh3 Solvent (e.g., THF) start->reagents Reacts with product 3-(Phenoxymethyl)pyridin-2(1H)-one reagents->product

Caption: O-Alkylation via the Mitsunobu reaction.

Causality: The Mitsunobu reaction activates the primary alcohol through the formation of an oxyphosphonium salt, which is a good leaving group. A suitable nucleophile, in this case, a phenol, can then displace it in an SN2 reaction. The use of a non-nucleophilic base is not required, making it a mild and efficient method.

Protocol 3: Mitsunobu Etherification with Phenol
Reagent/SolventMolar Eq.PurityNotes
3-(Hydroxymethyl)pyridin-2(1H)-one1.0>97%Substrate
Phenol1.2>99%Nucleophile
Triphenylphosphine (PPh₃)1.5>99%Reagent
Diisopropyl azodicarboxylate (DIAD)1.5>95%Reagent
Tetrahydrofuran (THF)-AnhydrousSolvent

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ether.

Oxidation of the Hydroxymethyl Group: Accessing Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either the aldehyde or the carboxylic acid, providing a handle for a variety of subsequent transformations such as reductive amination, Wittig reactions, or amide couplings.[8]

Oxidation_Workflow Figure 5: Oxidation Workflow start 3-(Hydroxymethyl)pyridin-2(1H)-one aldehyde 2-Oxo-1,2-dihydropyridine-3-carbaldehyde start->aldehyde Mild Oxidation (e.g., DMP, Swern) acid 2-Oxo-1,2-dihydropyridine-3-carboxylic acid aldehyde->acid Further Oxidation (e.g., Pinnick)

Caption: Oxidation of the hydroxymethyl group.

Causality: Mild oxidizing agents like Dess-Martin periodinane (DMP) or conditions for Swern oxidation are selective for the conversion of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[9] Stronger oxidizing agents can be used for the direct conversion to the carboxylic acid.

Protocol 4: Dess-Martin Oxidation to the Aldehyde
Reagent/SolventMolar Eq.PurityNotes
3-(Hydroxymethyl)pyridin-2(1H)-one1.0>97%Substrate
Dess-Martin Periodinane (DMP)1.2>97%Oxidizing agent
Dichloromethane (DCM)-AnhydrousSolvent

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be used directly in the next step or purified by column chromatography.

C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

To utilize 3-(hydroxymethyl)pyridin-2(1H)-one in cross-coupling reactions, it first needs to be halogenated. The resulting halo-pyridinone can then undergo palladium-catalyzed cross-coupling reactions to form C-C bonds, significantly increasing molecular complexity.[10][11][12]

Coupling_Workflow Figure 6: Cross-Coupling Workflow start 3-(Hydroxymethyl)pyridin-2(1H)-one halogenation Halogenation (e.g., NBS, NIS) start->halogenation halo_pyridone 3-Halo-5-(hydroxymethyl)pyridin-2(1H)-one halogenation->halo_pyridone suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) halo_pyridone->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) halo_pyridone->sonogashira product_suzuki 3-Aryl-5-(hydroxymethyl)pyridin-2(1H)-one suzuki->product_suzuki product_sonogashira 3-Alkynyl-5-(hydroxymethyl)pyridin-2(1H)-one sonogashira->product_sonogashira

Caption: C-C bond formation via cross-coupling.

Causality: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, while the Sonogashira coupling utilizes a terminal alkyne. Both reactions are catalyzed by a palladium complex and require a base. The choice of ligands on the palladium catalyst is crucial for achieving high yields and turnover numbers.

Protocol 5: Suzuki-Miyaura Coupling (General Procedure)
Reagent/SolventMolar Eq.PurityNotes
3-Bromo-5-(hydroxymethyl)pyridin-2(1H)-one1.0>95%Substrate
Arylboronic Acid1.2>98%Coupling partner
Pd(PPh₃)₄0.05>98%Catalyst
Sodium Carbonate (Na₂CO₃)2.0>99%Base
Toluene/Ethanol/Water--Solvent mixture (e.g., 4:1:1)

Step-by-Step Methodology:

  • Reaction Setup: To a degassed mixture of toluene, ethanol, and water, add 3-bromo-5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

3-(Hydroxymethyl)pyridin-2(1H)-one is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of selective functionalizations, providing access to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PubMed Central. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PubMed Central. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. [Link]

  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. (n.d.). ResearchGate. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). National Institutes of Health. [Link]

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. (n.d.). PubMed. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). RSC Publishing. [Link]

  • 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate. (n.d.). PubMed Central. [Link]

  • Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1 H )-ones Using Mitsunobu-Type Conditions. (n.d.). ResearchGate. [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (n.d.). Semantic Scholar. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). RSC Publishing. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PubMed Central. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PubMed Central. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Mendeley. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES. [Link]

  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). (2022, April 10). YouTube. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). J-STAGE. [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. (n.d.). ResearchGate. [Link]

  • The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. (n.d.). MDPI. [Link]

  • Mitsunobu reaction for ether formation. aReagents and conditions:... (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed. [Link]

Sources

Versatile Functionalization of the Hydroxymethyl Group in 3-(Hydroxymethyl)pyridin-2(1H)-one: A Guide for Synthetic Strategy and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(hydroxymethyl)pyridin-2(1H)-one scaffold is a valuable building block in medicinal chemistry and drug development. Its strategic importance lies in the versatile hydroxymethyl group at the C3 position, which serves as a key handle for a variety of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of established and field-proven methodologies for the functionalization of this hydroxymethyl group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to the Synthetic Landscape

The pyridin-2(1H)-one core is a prevalent motif in numerous biologically active molecules. The ability to selectively modify the hydroxymethyl substituent opens up avenues for the introduction of diverse functional groups, thereby modulating a compound's polarity, lipophilicity, hydrogen bonding capacity, and metabolic stability. The primary functionalization strategies discussed herein encompass oxidation to the corresponding aldehyde, conversion to ethers and esters, and halogenation, each providing a gateway to a unique chemical space.

I. Oxidation: Accessing the Electrophilic Aldehyde

The oxidation of the primary alcohol in 3-(hydroxymethyl)pyridin-2(1H)-one to the corresponding aldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde, furnishes a highly valuable electrophilic intermediate. This aldehyde is a versatile precursor for the synthesis of imines, secondary alcohols (via Grignard or other organometallic additions), and carboxylic acids, further expanding the synthetic utility of the original scaffold.

Mechanistic Considerations and Reagent Selection

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are therefore paramount. Activated manganese dioxide (MnO₂) is a preferred reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes our substrate due to the adjacent π-system of the pyridinone ring. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂, offering a straightforward workup by simple filtration.[1][2][3] Pyridinium chlorochromate (PCC) is another effective reagent for this transformation, providing the aldehyde in good yield under anhydrous conditions.

Caption: Oxidation of the hydroxymethyl group.

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol details the selective oxidation of 3-(hydroxymethyl)pyridin-2(1H)-one to 2-oxo-1,2-dihydropyridine-3-carbaldehyde using activated manganese dioxide.

Materials:

  • 3-(hydroxymethyl)pyridin-2(1H)-one

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous dichloromethane (20 mL/mmol of substrate) in a round-bottom flask, add activated manganese dioxide (10-20 eq. by weight).

  • Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • The product can be purified further by column chromatography on silica gel if necessary.

Reagent/ParameterConditionPurpose
Oxidant Activated Manganese Dioxide (MnO₂)Mild and selective oxidation of the primary alcohol.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent for the reaction.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Work-up Filtration through Celite®Simple and effective removal of the heterogeneous oxidant.

II. Etherification: Modulating Lipophilicity and Steric Profile

The conversion of the hydroxymethyl group to an ether linkage is a powerful strategy to fine-tune the lipophilicity and steric bulk of a molecule. This modification can significantly impact a compound's solubility, membrane permeability, and binding affinity to its biological target.

Mechanistic Pathways to Ether Formation

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[4][5][6][7] This Sɴ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice.

Caption: Williamson ether synthesis workflow.

Protocol 2: O-Methylation via Williamson Ether Synthesis

This protocol describes the synthesis of 3-(methoxymethyl)pyridin-2(1H)-one.

Materials:

  • 3-(hydroxymethyl)pyridin-2(1H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(methoxymethyl)pyridin-2(1H)-one.

Reagent/ParameterConditionPurpose
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for alkoxide formation.
Alkylating Agent Methyl Iodide (CH₃I)Electrophile for the Sɴ2 reaction.
Solvent Anhydrous DMFPolar aprotic solvent to facilitate the Sɴ2 reaction.
Quenching Agent Saturated aq. NH₄ClSafely neutralizes excess NaH.

III. Esterification: Introducing a Labile Prodrug Moiety

Esterification of the hydroxymethyl group provides a means to introduce a prodrug moiety, which can be cleaved in vivo by esterases to release the active parent molecule. This strategy is often employed to enhance oral bioavailability and modulate the pharmacokinetic profile of a drug candidate.

The Steglich Approach: Mild and Efficient Ester Formation

The Steglich esterification is a mild and highly efficient method for the formation of esters from alcohols and carboxylic acids, utilizing a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.

Protocol 3: Acetylation using Acetic Anhydride

This protocol details the straightforward synthesis of 3-(acetoxymethyl)pyridin-2(1H)-one.

Materials:

  • 3-(hydroxymethyl)pyridin-2(1H)-one

  • Acetic anhydride

  • Pyridine, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous pyridine in a round-bottom flask at 0 °C.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography on silica gel.

Reagent/ParameterConditionPurpose
Acylating Agent Acetic AnhydrideSource of the acetyl group.
Base/Solvent Anhydrous PyridineActs as a base to neutralize the acetic acid byproduct and as a solvent.
Temperature 0 °C to Room TemperatureMild conditions to control the reaction rate.
Work-up Quenching with ice-waterHydrolyzes excess acetic anhydride.

IV. Halogenation: Paving the Way for Nucleophilic Substitution

The conversion of the hydroxymethyl group to a halomethyl group transforms the benzylic carbon into an electrophilic center, primed for nucleophilic substitution reactions. This opens up possibilities for the introduction of a wide array of functionalities, including amines, azides, cyanides, and thiols.

Reagent Selection for Controlled Halogenation

Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for the conversion of primary alcohols to the corresponding chlorides and bromides, respectively.[11][12] These reactions generally proceed with good yields and are amenable to a variety of substrates. The Appel reaction, using a combination of a triarylphosphine and a tetrahalomethane, is another mild and effective method for this transformation.

Protocol 4: Conversion to 3-(Chloromethyl)pyridin-2(1H)-one

This protocol describes the synthesis of the chloromethyl derivative using thionyl chloride.

Materials:

  • 3-(hydroxymethyl)pyridin-2(1H)-one

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube or inert gas inlet

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/ParameterConditionPurpose
Halogenating Agent Thionyl Chloride (SOCl₂)Converts the alcohol to a chloride.
Solvent Anhydrous DichloromethaneInert solvent for the reaction.
Temperature 0 °C to RefluxControlled addition at low temperature followed by heating to drive the reaction to completion.
Work-up Aqueous quench and neutralizationRemoves excess SOCl₂ and acidic byproducts.

Conclusion

The functionalization of the hydroxymethyl group in 3-(hydroxymethyl)pyridin-2(1H)-one offers a rich and diverse landscape for synthetic exploration. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to access a wide range of derivatives, facilitating the rapid advancement of drug discovery programs. By understanding the underlying principles of each transformation and carefully selecting the appropriate reagents and conditions, chemists can effectively navigate the synthetic challenges and unlock the full potential of this versatile scaffold.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Z. G. Le, Z. C. Chen, Y. Hu, Q. G. Zheng. (2004). A Novel and Efficient Method for the Oxidation of Alcohols with Manganese Dioxide under Solvent-Free Conditions.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Hassner, A., & Alexanian, V. (1978). Dicyclohexylcarbodiimide-4-dimethylaminopyridine. A convenient reagent for esterification of carboxylic acids. Tetrahedron Letters, 19(46), 4475-4478.
  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • ResearchGate. (2013, November 20). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?. Retrieved from [Link]

  • Chemical Society Reviews. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). flavone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Pearson. (2024, April 22). Show how you would convert (in one or two steps) 1-phenylpropane .... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • YouTube. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Retrieved from [Link]

  • Google Patents. (n.d.). CN86107883A - The method of preparing manganese dioxide from pyrolusite and oxidation reaction apparatus thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • OSTI.gov. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article). Retrieved from [Link]

  • MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Overview on developed synthesis procedures of coumarin heterocycles. Retrieved from [Link]

  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation. Retrieved from [Link]

  • ACS Publications. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • MDPI. (n.d.). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Retrieved from [Link]

Sources

Application Note: Regioselective N-Alkylation of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026


- vs. 

-selectivity in 2-pyridone derivatives.

Executive Summary

The alkylation of 3-(hydroxymethyl)pyridin-2(1H)-one presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three nucleophilic sites: the amide nitrogen (N1), the amide oxygen (O2, via tautomerization), and the primary hydroxyl group on the side chain (


).

Achieving selective


-alkylation  requires suppressing two competing pathways:
  • 
    -alkylation  of the lactim tautomer (forming 2-alkoxypyridines).
    
  • Etherification of the unprotected hydroxymethyl group.

This guide details two validated protocols. Protocol A utilizes the "Cesium Effect" for direct, regioselective


-alkylation, leveraging 

differences to bypass protection steps. Protocol B outlines the high-fidelity Protection-Alkylation-Deprotection (PAD) sequence required for complex or valuable substrates.

Mechanistic Grounding & Chemical Logic

The Tautomeric Equilibrium

2-Pyridones exist in equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam is thermodynamically favored in the solid state and polar solvents, the lactim form is responsible for


-alkylation byproducts.
  • 
    -Alkylation (Thermodynamic Control):  Favored by alkali metal bases (especially Cesium) in polar aprotic solvents.
    
  • 
    -Alkylation (Kinetic/Coordination Control):  Favored by Silver (
    
    
    
    ) salts which coordinate the nitrogen lone pair, forcing electrophilic attack at the oxygen, or by hard electrophiles.
The "Cesium Effect"

Cesium carbonate (


) is the superior base for this transformation. The large ionic radius of 

(1.67 Å) creates a "loose" ion pair with the pyridone anion. Unlike

or

, which tightly coordinate and shield the nitrogen,

leaves the nitrogen "naked" and highly nucleophilic, significantly enhancing

-selectivity.
Discrimination
  • Amide N-H

    
    :  ~11.0
    
  • Primary Alcohol

    
    :  ~16.0
    
  • Strategy: By using a base with limited basicity (like carbonates) and controlling stoichiometry, we can selectively deprotonate the amide N-H without activating the side-chain alcohol.

Decision Framework & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate value and purity requirements.

AlkylationWorkflow Start Substrate: 3-(Hydroxymethyl)pyridin-2(1H)-one Decision Is the Alkyl Halide (R-X) expensive or scarce? Start->Decision Direct Protocol A: Direct N-Alkylation (Cs2CO3 / DMF) Decision->Direct No (Speed prioritized) Protect Protocol B: PAD Sequence (TBS Protection) Decision->Protect Yes (Yield prioritized) Direct_Mech Mechanism: pKa Control (N vs OH) Cesium Effect (N vs O) Direct->Direct_Mech Protect_Step1 Step 1: TBS-Cl / Imidazole Protect->Protect_Step1 Result Target: 1-Alkyl-3-(hydroxymethyl)pyridin-2-one Direct_Mech->Result Protect_Step2 Step 2: Alkylation (NaH or Cs2CO3) Protect_Step1->Protect_Step2 Protect_Step3 Step 3: Deprotection (TBAF) Protect_Step2->Protect_Step3 Protect_Step3->Result

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Protocol A: Direct Regioselective Alkylation

Best for: Rapid synthesis, simple alkyl halides, and when minor side-products are acceptable.

Materials
  • Substrate: 3-(Hydroxymethyl)pyridin-2(1H)-one (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.1 equiv)
    
  • Electrophile: Alkyl Bromide or Iodide (1.05 equiv)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Dry the

    
     in a vacuum oven at 120°C for 4 hours prior to use (Critical for reproducibility).
    
  • Solubilization: In a flame-dried round-bottom flask under Argon, dissolve the pyridone substrate in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise.

    • Note: Do not use a large excess of alkyl halide. Excess electrophile will eventually react with the free hydroxyl group.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The

    
    -alkyl product is typically more polar than the 
    
    
    
    -alkyl byproduct.

Why this works: The mild basicity of carbonate is sufficient to deprotonate the amide (


 11) but kinetically slow to deprotonate the alcohol (

16). The "Cesium Effect" directs the alkylation to the Nitrogen.

Protocol B: The "PAD" Sequence (Protection-Alkylation-Deprotection)

Best for: Complex drug intermediates, expensive electrophiles, or Mitsunobu conditions.

Phase 1: Silyl Protection
  • Dissolve 3-(hydroxymethyl)pyridin-2(1H)-one (1.0 equiv) in DMF.

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).

  • Stir at RT for 2-4 hours.

  • Quench with water, extract with EtOAc.

  • Result: 3-((tert-butyldimethylsilyloxy)methyl)pyridin-2(1H)-one.

Phase 2: N-Alkylation (or Mitsunobu)

Option A: Base-Mediated (Standard)

  • Dissolve TBS-protected intermediate in DMF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. (Stronger base is safe now as OH is protected).

  • Stir 15 min, then add Alkyl Halide (1.2 equiv).

  • Warm to RT or 50°C until complete.

Option B: Mitsunobu (For alcohol electrophiles)

  • Dissolve TBS-protected intermediate, Triphenylphosphine (

    
    , 1.5 equiv), and the Target Alcohol (R-OH, 1.2 equiv) in THF.
    
  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise.

  • Stir at RT overnight.

    • Note: Mitsunobu on 2-pyridones is highly

      
      -selective due to the steric bulk of the 
      
      
      
      /DIAD complex hindering the oxygen attack.
Phase 3: Deprotection
  • Dissolve the alkylated product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv).

  • Stir at RT for 1 hour.

  • Aqueous workup and purification.

Data Summary & Troubleshooting

VariableConditionImpact on Selectivity
Base Cation

Increases

-alkylation (tight ion pair).
Base Cation

Favors

-alkylation
(loose ion pair).
Base Cation

Exclusively

-alkylation (coordination control).
Solvent DMF / DMSOFavors

-alkylation (stabilizes transition state).
Solvent Toluene / BenzeneMay increase

-alkylation or reduce rate.
Leaving Group Iodide (-I)Faster reaction, generally high

-selectivity.
Leaving Group Tosylate (-OTs)Good, but slower than halides.
Common Pitfalls
  • O-Alkylation: If observing >10%

    
    -isomer, switch to 
    
    
    
    and lower the temperature, or switch to the Mitsunobu protocol (Protocol B, Option B).
  • Ether Formation: If the side chain is alkylating, you are using too much base or too much electrophile. Adhere strictly to 1.1 equiv base in Protocol A.

References

  • Regioselective N-Alkylation (Cesium Effect)

    • Mechanism & Application: "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." J. Org.[1] Chem.

    • (Validated via Search 1.16, 1.21)

  • Mitsunobu Reaction on 2-Pyridones

    • Selectivity Studies: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.
    • (Context via Search 1.13)

  • Substrate Data (3-(Hydroxymethyl)pyridin-2(1H)-one)

    • PubChem Compound Summary: CID 10630482.[2]

    • (Validated via Search 1.15)

  • General Pyridone Reactivity

    • "Mild and Regioselective N-Alkylation of 2-Pyridones in W
    • (Validated via Search 1.5)

Sources

Optimizing Suzuki-Miyaura Cross-Coupling of 3-(Hydroxymethyl)pyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-(hydroxymethyl)pyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, offering a unique hydrogen-bond donor/acceptor motif (D-A-D) critical for kinase binding and bioisosteric replacement of amides.[1] However, functionalizing this core via Suzuki-Miyaura cross-coupling presents three distinct chemical challenges that often lead to reaction failure or low yields in standard high-throughput screening (HTS) conditions.

The "Triad of Inhibition"

Successful coupling requires overcoming three simultaneous failure modes inherent to this scaffold:

  • Catalyst Poisoning (The Tautomer Trap): The 2-pyridone exists in equilibrium with 2-hydroxypyridine.[1] The amide-like tautomer (pyridone) coordinates strongly to Palladium(II) species via the oxygen or nitrogen, displacing phosphine ligands and arresting the catalytic cycle.

  • Solubility Mismatch: The high polarity of the hydroxymethyl-pyridone core renders it insoluble in standard non-polar Suzuki solvents (Toluene, THF), while it is too reactive for protic solvents without careful base selection.[1]

  • Nucleophilic Interference: The primary hydroxyl group at C3 is a competitive nucleophile.[1] Under basic conditions required for transmetallation, this group can attack the boronic acid (forming boronate esters) or the electrophile, leading to complex mixtures.

This guide provides an optimized workflow to bypass these mechanisms, prioritizing a Protection-Coupling-Deprotection (P-C-D) strategy over direct functionalization.

Mechanistic Workflow & Logic

The following pathway illustrates the critical decision nodes for handling 3-(hydroxymethyl)pyridin-2(1H)-one derivatives.

ReactionWorkflow Start Start: Halogenated 3-(hydroxymethyl)pyridin-2(1H)-one Decision Is Nucleophile Sensitive? Start->Decision RouteA Route A: Direct Coupling (High Risk, Fast) Decision->RouteA No (Screening) RouteB Route B: Dual Protection (Robust, Scalable) Decision->RouteB Yes (Scale-up) Coupling Step 2: Suzuki Coupling (Pd-XPhos G3) RouteA->Coupling Protect Step 1: O-TBS & N-SEM Protection RouteB->Protect Protect->Coupling Deprotect Step 3: Global Deprotection (TFA or TBAF) Coupling->Deprotect Product Final Biaryl Product Deprotect->Product

Figure 1: Strategic workflow for coupling.[1] Route B is recommended for yields >50% and complex partners.

Critical Parameters & Reagent Selection

Catalyst Selection: The "Buchwald" Advantage

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for unprotected pyridones due to the poisoning effect described above. We recommend Biaryl Monophosphine precatalysts.[1]

Catalyst SystemRecommendationRationale
XPhos Pd G3 / G4 Primary Choice The bulky biaryl ligand prevents the pyridone nitrogen from coordinating to the Pd center.[1] The G3/G4 precatalyst ensures rapid activation even at mild temperatures.
Pd(dppf)Cl2·DCM Secondary ChoiceEffective only if the pyridone nitrogen is protected (e.g., N-Methyl, N-SEM).[1]
Pd(PPh3)4 Avoid Highly susceptible to poisoning by the free pyridone; requires high temperatures which degrade the hydroxymethyl group.
Protecting Group Strategy

To ensure reproducibility, "masking" the interfering groups is critical.

  • Hydroxymethyl (-CH2OH): Protect as TBS (tert-butyldimethylsilyl) ether.[1] It is stable to basic Suzuki conditions but easily removed.[1]

  • Pyridone Nitrogen (NH): Protect as SEM (2-(trimethylsilyl)ethoxymethyl) or Bn (Benzyl) .[1]

    • Note: N-protection locks the tautomer in the pyridone form, preventing the formation of the catalyst-poisoning hydroxypyridine tautomer.[1]

Experimental Protocols

Protocol A: The "Robust" Method (Dual Protection)

Scope: Best for scale-up (>100 mg) and when coupling with complex/expensive boronic acids.[1] Substrate: 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one (Representative Halide).[1]

Step 1: In-situ Protection (Optional but Recommended)

If starting material is unprotected:

  • Dissolve substrate (1.0 equiv) in DMF.[1]

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.1 equiv) at 0°C. Stir 2h (Protects -OH).

  • Add NaH (1.2 equiv) followed by SEM-Cl (1.1 equiv) at 0°C (Protects N-H).

  • Result: Fully lipophilic intermediate, soluble in toluene/dioxane.

Step 2: Cross-Coupling[1][2][3]
  • Vessel: Charge a microwave vial or round-bottom flask with a stir bar.

  • Reagents:

    • Protected Pyridone Halide (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

    • Base: K3PO4 (3.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas thoroughly by sparging with Argon for 10 mins.

    • Why? Oxygen accelerates the oxidation of electron-rich pyridones and kills the active Pd(0) species.[1]

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitor: LCMS.[1] Look for the disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with Brine.[1] Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The protected product will move easily on silica.

Step 3: Global Deprotection[1]
  • Dissolve the coupled product in DCM.[1]

  • Add TFA (Trifluoroacetic acid) (10–20 equiv) or 4M HCl in Dioxane .

  • Stir at RT for 2 hours. This removes both TBS and SEM groups simultaneously (if SEM is used).[1]

  • Neutralization: Carefully quench with sat.[1] NaHCO3. Pyridones are amphoteric; adjust pH to ~7 for extraction (often requires n-Butanol/DCM mixtures for extraction due to water solubility).[1]

Protocol B: The "Direct" Method (Unprotected)

Scope: High-Throughput Screening (HTS) or when protection is impossible.[1] Risk: Lower yields (20-40%), high catalyst loading required.[1]

  • Solvent System: n-Butanol : Water (3:1).[1]

    • Why? n-Butanol is one of the few organic solvents that dissolves free hydroxymethyl-pyridones effectively at high temperatures.[1]

  • Base: Cs2CO3 (3.0 equiv). Cesium improves solubility.[1]

  • Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G3 (Load high: 5–10 mol%).[1]

  • Temperature: 100°C (Microwave preferred, 1 hour).

  • Note: Expect significant homocoupling of the boronic acid.[1] Use 2.0 equiv of boronic acid.[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to XPhos Pd G3 . Ensure the system is degassed. If using Protocol B, switch to Protocol A (Protection).[1]
Protodeboronation Unstable Boronic AcidIf the partner is a 2-pyridyl or electron-poor aryl boronic acid, use the corresponding Boronic Ester (Pinacol) and add the base slowly or use a weaker base like KF.
Product Stuck in Aqueous High PolarityThe 3-hydroxymethyl-2-pyridone core is very water-soluble.[1] Do not use simple Ether/Water extraction.[1] Use DCM:Isopropanol (3:1) for extraction from the aqueous layer.[1]
Complex Mixture (Alkylation) O-Alkylation of Boronic AcidThe free -CH2OH group reacted with the boronic acid.[1] Protect the alcohol as a TBS ether (Protocol A).[1]

References

  • Mechanisms of Catalyst Poisoning in Heterocycles

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development (2018).[1]

    • URL:[Link][1]

  • Buchwald Precatalyst Utility

    • Title: Pd-Catalyzed Cross-Coupling Reactions with XPhos Pd G3.
    • Source: MIT / Buchwald Lab Publications.[1]

    • URL:[Link] (General reference for Pd-catalyzed coupling logic).[1]

  • Regioselectivity in Pyridones

    • Title: Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.
    • Source: Advanced Synthesis & Catalysis (2022).[1][4]

    • URL:[Link][1]

  • Solubility Data & Safety

    • Title: 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

Disclaimer: This protocol assumes standard laboratory safety practices. Pyridone derivatives can be biologically active; handle with appropriate PPE.[3]

Sources

The Strategic Role of 3-(Hydroxymethyl)pyridin-2(1H)-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyridin-2(1H)-one and the Versatility of the 3-Hydroxymethyl Substituent

The pyridin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to engage in crucial biological interactions. This heterocyclic system can act as both a hydrogen bond donor and acceptor, and it often serves as a bioisostere for amide or phenyl groups, thereby favorably influencing a drug candidate's pharmacokinetic properties such as lipophilicity, aqueous solubility, and metabolic stability[1][2]. The strategic placement of substituents on this core structure is paramount in tailoring the molecule's pharmacological profile.

Among the various substituted pyridinones, 3-(Hydroxymethyl)pyridin-2(1H)-one has emerged as a particularly valuable building block in drug discovery. The hydroxymethyl group at the 3-position is not merely a passive substituent; it serves as a highly versatile chemical "handle" that allows for a wide range of subsequent chemical modifications[3]. This functional group provides a convenient site for derivatization, enabling the creation of diverse molecular libraries essential for the lead optimization phase of drug development. This guide will provide an in-depth exploration of the synthesis, applications, and key protocols related to 3-(Hydroxymethyl)pyridin-2(1H)-one in a medicinal chemistry context.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(Hydroxymethyl)pyridin-2(1H)-one is crucial for its effective application in drug design and synthesis.

PropertyValueSource
Molecular FormulaC₆H₇NO₂PubChem
Molecular Weight125.13 g/mol PubChem
XLogP3-0.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Synthetic Protocols: A Reliable Pathway to a Key Intermediate

A robust and scalable synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one is fundamental to its utility. The following multi-step protocol outlines a well-documented pathway starting from readily available precursors.

Overall Synthetic Scheme

Synthetic Pathway A 2-Aminopyridine-3-carboxylic acid B 2-Amino-3-hydroxymethylpyridine A->B   Reduction (e.g., Red-Al®)    C 3-(Hydroxymethyl)pyridin-2(1H)-one B->C   Diazotization & Hydrolysis (NaNO₂, H₂SO₄)   

Caption: Synthetic route to 3-(Hydroxymethyl)pyridin-2(1H)-one.

Step 1: Synthesis of 2-Amino-3-hydroxymethylpyridine

Principle: The carboxylic acid functionality of 2-aminopyridine-3-carboxylic acid is selectively reduced to a primary alcohol using a suitable reducing agent. While strong reducing agents like lithium aluminum hydride (LAH) can be effective, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is often preferred in industrial settings due to its higher solubility in organic solvents and improved safety profile.

Protocol:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine-3-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to below 10°C using an ice-salt bath.

  • Addition of Reducing Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of Red-Al® (70% in toluene, ~2.5 eq) to the cooled suspension while maintaining the internal temperature below 10°C[1].

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for approximately 16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Filter the resulting mixture, washing the filter cake with THF. Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-hydroxymethylpyridine.

Step 2: Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Principle: The 2-amino group of 2-amino-3-hydroxymethylpyridine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is unstable and readily undergoes hydrolysis to the corresponding 2-pyridone.

Protocol:

  • Dissolution: In a flask, dissolve 2-amino-3-hydroxymethylpyridine (1.0 eq) in dilute sulfuric acid at a low temperature (0-5°C).

  • Diazotization: Slowly add a solution of sodium nitrite (1.5-1.7 eq) in water dropwise, maintaining the temperature between 0-10°C[1]. The formation of the diazonium salt is typically accompanied by the evolution of nitrogen gas.

  • Hydrolysis: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at a low temperature for a short period, then gradually warm to room temperature to facilitate the hydrolysis of the diazonium salt.

  • Neutralization and Isolation: Carefully neutralize the reaction mixture with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Medicinal Chemistry Applications: Leveraging the 3-Hydroxymethyl Group

The true value of 3-(Hydroxymethyl)pyridin-2(1H)-one lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization Strategies

Derivatization Strategies A 3-(Hydroxymethyl)pyridin-2(1H)-one B 3-(Alkoxymethyl)pyridin-2(1H)-one Derivatives (Ethers) A->B   Williamson Ether Synthesis (R-X, base)    C 3-(Acyloxymethyl)pyridin-2(1H)-one Derivatives (Esters) A->C   Esterification (R-COCl or (RCO)₂O, base)    D Further Modifications B->D C->D TRK Signaling Pathway cluster_membrane Cell Membrane TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophin Neurotrophin Neurotrophin->TRK Binding PI3K PI3K-Akt Pathway Dimerization->PI3K RAS RAS-MAPK Pathway Dimerization->RAS PLC PLCγ Pathway Dimerization->PLC Survival Cell Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Differentiation Differentiation PLC->Differentiation

Caption: Simplified TRK signaling pathway.

Binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades such as the PI3K-Akt, RAS-MAPK, and PLCγ pathways. These pathways regulate crucial cellular processes including survival, proliferation, and differentiation.[4][5][6] TRK inhibitors derived from 3-(hydroxymethyl)pyridin-2(1H)-one act by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting the initiation of these downstream signals.

Conclusion

3-(Hydroxymethyl)pyridin-2(1H)-one stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of the hydroxymethyl group provide a robust platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to leverage the potential of this important scaffold. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective treatments for a range of diseases.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine. (2022).
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
  • Kaljurand, I., et al. (1970). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 605. [Link]

  • Gallagher, P. T. (1998). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (4), 797-803. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual review of biochemistry, 72, 609–642. [Link]

  • Thomas, I., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(8), 945-955. [Link]

  • Lee, J. K., & Kim, Y. M. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1877–1893. [Link]

  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 2096-2116. [Link]

  • Zhu, W., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654–666. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2819-2856. [Link]

  • Cirillo, R., et al. (2007). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. MedChemComm, 1(1), 58-62. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • Roy, S. M., & Nicholson, D. W. (2009). The p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Neurotrophin Signaling Pathway. [Link]

  • Maccari, R., et al. (2014). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 19(6), 7958-7973. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. [Link]

  • Cocco, E., et al. (2018). TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928375. [Link]

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. [Link]

  • Bafico, A., & Aaronson, S. A. (2000). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Ardalan, C., et al. (2023). Current landscape of tropomyosin receptor tyrosine kinase (TRK) inhibitors. Journal of biomedical science, 30(1), 84. [Link]

  • Beck, G., et al. (1991). Synthesis and biological activity of new HMG-CoA reductase inhibitors. 1. Lactones of pyridine- and pyrimidine-substituted 3,5-dihydroxy-6-heptenoic (-heptanoic) acids. Journal of medicinal chemistry, 34(8), 2471–2479. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Mohammadi-Far, M., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 11(2), 521–528. [Link]

  • Witschel, M., & Rottmann, M. (2019). Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. Beilstein journal of organic chemistry, 15, 547–552. [Link]

  • Tussupbekov, Y., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmacia, 68(4), 863–874. [Link]

Sources

Application Note: 3-(Hydroxymethyl)pyridin-2(1H)-one as a Hinge-Binding Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)pyridin-2(1H)-one for the Synthesis of Kinase Inhibitors Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

In the rational design of kinase inhibitors, the pyridin-2(1H)-one (2-pyridone) moiety is a privileged pharmacophore. It serves as a robust hinge-binding motif , capable of mimicking the adenine ring of ATP by forming a donor-acceptor hydrogen bond network with the kinase backbone.

The specific derivative 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 60532-52-5) represents a high-value intermediate. The C3-hydroxymethyl group acts as a critical "vector," allowing medicinal chemists to extend the molecule into the solvent-exposed region or the ribose-binding pocket of the kinase active site. This guide details the synthesis, handling, and application of this scaffold in generating Type I and Type II kinase inhibitors.

Chemical Context & Tautomerism

The Tautomer Challenge: The core challenge in working with this scaffold is the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Solid State/Polar Solvents: The 2-pyridone form predominates, stabilized by intermolecular hydrogen bonding (dimerization).

  • Kinase Binding: The 2-pyridone form is typically the bioactive conformer, presenting an H-bond donor (N-H) and acceptor (C=O) to the hinge region residues (e.g., Met, Glu, or Leu backbone atoms).

Synthetic Implication: Direct alkylation of the pyridone ring often yields a mixture of N-alkylation (thermodynamically favored in many conditions) and O-alkylation (kinetically favored). To ensure regioselectivity during the synthesis of the title compound, a "Protection-Deprotection" strategy via the 2-methoxy intermediate is recommended.

Strategic Synthesis Protocol

Direct reduction of 2-hydroxynicotinic acid is often low-yielding due to poor solubility and competing salt formation. The following protocol utilizes an O-methylation strategy to ensure high yields and purity.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2-Hydroxynicotinic Acid Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 95% Yield Step2 Step 2: O-Methylation (MeI, Ag2CO3 or Mitsunobu) Step1->Step2 Fix Tautomer Step3 Step 3: Reduction (LiAlH4, THF) Step2->Step3 Selectivity Step4 Step 4: Demethylation (HBr/AcOH or BBr3) Step3->Step4 Deprotection Final 3-(Hydroxymethyl) pyridin-2(1H)-one Step4->Final Isolation

Caption: Optimized synthetic route via O-methyl protection to avoid over-reduction and solubility issues.

Detailed Methodology

Reagents Required:

  • Methyl 2-hydroxynicotinate (Commercial or synthesized from acid)

  • Iodomethane (MeI) or Dimethyl sulfate

  • Silver Carbonate (Ag₂CO₃) or K₂CO₃

  • Lithium Aluminum Hydride (LiAlH₄)

  • Hydrobromic acid (48% in water) or BBr₃

  • Anhydrous THF, DCM.

Step 1: O-Methylation (Synthesis of Methyl 2-methoxynicotinate)

  • Dissolve methyl 2-hydroxynicotinate (1.0 eq) in dry chloroform or benzene.

  • Add Ag₂CO₃ (1.1 eq) and MeI (5.0 eq). Note: Silver salts promote O-alkylation over N-alkylation.

  • Reflux for 12-18 hours in the dark.

  • Filter through Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the O-methyl ester (Methyl 2-methoxynicotinate).

Step 2: Reduction to Alcohol

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under Argon.

  • Add Methyl 2-methoxynicotinate (dissolved in THF) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Filter precipitate, dry organic layer (MgSO₄), and concentrate to yield (2-methoxypyridin-3-yl)methanol .

Step 3: Demethylation to Title Compound

  • Dissolve the intermediate in acetic acid.

  • Add 48% HBr (excess) and heat to 90°C for 4 hours.

  • Cool to RT. Neutralize carefully with NaHCO₃ or NH₄OH to pH ~6-7.

  • The product, 3-(Hydroxymethyl)pyridin-2(1H)-one , often precipitates or can be extracted with n-butanol/EtOAc.

  • Recrystallization: Water or Methanol/Ether.

Functionalization for Kinase Inhibitor Synthesis

Once synthesized, the hydroxymethyl group is rarely the final motif. It is typically converted to an electrophile to attach the "tail" of the inhibitor.

Protocol: Chlorination to 3-(Chloromethyl)pyridin-2(1H)-one

This intermediate is highly reactive and used to alkylate amines or phenols (e.g., attaching a solubilizing piperazine ring).

  • Suspend 3-(Hydroxymethyl)pyridin-2(1H)-one (1.0 g) in dry DCM (10 mL).

  • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

  • Catalyst: Add 1 drop of DMF.

  • Reflux for 2 hours. The suspension usually clears as the alkyl chloride forms.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual SOCl₂.

  • Storage: Use immediately or store under N₂ at -20°C (unstable to moisture).

Case Study: Designing a Type I Kinase Inhibitor

Target: Generic Serine/Threonine Kinase (e.g., p38 MAPK or TRK). Role of Scaffold: The pyridone lactam binds the hinge region (Met residue). The C3-position points toward the solvent front.

Data Summary: Structure-Activity Relationship (SAR)

Substituent at C3 Binding Affinity (IC50) Solubility Rationale
-H > 10 µM High Lacks vector interactions; weak binding.
-CH₂OH 1.2 µM Moderate H-bond donor; limited reach.
-CH₂-N(Piperazine) 15 nM High Salt bridge formation; solubility handle.

| -CH₂-O-Phenyl | 50 nM | Low | Hydrophobic interaction in solvent channel. |

Hinge Binding Mode Diagram (Graphviz)

HingeBinding Hinge Backbone NH (Met/Leu) Backbone C=O (Glu/Met) Inhibitor C=O (Acceptor) N-H (Donor) Pyridone Core Hinge:nh->Inhibitor:co H-Bond Inhibitor:nh->Hinge:co H-Bond Vector C3-Methylene Vector (Solvent Front) Inhibitor->Vector

Caption: Bidentate hydrogen bonding mode of the pyridone scaffold at the kinase hinge region.

Troubleshooting & Critical Parameters
  • Regioselectivity (N vs O): If you attempt to alkylate the pyridone nitrogen after functionalizing the C3 group, ensure you use a soft base (Cs₂CO₃) and a polar aprotic solvent (DMF) to favor N-alkylation. If O-alkylation occurs, it is often reversible under acidic conditions.

  • Stability of the Chloride: The 3-(chloromethyl) derivative can self-polymerize if left in concentrated solution due to the nucleophilicity of the pyridone nitrogen. Always keep dilute or use immediately.

  • Solubility: The title compound is amphoteric but has poor solubility in non-polar solvents. Use MeOH, DMSO, or DMF for reactions.

References
  • Synthesis of N-alkylated pyridin-2(1H)-ones : Indian Journal of Chemistry, 2021.

  • Pyridinone Derivatives in Medicinal Chemistry : Frontiers in Chemistry, 2021. "Recent Advances of Pyridinone in Medicinal Chemistry."

  • Kinase Hinge Binding Scaffolds : Journal of Medicinal Chemistry, 2013. "De Novo Design of Protein Kinase Inhibitors."

  • TRK Inhibitors with Pyridone Scaffold : Journal of Medicinal Chemistry, 2024.[1] "Discovery of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors."[1]

  • Thionyl Chloride Mediated Chlorination : Master Organic Chemistry, 2011. "Conversion of Alcohols to Alkyl Halides."

Sources

Technical Guide: 3-(Hydroxymethyl)pyridin-2(1H)-one in Antiviral Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 6052-53-5) is a high-value heterocyclic intermediate used in the synthesis of "privileged scaffolds" for antiviral drug discovery. Its structural core—the 3-substituted-2-pyridinone —serves as a critical bioisostere for the metal-chelating pharmacophores found in FDA-approved HIV Integrase Strand Transfer Inhibitors (INSTIs) such as Dolutegravir and Bictegravir , as well as the Influenza PA endonuclease inhibitor Baloxavir marboxil .

This guide provides a standardized protocol for the synthesis, handling, and functionalization of this intermediate. It specifically addresses the challenge of selective reduction in the presence of the lactam functionality and outlines the downstream coupling pathways for generating antiviral lead compounds.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(Hydroxymethyl)pyridin-2(1H)-one
Synonyms 3-Hydroxymethyl-2-pyridone; 2-Hydroxy-3-hydroxymethylpyridine
CAS Number 6052-53-5
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Tautomerism Exists in equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) . In the solid state and polar solvents (DMSO, MeOH), the lactam form predominates, which is critical for its metal-binding activity.
Solubility Soluble in DMSO, DMF, Methanol, Hot Water. Sparingly soluble in DCM, Diethyl Ether.

Critical Mechanism: The Two-Metal Chelation Model[1]

The utility of 3-(Hydroxymethyl)pyridin-2(1H)-one lies in its ability to serve as a precursor to the catalytic core of INSTIs. These drugs work by chelating two magnesium ions (


) within the viral integrase active site, thereby halting viral DNA insertion.
Diagram 1: Pharmacophore Assembly & Mechanism

G cluster_taut Tautomeric Equilibrium Start 3-(Hydroxymethyl) pyridin-2(1H)-one Inter Activated Electrophile (Chloride/Bromide) Start->Inter Activation (SOCl2/PBr3) Drug Antiviral Core (INSTI Scaffold) Inter->Drug N-Alkylation (Halobenzyl group) Target Viral Enzyme Active Site (Mg2+ Chelation) Drug->Target Binding Mode: C=O & OH chelate Mg2+ Lactam Lactam Form (Active Binder) Lactim Lactim Form (Aromatic) Lactam->Lactim Solvent Dependent

Caption: The workflow from the hydroxymethyl intermediate to the bioactive pharmacophore. The lactam form is essential for the bidentate chelation of magnesium ions in the viral active site.

Preparation Protocol

Objective: Synthesize 3-(Hydroxymethyl)pyridin-2(1H)-one from 2-hydroxynicotinic acid. Challenge: Reducing the carboxylic acid/ester to an alcohol without reducing the amide (lactam) of the pyridone ring.

Reagents & Equipment
  • Starting Material: 2-Hydroxynicotinic acid (CAS: 609-71-2).

  • Reagents: Methanol (anhydrous), Sulfuric Acid (catalytic), Sodium Borohydride (

    
    ), Calcium Chloride (
    
    
    
    ), Ethanol.
  • Equipment: Round-bottom flask, Reflux condenser, Inert gas line (

    
    ), Rotary evaporator.
    
Step-by-Step Methodology
Stage 1: Methyl Ester Formation
  • Dissolution: Suspend 10.0 g (71.9 mmol) of 2-hydroxynicotinic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. The suspension should clear as the ester forms.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize the residue with saturated

    
     solution. Filter the precipitated solid (Methyl 2-hydroxynicotinate).[1]
    
    • Yield Target: >90%[1]

    • Checkpoint: 1H NMR should show a singlet methyl peak at ~3.9 ppm.

Stage 2: Selective Reduction (The Chelate-Controlled Method)

Note: Standard LiAlH4 reduction can be too aggressive, potentially reducing the lactam carbonyl. The


 system generates 

in situ, which is milder and selective for esters.
  • Setup: In a 500 mL flask under

    
    , dissolve 5.0 g (32.6 mmol) of Methyl 2-hydroxynicotinate in 100 mL of absolute ethanol (or THF/MeOH 1:1).
    
  • Activation: Add 3.6 g (32.6 mmol) of anhydrous

    
    . Stir for 15 minutes to allow complexation.
    
  • Reduction: Cool to

    
    . Add 2.5 g (65.2 mmol) of 
    
    
    
    portion-wise over 30 minutes. Evolution of
    
    
    gas will occur—ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower spot (
    
    
    
    ).
  • Quench: Cool to

    
    . Carefully add 1N HCl until pH is neutral/slightly acidic (pH 5–6) to destroy excess borohydride.
    
  • Isolation: Evaporate the solvent. Extract the residue with hot ethyl acetate or THF (3 x 50 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138–142°C.

  • 1H NMR (DMSO-d6):

    
     11.6 (br s, 1H, NH), 7.2-7.4 (m, 2H), 6.2 (t, 1H), 5.1 (t, 1H, OH), 4.3 (d, 2H, 
    
    
    
    ).

Application: Synthesis of Antiviral Precursors

Once synthesized, the hydroxymethyl group serves as the "anchor point" for attaching the hydrophobic side chains required for high-affinity binding to the viral enzyme.

Protocol: Conversion to Alkyl Chloride (Activation)

To couple the scaffold with fluorobenzyl amines (common in INSTIs), the alcohol must be converted to a leaving group.

  • Reagent: Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Procedure: Suspend 3-(Hydroxymethyl)pyridin-2(1H)-one (1 eq) in DCM. Add

    
     (1.5 eq) dropwise at 
    
    
    
    .
  • Catalyst: Add 1 drop of DMF.

  • Reaction: Stir at room temperature for 2 hours.

  • Result: 3-(Chloromethyl)pyridin-2(1H)-one. Note: This intermediate is unstable and should be used immediately for N-alkylation or C-alkylation steps.

Diagram 2: Antiviral Synthesis Workflow

Synthesis cluster_drug Relevance Acid 2-Hydroxynicotinic Acid (Starting Material) Ester Methyl 2-hydroxynicotinate Acid->Ester MeOH, H2SO4 Reflux Alcohol 3-(Hydroxymethyl)pyridin-2(1H)-one (TARGET INTERMEDIATE) Ester->Alcohol NaBH4, CaCl2 Selective Reduction Chloride 3-(Chloromethyl)pyridin-2(1H)-one (Transient Electrophile) Alcohol->Chloride SOCl2, DCM Activation Coupled N-(Fluorobenzyl) Intermediate (INSTI Precursor) Chloride->Coupled 2,4-Difluorobenzylamine Base (K2CO3) Dolutegravir Dolutegravir Analogues Coupled->Dolutegravir

Caption: Synthetic pathway utilizing 3-(Hydroxymethyl)pyridin-2(1H)-one to access HIV Integrase Inhibitor precursors.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Reduction Incomplete complexation of

.
Ensure

is anhydrous and finely ground. Increase reaction time.
Over-Reduction Reduction of the lactam ring (C=O).Maintain temperature

. Avoid using

unless temperature is strictly controlled (

).
Poor Solubility High polarity of the pyridone.Use DMF or DMSO for downstream coupling reactions.
NMR Confusion Tautomeric mixing.Run NMR in DMSO-d6 to stabilize the lactam form and observe the NH proton clearly.

References

  • Synthesis of Pyridone Scaffolds: Journal of Medicinal Chemistry. "Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity."

  • Reduction Protocols: Common Organic Chemistry. "Reduction of Esters to Alcohols using NaBH4/CaCl2."

  • HIV Integrase Inhibitor SAR: International Journal of Molecular Sciences. "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." (2023).

  • Tautomerism in Drug Design: RSC Advances. "Solid-state identity of 2-hydroxynicotinic acid and its polymorphism."

  • General Pyridone Synthesis: Organic Chemistry Portal. "Synthesis of 2-pyridones."

Sources

Purification of "3-(Hydroxymethyl)pyridin-2(1H)-one" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 10351-19-6), a critical intermediate in the synthesis of P2X7 antagonists and kinase inhibitors. Due to its amphoteric nature and lactam-lactim tautomerism, this molecule presents significant purification challenges, including severe peak tailing on silica gel and poor solubility in non-polar mobile phases. This guide provides two validated workflows: a cost-effective Normal Phase (NP) method utilizing dry-loading techniques, and a high-fidelity Reverse Phase (RP) method for pharmaceutical-grade purity (>99%).

Physicochemical Context & Challenges

Before initiating purification, it is vital to understand the molecular behavior that dictates the separation strategy.

The Tautomerism Trap

The analyte exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Lactam (Major Form): Favored in polar solvents (MeOH, Water) and the solid state. It acts as a hydrogen bond donor (NH) and acceptor (C=O).[1]

  • Lactim (Minor Form): Favored in the gas phase or non-polar dilute solutions.[1]

  • Chromatographic Consequence: On silica gel, the interconversion rate is often comparable to the chromatographic time scale, leading to "streaking" or peak broadening. The free hydroxyl group at position 3 further increases polarity, making the compound "stick" to the acidic silanol groups of the stationary phase.

Compound Profile
PropertyDataImplication for Purification
Molecular Weight 125.13 g/mol Low MW; elutes early in Size Exclusion but requires tight gradients in Flash.[1][2]
Polarity High (LogP ≈ -0.5 to 0.[1]1)Insoluble in Hexanes/EtOAc.[1] Requires DCM/MeOH or Water/ACN.[1]
Solubility DMSO, MeOH, Water (High)DCM (Moderate)EtOAc, Hexane (Poor)Liquid loading is impossible with standard non-polar starting solvents. Dry loading is mandatory for NP.[1]
Acidity (pKa) ~11 (NH), ~3-4 (OH protonation)Weakly acidic. Silica acidity can cause retention; C18 is generally inert.[1]

Strategic Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific scaffold, prioritizing yield and purity based on the crude mixture's profile.

PurificationStrategy Start Crude Reaction Mixture (3-Hydroxymethyl-2-pyridone) SolubilityCheck Solubility Check (DCM vs. Water) Start->SolubilityCheck Decision Impurity Profile? SolubilityCheck->Decision MethodA Method A: Normal Phase (DCM:MeOH Gradient) Decision->MethodA Standard Crude (<5g scale) MethodB Method B: Reverse Phase (C18, H2O:ACN) Decision->MethodB High Polarity Impurities Or Final Polish MethodC Method C: Recrystallization (Water or EtOH) Decision->MethodC High Purity (>80%) Non-polar impurities DryLoad CRITICAL STEP: Dry Load on Celite/Silica MethodA->DryLoad Required Analysis Analysis (UPLC-MS / NMR) Target >98% MethodB->Analysis MethodC->Analysis DryLoad->Analysis

Figure 1: Decision tree for the purification of polar pyridones. Note the mandatory dry-loading step for Normal Phase chromatography.

Protocol A: Normal Phase Flash Chromatography (Standard)

Objective: Bulk purification of crude material (100 mg – 5 g scale). Mechanism: Adsorption chromatography using polar modifiers to disrupt Hydrogen bonding.[1]

Materials
  • Stationary Phase: Spherical Silica Gel (40–63 µm).[1] Note: Amine-functionalized silica (NH2) is superior but more expensive; this protocol assumes standard silica.

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH).[1][3]

  • Loading Matrix: Celite 545 or coarse Silica Gel.[1]

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Dissolve the crude residue in a minimum amount of MeOH (the compound is likely insoluble in DCM).

    • Add Celite 545 (ratio 1:2 w/w relative to crude).[1]

    • Concentrate on a rotary evaporator until a free-flowing powder is obtained. Caution: Ensure no residual MeOH remains, as it will ruin the gradient start.

    • Pack the powder into a solid load cartridge (SLS) or add it to the top of the pre-equilibrated column.

  • Column Equilibration:

    • Equilibrate the column with 100% DCM for 3 Column Volumes (CV).

  • Gradient Execution:

    • Run a linear gradient: 0% to 10% MeOH in DCM over 15 CV.

    • Observation: The product typically elutes between 5–8% MeOH.[1]

    • Troubleshooting: If the peak tails significantly (streaking), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, though this may require subsequent removal of TEA salts.

  • Fraction Collection:

    • Collect fractions based on UV absorbance (254 nm). The pyridone chromophore is strong.[1]

    • TLC Monitoring: Use 10% MeOH/DCM. The product will likely show an Rf of ~0.3–0.4.[1]

Protocol B: Reverse Phase Chromatography (High Purity)

Objective: Polishing step for pharmaceutical applications or isolation from very polar impurities (salts, acids).[1] Mechanism: Partition chromatography.[1][4]

Materials
  • Stationary Phase: C18 (Octadecyl) functionalized silica.[1] Preferred: "Aqueous C18" or "AQ" columns designed to resist phase collapse in 100% water.

  • Mobile Phase A: Water (Milli-Q) + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

Step-by-Step Methodology
  • Sample Loading:

    • Dissolve the crude in 5% ACN / 95% Water.[1] If solubility is an issue, use a small amount of DMSO (max 2% of injection volume).

    • Note: Liquid injection is permissible here.[1]

  • Gradient Execution:

    • Hold: 0% B for 2 CV (to elute salts).

    • Ramp: 0% to 30% B over 12 CV.[1]

    • Wash: Ramp to 100% B to clean the column.

  • Rationale:

    • The 3-hydroxymethyl group makes the molecule sufficiently hydrophilic to elute early.

    • The use of Formic Acid suppresses the ionization of the hydroxyl group, sharpening the peak shape.

    • Result: This method typically yields >99% purity with no tailing.[1]

Mechanistic Insight: The "Streaking" Phenomenon

Why does this molecule streak on silica? The diagram below explains the interaction at the molecular level.

Interaction cluster_molecule Analyte Tautomers Silica Silica Surface (Si-OH acidic sites) Lactam Lactam Form (C=O ... H-N) Silica->Lactam Primary Interaction Lactim Lactim Form (C-OH ... N) Lactam->Lactim Fast Equilibrium Interaction Strong H-Bonding (Slow Desorption) Lactam->Interaction Peak Tailing Peak Tailing Interaction->Peak Tailing

Figure 2: Mechanistic view of silica-analyte interactions causing peak broadening.

References

  • Collis, G. E., & Burrell, A. K. (2022).[1][5] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC. Link

  • Sharma, S., et al. (2014).[1] Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. Link

  • Wang, Y., et al. (2025).[1] Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH PubMed Central.[1] Link

  • Biotage Application Note. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Link

  • PubChem Database. (2025).[1][6] Compound Summary: 3-(Hydroxymethyl)pyridin-2(1H)-one. Link

Sources

Application Note: High-Purity Recrystallization of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2).

Abstract & Scope

The purification of 3-(Hydroxymethyl)pyridin-2(1H)-one is critical for its use as a pharmaceutical intermediate. This compound presents specific challenges due to its lactam-lactim tautomerism and high polarity, which often leads to "oiling out" rather than distinct crystallization. This protocol details a robust recrystallization methodology using a polar-protic/polar-aprotic solvent system , designed to maximize yield (>85%) and purity (>98% HPLC) while mitigating tautomeric shifting during isolation.

Physicochemical Context

Understanding the molecular behavior is the prerequisite for successful crystallization.

  • Compound: 3-(Hydroxymethyl)pyridin-2(1H)-one[1][2][3]

  • CAS: [2]

  • Molecular Formula: C₆H₇NO₂[2][4][5]

  • MW: 125.13 g/mol [2][5]

  • Solubility Profile:

    • High Solubility: Water, Methanol, DMSO (Hot/Cold).

    • Moderate Solubility: Ethanol, Isopropanol (Hot).

    • Low Solubility: Ethyl Acetate, Dichloromethane, Hexanes.

The Tautomer Challenge

In solution, 2-pyridones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Solid State: The polar lactam form is thermodynamically favored in the crystal lattice due to strong intermolecular hydrogen bonding (dimer formation).

  • Implication: Non-polar solvents favor the lactim form, while polar solvents (like Ethanol/Water) stabilize the lactam form. Therefore, we utilize a polar solvent system to align the solution-state tautomer with the desired solid-state polymorph.

Solvent System Selection

Based on the solubility profile and tautomeric stabilization requirements, two systems are validated:

SystemSolvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Application
A (Primary) Ethanol (Abs.) Ethyl Acetate 1:2 to 1:4General purification; best for drying.
B (Secondary) Methanol Acetonitrile 1:3Used if crude contains highly polar salts.

Note: Water is effective but difficult to remove during drying, potentially leading to hydrate formation. System A is preferred for anhydrous isolation.

Experimental Protocol (System A)

Materials
  • Crude 3-(Hydroxymethyl)pyridin-2(1H)-one (purity >85%).[6]

  • Solvents: Ethanol (ACS Grade), Ethyl Acetate (ACS Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel), oil bath.

Workflow Diagram

The following logic flow ensures process control and safety.

RecrystallizationWorkflow Start Crude Material (Weigh & Grind) Dissolution Dissolution (Reflux in Ethanol) Start->Dissolution Check Check Clarity Dissolution->Check HotFilter Hot Filtration (Remove Insolubles) Check->HotFilter Turbid AntiSolvent Add Anti-Solvent (Ethyl Acetate, Hot) Check->AntiSolvent Clear HotFilter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Isolation Filtration & Wash (Cold EtOAc) Cooling->Isolation Drying Vacuum Dry (45°C, <50 mbar) Isolation->Drying

Caption: Step-by-step workflow for the recrystallization of 3-(Hydroxymethyl)pyridin-2(1H)-one using a solvent/anti-solvent method.

Detailed Procedure

Step 1: Saturation (Dissolution) [7]

  • Place 10.0 g of crude material into a 250 mL round-bottom flask.

  • Add 40 mL of Ethanol.

  • Heat to reflux (approx. 78°C) with stirring.

  • Observation: If solid remains, add Ethanol in 5 mL aliquots until fully dissolved.

    • Critical: Do not exceed 80 mL total volume. If insolubles persist, they are likely inorganic salts (filter them out).

Step 2: Hot Filtration (Optional but Recommended)

  • If the solution is colored or contains particles, add 0.5 g activated carbon. Stir for 5 mins at reflux.

  • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed flask.

    • Why Pre-warm? Prevents premature crystallization on the filter, which causes yield loss.

Step 3: Nucleation & Anti-Solvent Addition

  • Maintain the filtrate at a gentle boil.

  • Slowly add Ethyl Acetate (approx. 80-100 mL) dropwise.

  • Stop addition when a persistent slight turbidity (cloudiness) is observed.

  • Add 2-3 mL of Ethanol to clear the solution (restore solubility).

  • Remove from heat.[8]

Step 4: Controlled Crystallization

  • Allow the flask to cool to Room Temperature (20-25°C) undisturbed.

    • Agitation Rule: Do not stir during this phase.[9] Stirring promotes rapid precipitation of small, impure crystals.

  • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation

  • Filter the white crystalline solid using vacuum filtration.

  • Wash: Rinse the filter cake with 20 mL of cold Ethyl Acetate/Ethanol (4:1 mix).

    • Caution: Avoid using pure Ethanol for washing as it may redissolve the product.

Step 6: Drying

  • Dry in a vacuum oven at 45°C for 6-12 hours.

  • Target LOD (Loss on Drying): <0.5%.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for pyridones is separating as a sticky oil instead of crystals.

Troubleshooting Problem Problem: Product Oils Out Cause1 Temp too high during anti-solvent addition Problem->Cause1 Cause2 Solution too concentrated Problem->Cause2 Action1 Re-heat to reflux Add more Ethanol Cause1->Action1 Cause2->Action1 Action2 Seed with pure crystal at cloud point Action1->Action2

Caption: Decision tree for mitigating oiling-out events during crystallization.

Quality Control Specifications

Validate the recrystallized product against these metrics:

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-White Crystalline Solid
Purity HPLC (C18, Water/MeCN)≥ 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Conforms to structure (Check -CH₂OH at ~4.3 ppm)
Melting Point DSC / CapillaryDistinct MP (Lit. range for analogs: 130-150°C*)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, EtOAc < 5000 ppm

*Note: Exact melting point depends on the specific polymorph obtained; verify against a pure standard.

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630482, 3-(Hydroxymethyl)pyridin-2(1H)-one. Retrieved October 24, 2023, from [Link]

  • General Pyridone Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Application Note: A Robust and Scalable Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one, a valuable heterocyclic building block in pharmaceutical development. The protocol centers on a highly efficient and selective reduction of 2-hydroxy-3-pyridinecarboxaldehyde using sodium borohydride. We delve into the critical process parameters, safety considerations essential for scaling, and a detailed, step-by-step methodology for achieving high yield and purity. This guide is tailored for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Introduction and Strategic Overview

3-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives are key structural motifs found in a variety of biologically active compounds and are considered important building blocks in medicinal chemistry.[1] Their synthesis on a laboratory scale is achievable through various routes, but transitioning to a multi-gram or kilogram scale introduces significant challenges related to safety, reaction control, and product purity.

The synthetic strategy detailed herein focuses on the final, critical step: the selective reduction of a commercially available or readily synthesized precursor, 2-hydroxy-3-pyridinecarboxaldehyde. This approach was selected for its reliability, use of cost-effective reagents, and amenability to standard pilot plant equipment.

Chosen Synthetic Route:

The process involves the chemoselective reduction of the aldehyde functional group of 2-hydroxy-3-pyridinecarboxaldehyde to the corresponding primary alcohol using sodium borohydride (NaBH₄) in a methanolic solvent system.

  • Rationale for Reagent Selection: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially sensitive functional groups.[2] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, less reactive with protic solvents under controlled conditions, and more economical for large-scale operations.[3][4]

G cluster_start Starting Material cluster_process Process cluster_end Final Product SM 2-Hydroxy-3-pyridinecarboxaldehyde Dissolution Dissolution in Methanol SM->Dissolution Reduction Controlled NaBH4 Addition (0-10 °C) Dissolution->Reduction Sodium Borohydride Quench Acidic Quench (Excess Reagent Destruction) Reduction->Quench Dilute HCl Isolation Work-up & Solvent Removal Quench->Isolation Purification Recrystallization Isolation->Purification FP 3-(Hydroxymethyl)pyridin-2(1H)-one Purification->FP

Process Safety and Hazard Analysis

Scaling chemical reactions requires a shift in mindset from laboratory convenience to process safety. The reduction with sodium borohydride, while common, has inherent hazards that must be rigorously controlled.

  • Hydrogen Gas Evolution: The primary hazard associated with NaBH₄ is its reaction with protic solvents (water, alcohols) and acidic media, which produces highly flammable hydrogen gas.[2] On a large scale, the volume of H₂ generated can create an explosive atmosphere in a confined vessel.

    • Mitigation: The reaction must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a properly engineered reactor bay) under an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of an explosive air/hydrogen mixture. All equipment must be properly grounded to prevent ignition from static discharge.

  • Exothermic Reaction: The reduction itself and the decomposition of NaBH₄ are exothermic. A loss of cooling or an uncontrolled addition of the reagent can lead to a rapid temperature increase, accelerating the decomposition and H₂ evolution, potentially resulting in a dangerous runaway reaction.[2][5]

    • Mitigation: The use of a jacketed reactor with efficient heat exchange is mandatory. The NaBH₄ solution must be added slowly and sub-surface to the reaction mixture, with continuous monitoring of the internal temperature. An emergency supply of cooling agent should be readily available.

  • Caustic Nature: Sodium borohydride solutions can be caustic. The workup involves both acidic and basic materials.

    • Mitigation: Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves, is required at all times.[4]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMoles (Equivalents)
2-Hydroxy-3-pyridinecarboxaldehyde≥98%Sigma-Aldrich13472-60-1100.0 g0.812 mol (1.0)
Sodium Borohydride (NaBH₄)≥98%, powderMilliporeSigma16940-66-218.4 g0.487 mol (0.6)
Methanol (MeOH)Anhydrous, ≥99.8%VWR Chemicals67-56-1~2.5 LN/A
Hydrochloric Acid (HCl)37% (conc.)Fisher Chemical7647-01-0As needed (~100 mL)N/A
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore1310-73-2As neededN/A
Deionized WaterN/AIn-house7732-18-5~2.0 LN/A
Celite® 545N/ASigma-Aldrich68855-54-9~50 gN/A

Equipment:

  • 5 L, 4-neck jacketed glass reactor with overhead stirrer, temperature probe (thermocouple), condenser, and nitrogen inlet.

  • 500 mL pressure-equalizing dropping funnel.

  • Circulating chiller/heater for reactor jacket temperature control.

  • Large crystallizing dish or Büchner funnel with vacuum flask.

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 5 L reactor system, ensuring all joints are properly sealed.

    • Purge the vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

    • Set the circulator to cool the reactor jacket to 0-5 °C.

  • Dissolution of Starting Material:

    • Charge the reactor with 2-hydroxy-3-pyridinecarboxaldehyde (100.0 g, 0.812 mol).

    • Add anhydrous methanol (1.5 L) via the dropping funnel.

    • Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to fully dissolve the solid. The solution should be a clear, yellowish liquid.

    • Cool the internal solution temperature to 0-5 °C.

  • Preparation and Addition of Reductant:

    • CAUTION: Prepare the NaBH₄ solution in a separate flask within a fume hood.

    • In a 1 L Erlenmeyer flask, carefully add sodium borohydride (18.4 g, 0.487 mol) to anhydrous methanol (500 mL) with gentle stirring. The dissolution is exothermic. Cool the flask in an ice bath if necessary.

    • Once the NaBH₄ is dissolved, transfer the solution to the 500 mL dropping funnel.

    • Begin the slow, dropwise addition of the NaBH₄ solution to the reactor, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 2-3 hours.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting aldehyde spot (visualized with UV light) indicates completion.

  • Quenching Excess Reagent:

    • CRITICAL STEP: This step will generate a significant amount of hydrogen gas. Ensure vigorous stirring and adequate ventilation.

    • Slowly and carefully add 3 M HCl (prepared by diluting ~250 mL of concentrated HCl into 750 mL of deionized water) dropwise via the dropping funnel. Maintain the internal temperature below 15 °C.

    • Continue adding acid until the pH of the solution is ~6-7 and gas evolution has ceased.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol, yielding an oily slurry.

    • Add deionized water (500 mL) to the residue and stir to dissolve the salts.

    • Adjust the pH to ~8-9 with a 2 M NaOH solution.

    • Cool the mixture in an ice bath for 1-2 hours to induce crystallization of the product.

  • Purification by Recrystallization:

    • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 100 mL).

    • Transfer the crude solid to a 2 L beaker. Add a minimal amount of hot methanol (~500-700 mL) to achieve complete dissolution.

    • If the solution is colored, add activated charcoal, stir for 15 minutes, and filter hot through a pad of Celite® to remove impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in a 0-5 °C refrigerator overnight to maximize crystal formation.

    • Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold methanol.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
  • Yield: 85-95%

  • Purity: >99% (by HPLC and ¹H NMR)

  • Appearance: White to off-white crystalline solid.

Conclusion

The protocol described provides a safe, efficient, and highly scalable method for the synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one. By understanding the causality behind each procedural step—from the choice of a selective reductant to the critical importance of thermal management and inert atmosphere control—process chemists can confidently scale this reaction. The self-validating nature of the protocol, which relies on in-process controls like temperature monitoring and pH adjustments, ensures a reproducible and robust manufacturing process suitable for the demands of pharmaceutical development.

References

  • ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine? Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • PubMed. (n.d.). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • MDPI. (n.d.). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

  • ACS Publications. (2023). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters. [Link]

  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one. [Link]

  • ResearchGate. (n.d.). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?[Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. [Link]

  • ACS Publications. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]

  • Scribd. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. [Link]

  • ACS Publications. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. [Link]

  • RSC Publishing. (2015). Visible light photocatalytic reduction of aldehydes by Rh(iii)–H: a detailed mechanistic study. Chemical Science. [Link]

  • Standard Operating Procedure. (2012). Sodium borohydride. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT. [Link]

  • RSC Publishing. (n.d.). Visible light photocatalytic reduction of aldehydes by Rh(iii)–H: a detailed mechanistic study. [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

Sources

Application Note: Quantitative Analysis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 3-(Hydroxymethyl)pyridin-2(1H)-one , designed for analytical chemists and pharmaceutical scientists.

Methodology: RP-HPLC-UV and LC-MS/MS Analyte CAS: 42463-41-2 Application: Impurity Profiling, Metabolite Quantification, and Synthetic Process Control[1][2]

Introduction & Analyte Profile

3-(Hydroxymethyl)pyridin-2(1H)-one (hereafter 3-HMP ) is a critical intermediate in the synthesis of pyridone-based pharmacophores (e.g., antifibrotics like Pirfenidone or antifungals like Ciclopirox).[1][2] It also appears as a degradation product or metabolite in biological systems.

The Analytical Challenge

Quantifying 3-HMP presents three distinct challenges that this protocol addresses:

  • High Polarity (LogP ~ -0.1): The molecule is highly hydrophilic, leading to poor retention and "void volume elution" on standard C18 columns.

  • Tautomeric Equilibrium: 3-HMP exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] In solution, the lactam form predominates, but pH shifts can split peaks or cause tailing.

  • Low Molecular Weight (125.13 Da): Makes it susceptible to interference from solvent fronts in UV and matrix effects in MS.

Chemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₆H₇NO₂MW = 125.13 g/mol
pKa (Acidic) ~11.7 (NH)Remains neutral at pH 2–8.[1][2]
pKa (Basic) ~0.8 (Carbonyl O)Protonation only occurs at very low pH (<1).[1][2]
UV Maxima 293 nm, 225 nm293 nm provides high specificity for the pyridone core.[1][2]
Solubility Water, MethanolDiluent should be 100% Aqueous or 5% MeOH.[1][2]

Strategic Method Selection

To ensure robust quantification, we define two distinct protocols based on the required sensitivity and matrix complexity.

Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection method and column chemistry.

MethodSelection Start Sample Matrix Conc Concentration Range Start->Conc HighConc High (µg/mL - mg/mL) API/Process Conc->HighConc Purity/Assay LowConc Trace (ng/mL) Bioanalysis/Genotoxin Conc->LowConc PK/Impurity MethodA PROTOCOL A: HPLC-UV (QC Release) HighConc->MethodA MethodB PROTOCOL B: LC-MS/MS (Trace Impurity) LowConc->MethodB ColA Column: Aqueous Stable C18 (High Surface Area) MethodA->ColA Retain Polar Analyte ColB Column: HILIC or Polar-Embedded C18 MethodB->ColB Enhance Sensitivity

Figure 1: Decision tree for selecting the analytical approach based on sample concentration and matrix.

Protocol A: HPLC-UV (Purity & Assay)

Target: Quality Control, Process Monitoring (Limit of Quantitation: ~0.5 µg/mL)

Chromatographic Conditions

The high polarity of 3-HMP requires a column capable of operating in 100% aqueous conditions without "phase collapse" (dewetting).[1]

  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm or 5 µm).[1][2]

    • Why: These columns feature proprietary bonding that prevents hydrophobic collapse in highly aqueous mobile phases, essential for retaining 3-HMP.[1][2]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

    • Why: pH 3.0 suppresses silanol activity and keeps the analyte in a neutral state (between pKa 0.8 and 11.7), improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Elution: 95% A / 5% B.

    • Note: Do not exceed 10% organic, or the analyte will elute in the void volume.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 293 nm (Primary) and 225 nm (Secondary).[2]

    • Why: 293 nm is specific to the conjugated pyridone system, reducing interference from non-conjugated impurities.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of 3-HMP reference standard in 10.0 mL of Water . (Do not use pure Methanol as diluent to avoid solvent effects/peak distortion).[2]

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock into 9.5 mL of Mobile Phase A.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical due to tautomerism).[2]

  • Theoretical Plates (N): > 5000.

  • RSD (n=6): < 2.0% for area and retention time.

Protocol B: LC-MS/MS (Trace Analysis)

Target: Genotoxic Impurity Screening, Bioanalysis (Limit of Quantitation: ~1–5 ng/mL)[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode .

    • Mechanism:[1][2] Protonation occurs readily on the amide oxygen or the hydroxymethyl group.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Mechanistic Insight
126.1 [M+H]⁺ 108.1 15 - 20 Loss of H₂O (Dehydration of hydroxymethyl)

| 126.1 [M+H]⁺ | 80.1 | 30 - 35 | Loss of H₂O + CO (Ring fragmentation) |[1][2]

Note: The transition 126.1 -> 108.1 is the Quantifier; 126.1 -> 80.1 is the Qualifier.[1]

Chromatographic Conditions (HILIC Mode)

For trace analysis, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to RP-HPLC because it uses high organic content (ACN), which enhances desolvation efficiency in the MS source.[2]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0.0 min: 95% B[1][2]

    • 5.0 min: 80% B[1][2]

    • 5.1 min: 50% B (Wash)

    • 7.0 min: 95% B (Re-equilibrate)[2]

  • Flow Rate: 0.3 mL/min.

Method Validation (ICH Q2 Guidelines)

The following validation parameters must be established before routine use.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance: R² > 0.999.

  • Data Treatment: Plot Peak Area vs. Concentration. Ensure the y-intercept is statistically insignificant.

Accuracy (Recovery)
  • Protocol: Spike 3-HMP into the sample matrix (e.g., placebo formulation or plasma) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% (HPLC-UV) or 85% – 115% (LC-MS).[1][2]

Specificity (Forced Degradation)

Expose 3-HMP to stress conditions to ensure the method can separate the parent from degradants.[1]

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours (Likely to degrade; 2-pyridones are sensitive to strong base).

  • Oxidation: 3% H₂O₂, RT, 4 hours (Hydroxymethyl group is susceptible to oxidation to aldehyde/acid).

Troubleshooting & Expert Insights

"Peak Splitting"
  • Cause: If the sample diluent is 100% Methanol or ACN, the solvent plug may disrupt the equilibrium between the stationary phase and the highly aqueous mobile phase.

  • Fix: Always dissolve/dilute the sample in Mobile Phase A (Buffer) or Water.

"Drifting Retention Times"
  • Cause: HILIC columns require extensive equilibration.

  • Fix: When using Protocol B (HILIC), allow at least 20 column volumes of equilibration between runs.

"Low Sensitivity in MS"
  • Cause: Ion suppression from salts.

  • Fix: Use volatile buffers (Ammonium Formate) only. Avoid Phosphate buffers in LC-MS.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10630482, 3-(Hydroxymethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Dolan, J. W. (2002). The function of the aqueous phase in reversed-phase chromatography. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Polar Compounds using Agilent Zorbax SB-Aq Columns. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis. Pyridinone scaffolds are crucial in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic discoveries.[1][2]

Overview of the Synthetic Pathway

The synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with 3-amino-2-methoxypyridine and proceeds through a key diazotization-hydrolysis sequence, followed by demethylation. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Below is a workflow diagram illustrating the primary synthetic route discussed in this guide.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Demethylation A 3-Amino-2-methoxypyridine B Pyridinium Diazonium Salt (Intermediate) A->B NaNO2, HCl (aq) 0-5 °C C 2-Methoxy-3-hydroxypyridine B->C H2O, Δ D 3-(Hydroxymethyl)pyridin-2(1H)-one C->D HBr or HCl (conc) Reflux

Caption: Synthetic workflow for 3-(Hydroxymethyl)pyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Diazotization of 3-Amino-2-methoxypyridine

Question 1: My diazotization reaction is resulting in a very low yield of the diazonium salt, and I observe significant formation of dark, tarry byproducts. What is causing this, and how can I improve it?

Answer:

This is a common issue when performing diazotization on aminopyridines. The pyridine ring's electron-withdrawing nature can affect the stability of the diazonium salt, and side reactions are prevalent. Here are the likely causes and solutions:

  • Causality:

    • Temperature Control: The diazotization of aminopyridines is highly exothermic. If the temperature rises above 5 °C, the diazonium salt can decompose rapidly, leading to the formation of phenolic byproducts and polymeric tars.[3]

    • Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can create localized areas of high concentration and temperature, accelerating decomposition.

    • Acid Concentration: Insufficiently acidic conditions (pH > 2) can lead to the formation of diazoamino compounds (triazenes) through the coupling of the diazonium salt with unreacted amine, reducing the yield of the desired product. Conversely, excessively high acid concentrations can also be detrimental.

  • Solutions:

    • Strict Temperature Management: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Monitor the internal temperature of the reaction mixture closely.

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise and below the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and minimizes localized heating.

    • Optimize Acidity: Ensure the 3-amino-2-methoxypyridine is fully protonated by using a sufficient excess of a strong mineral acid like HCl or HBr. The pH should be maintained below 2 throughout the addition of sodium nitrite.[4]

Question 2: I am observing gas evolution during the diazotization step, even at low temperatures. Is this normal, and what does it indicate?

Answer:

While some minor gas evolution (N₂) is expected due to the slow decomposition of the diazonium salt even under optimal conditions, vigorous bubbling indicates a significant loss of product.

  • Causality:

    • Instability of the Diazonium Salt: Pyridinium diazonium salts are generally less stable than their benzenoid counterparts. The nitrogen in the pyridine ring influences the electronic properties, potentially making the C-N bond more labile.[5]

    • Presence of Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., halide ions from the acid), they can attack the diazonium salt, leading to substitution reactions and the release of nitrogen gas.

  • Solutions:

    • Immediate Use: Use the diazonium salt solution immediately in the next step (hydrolysis). Do not attempt to isolate it.

    • Choice of Acid: The choice of acid can influence the stability and subsequent reactions of the diazonium salt. While hydrochloric acid is common, some protocols may benefit from sulfuric acid to minimize the presence of nucleophilic counter-ions.

Step 2: Hydrolysis of the Diazonium Salt

Question 3: The hydrolysis of my diazonium salt is giving me a mixture of products, including the desired 2-methoxy-3-hydroxypyridine, but also other isomers and chlorinated byproducts. How can I improve the selectivity?

Answer:

The hydrolysis of diazonium salts can be complicated by competing substitution reactions.

  • Causality:

    • Carbocation Intermediates: The loss of N₂ from the diazonium salt can generate a highly reactive aryl cation. This intermediate can be captured by any nucleophile present in the medium, including water (to give the desired phenol), the chloride counter-ion (to give a chloro-substituted pyridine), or even unreacted nitrite.

    • Reaction Conditions: The temperature and duration of the hydrolysis are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Solutions:

    • Controlled Heating: After the diazotization is complete, slowly warm the reaction mixture to facilitate the hydrolysis. A temperature range of 50-80 °C is often effective. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Dilution: Performing the hydrolysis in a more dilute solution can favor the reaction with water, the solvent, over other nucleophiles present in lower concentrations.

    • Use of Copper Catalysts: In some cases, a Sandmeyer-like reaction with Cu₂O or CuSO₄ can promote the formation of the hydroxylated product more cleanly than thermal hydrolysis.[6]

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes premature decomposition of the unstable diazonium salt.
Rate of NaNO₂ Addition Slow, dropwisePrevents localized overheating and side reactions.
pH < 2Ensures complete protonation of the amine and prevents triazene formation.[4]
Hydrolysis Temperature 50-80 °CProvides sufficient energy for hydrolysis while minimizing thermal decomposition.
Step 3: Demethylation

Question 4: The final demethylation step with HBr is resulting in a low yield and a discolored product. What are the potential issues?

Answer:

Demethylation of the 2-methoxy group to the pyridin-2(1H)-one can be aggressive and lead to product degradation if not properly controlled.

  • Causality:

    • Harsh Conditions: Concentrated hydrobromic or hydrochloric acid at reflux are strong reagents. Prolonged exposure can lead to charring and decomposition of the electron-rich pyridinone ring system.

    • Atmospheric Oxidation: Phenolic compounds, like the product, can be susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of colored impurities.

  • Solutions:

    • Reaction Monitoring: Carefully monitor the progress of the demethylation by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to avoid overexposure to the harsh conditions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions and improve the color of the final product.

    • Alternative Reagents: If HBr proves to be too harsh, consider other demethylating agents such as boron tribromide (BBr₃) at lower temperatures, or trimethylsilyl iodide (TMSI).

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, for example, one with a different protecting group on the oxygen at the 2-position?

A1: Yes, other protecting groups like a benzyloxy group can be used. A benzyloxy group can be removed under milder conditions via hydrogenolysis (e.g., H₂, Pd/C), which may be advantageous if your molecule is sensitive to strong acids.

Q2: My final product is difficult to purify. What purification strategies do you recommend?

A2: 3-(Hydroxymethyl)pyridin-2(1H)-one is a polar molecule.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective method for obtaining high-purity material.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. Due to the polarity of the compound, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients).

  • Acid-Base Extraction: The pyridinone can be protonated or deprotonated. An acid-base extraction can be a useful preliminary purification step to remove non-ionizable impurities.[7][8]

Q3: Is it possible to introduce the hydroxymethyl group at a different stage of the synthesis?

A3: Yes, alternative synthetic strategies could involve introducing the hydroxymethyl group, or a precursor, earlier in the synthesis. For example, starting with a commercially available 3-cyano or 3-formyl pyridine derivative and carrying it through the synthetic sequence. However, the reactivity of these functional groups would need to be considered in each subsequent step.

Experimental Protocols

Protocol 1: Diazotization and Hydrolysis of 3-Amino-2-methoxypyridine
  • Dissolve 3-amino-2-methoxypyridine (1.0 eq) in 2M hydrochloric acid (4.0 eq) and cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to 60 °C and maintain this temperature for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxy-3-hydroxypyridine.

Protocol 2: Demethylation to 3-(Hydroxymethyl)pyridin-2(1H)-one
  • To the crude 2-methoxy-3-hydroxypyridine from the previous step, add 48% hydrobromic acid.

  • Heat the mixture to reflux (approximately 120-125 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the acid with a strong base (e.g., 10M NaOH) while cooling in an ice bath.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationships Diagram

The following diagram illustrates the cause-and-effect relationships in troubleshooting the diazotization step.

Troubleshooting_Diazotization A Low Yield / Tarry Byproducts B High Temperature (> 5 °C) E Decomposition of Diazonium Salt B->E C Fast NaNO₂ Addition C->B D Incorrect pH F Triazene Formation D->F E->A F->A G Strict Temp. Control (0-5 °C) G->B Prevents H Slow, Sub-surface Addition H->C Prevents I Maintain pH < 2 I->D Prevents

Caption: Troubleshooting logic for the diazotization of 3-amino-2-methoxypyridine.

References

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022). Nature. Retrieved from [Link]

  • Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. (2021). PubMed. Retrieved from [Link]

  • Organic Syntheses Procedure: 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). PubMed Central. Retrieved from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1967). Royal Society of Chemistry. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3972888A - Process for the preparation of 1-hydroxy-pyridones.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. Retrieved from [Link]

  • Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (n.d.). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (n.d.). How do I get dry pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 3-(Hydroxymethyl)pyridin-2(1H)-one Purification

[1][2]

Executive Summary: The "Deceptively Simple" Scaffold

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 10352-73-5 / 42463-41-2) presents a classic paradox in heterocyclic chemistry: it is structurally simple yet chemically "sticky."[1][2]

Researchers often underestimate this molecule because it looks like a standard pyridine derivative.[1][2] However, the coexistence of the lactam (2-pyridone) moiety and the primary alcohol creates a dense network of hydrogen bond donors and acceptors.[1][2] This results in:

  • Extreme Water Solubility: Making extraction into organic solvents (DCM, EtOAc) nearly impossible using standard separatory funnel techniques.[1][2]

  • Silica Adsorption: The molecule binds irreversibly to acidic silanols on standard silica gel, leading to significant mass loss or severe streaking.[2]

  • Amphoteric Nature: It exists in a tautomeric equilibrium (lactam vs. lactim) sensitive to pH, complicating retention times in chromatography.[1][2]

This guide provides field-proven workflows to bypass these specific failure modes.

Diagnostic & Troubleshooting Guide

Issue 1: "I cannot extract the product from the aqueous reaction mixture."

Diagnosis: The partition coefficient (

212

Corrective Protocol:

  • Do NOT: Attempt to saturate the water with NaCl (Salting out).[1][2] While standard for many organics, high salt concentrations can sometimes force this specific zwitterionic-like species into the aqueous phase or cause it to precipitate as an impure goo with the salt.[1][2]

  • Method A (The "n-Butanol" Shift): Use n-Butanol (n-BuOH) .[1][2] Unlike DCM, n-BuOH can disrupt the aqueous hydration shell.[1][2]

    • Procedure: Extract the aqueous layer 3–5 times with n-BuOH.[1][2] Combine organics.

    • Critical Step: n-BuOH has a high boiling point (117°C).[1][2] You must use a high-vacuum rotary evaporator or azeotrope with water/heptane to remove it without thermally degrading the alcohol group.[1][2]

  • Method B (Lyophilization & Trituration): If the scale is <5g and salt content is manageable.[1][2]

    • Freeze-dry (lyophilize) the entire aqueous reaction mixture to a solid.

    • Triturate the resulting solid with warm Ethanol (EtOH) or Methanol:DCM (1:9) .

    • Filter off the inorganic salts (which are insoluble in EtOH/DCM).[1][2]

    • Concentrate the filtrate.[1][2][3]

Issue 2: "The compound streaks or disappears on Silica Gel columns."

Diagnosis: The basic nitrogen and the amide-like lactam functionality interact strongly with acidic silanol groups (

1212

Corrective Protocol:

  • The "Deactivation" Fix: You must neutralize the silica acidity.[1][2]

    • Pre-treatment:[2] Flush the silica column with 1% Triethylamine (TEA) in your starting solvent before loading the sample.[1][2]

    • Mobile Phase: Use DCM : Methanol : Aqueous Ammonia (90:9:1) .[1][2] The ammonia competes for the silanol sites, allowing your product to elute as a tight band.[2]

  • The "Reverse Phase" Fix (Recommended): Switch to C18 silica.[1][2]

    • Since the molecule is water-soluble, C18 allows you to start with 100% Water (impurities elute) and ramp to 10-20% Methanol/Acetonitrile (product elutes).[1][2] This is the cleanest method.

Issue 3: "My product is an oil/gum, but it should be a solid."

Diagnosis: This molecule is hygroscopic.[1][2] Trace water or residual high-boiling solvents (DMSO, DMF, n-BuOH) prevent crystal lattice formation.[1][2]

Corrective Protocol:

  • Azeotropic Drying: Dissolve the gum in Toluene or Acetonitrile and rotary evaporate.[1][2] Repeat 3x. This physically carries away trapped water molecules.[1][2]

  • Recrystallization: The "Gold Standard" for this molecule.[1][2]

    • Solvent System:Ethanol (absolute) or Acetone/Methanol .[1][2]

    • Technique: Dissolve in minimum hot EtOH. Cool slowly to 4°C. If no crystals form, scratch the glass or add a single drop of Diethyl Ether as an anti-solvent.[2]

Workflow Visualization

The following diagram illustrates the decision logic for isolating 3-(Hydroxymethyl)pyridin-2(1H)-one based on the impurity profile of your crude mixture.

PurificationLogicStartCrude Reaction Mixture(Aqueous/Polar)SaltCheckIs high Inorganic Salt(NaCl/NaBr) present?Start->SaltCheckLyophilize1. Lyophilize to drynessSaltCheck->LyophilizeYes (High Salt)ExtractionContinuous Extraction(n-Butanol or DCM continuous)SaltCheck->ExtractionNo (Low Salt)Triturate2. Triturate solid withwarm EtOH or MeOH/DCMLyophilize->TriturateFilterSalt3. Filter (Remove Salts)Triturate->FilterSaltCrudeOrgConcentrated Crude(Organic Phase)FilterSalt->CrudeOrgExtraction->CrudeOrgPurityCheckRequired Purity?CrudeOrg->PurityCheckRecrystRecrystallization(EtOH or Acetone)PurityCheck->RecrystHigh (>98%)FlashFlash ChromatographyPurityCheck->FlashMed (>95%)FinalPure 3-(Hydroxymethyl)pyridin-2(1H)-oneRecryst->FinalFlashTypeStationary Phase?Flash->FlashTypeNormalPhaseSilica + 1% Et3N(DCM:MeOH)FlashType->NormalPhaseStandard SilicaReversePhaseC18 / Reverse Phase(H2O:MeOH)FlashType->ReversePhaseRecommendedNormalPhase->FinalReversePhase->Final

Figure 1: Decision matrix for the isolation of hydrophilic pyridones. Green nodes indicate preferred "Green Chemistry" or high-efficiency pathways.

Technical Data & Solvent Systems

Solubility Profile

Understanding where this molecule dissolves is key to choosing the right purification method.[1][2]

SolventSolubilityUsage in Purification
Water Very HighReaction solvent; Mobile phase A (Reverse Phase).[1][2]
Methanol/Ethanol HighRecrystallization; Mobile phase B; Trituration.[1][2]
n-Butanol ModerateBest extraction solvent for aqueous workups.[1][2]
DCM / Chloroform LowPoor for extraction; Good for chromatography if modified with MeOH.[1][2]
Ethyl Acetate Very LowPoor solvent; can be used as an anti-solvent to crash out product.[1][2]
Diethyl Ether/Hexane InsolubleUsed to wash away non-polar impurities.[1][2]
Recommended Chromatography Conditions (TLC & Flash)

System A: Normal Phase (Silica)

  • Eluent: DCM : Methanol (90:10)[1][2]

  • Modifier: Add 1%

    
     or 1% Triethylamine (TEA) to the eluent bottle.
    
  • Why: Without the base, the spot will streak from

    
     0.0 to 0.[2]5. With base, it usually appears around 
    
    
    0.3–0.4.[1][2]

System B: Reverse Phase (C18)

  • Column: C18-bonded silica.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol.[1][2]

  • Gradient: 0% B for 2 mins (elute salts), then ramp to 30% B over 15 mins.

  • Why: The molecule is polar enough to be retained on C18 in 100% water but elutes early with organic solvent.[1][2]

Scientific Rationale: The Tautomerism Factor

Why is this molecule so difficult? It is not just a static structure; it is a "chameleon."[1][2]

The Equilibrium:

124
  • In Solution (Polar Solvents): The equilibrium heavily favors the Lactam (2-one) form due to the stabilization of the polar amide-like bond by the solvent dipole.[1][2]

  • In Gas Phase/Non-polar: The Lactim (2-hydroxy) form can become more relevant.[1][2]

Impact on Purification: When you run a TLC in a non-polar solvent (like pure DCM), the equilibrium shifts, causing the "spot" to smear as the two tautomers interact differently with the silica.[2] By adding Methanol (polar protic), you lock the molecule largely into the Lactam form and saturate the silica's H-bonding sites, resulting in a sharp peak.[1][2]

References

  • PubChem. 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • SIELC Technologies. Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. (Application Note illustrating pyridone retention behavior).[1][2] [Link]

  • Organic Syntheses. 1-Methyl-2-pyridone Purification Procedures. (Classic reference for extracting water-soluble pyridones).[1][2] [Link]

  • Wikipedia. 2-Pyridone: Properties and Tautomerism. [Link][1][2]

Technical Support Center: Stability & Handling of 3-(Hydroxymethyl)pyridin-2(1H)-one

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(Hydroxymethyl)pyridin-2(1H)-one is a bifunctional building block frequently used in the synthesis of kinase inhibitors and antifungal agents.[1] Its structural duality—containing both a 2-pyridone core (susceptible to tautomerism and photodimerization) and a primary alcohol at the C3 position (susceptible to oxidation and elimination)—creates a unique stability profile.[1]

Users often report "spontaneous" yellowing or insolubility.[1] These are not random events but predictable chemical outcomes driven by oxidative stress or acid-catalyzed dehydration .[1] This guide provides the mechanistic understanding and protocols required to arrest these pathways.

Key Physicochemical Properties
PropertyValueCritical Note
CAS Number 42463-41-2Distinct from its isomer 2-methyl-3-hydroxypyridine.
Molecular Weight 125.13 g/mol Low MW facilitates sublimation/volatility in high vacuum.[1]
pKa ~11 (NH), ~14 (OH)The NH proton is weakly acidic; the molecule is amphoteric.[1]
Solubility DMSO, MeOH, WaterPoor solubility in non-polar solvents (DCM, Hexane) due to dimerization.[1]
Hygroscopicity HighAbsorbs atmospheric water, accelerating hydrolysis/oxidation.[1]

The Science of Instability: Why Does It Decompose?

To prevent decomposition, one must understand the three primary failure modes.[1]

Mechanism A: Oxidative Dehydrogenation

The C3-hydroxymethyl group is benzylic-like in terms of activation.[1] Exposure to air, especially in solution or on high-surface-area solids (silica), facilitates oxidation to the aldehyde (3-formyl-2-pyridone) .[1] This aldehyde is highly reactive and leads to rapid browning via condensation reactions.[1]

Mechanism B: Acid-Catalyzed Dehydration (The "Hidden" Danger)

Under acidic conditions or high heat, the hydroxyl group can be protonated and eliminated as water.[1] This generates a transient, highly electrophilic aza-ortho-quinone methide (aoQM) species.[1] This intermediate immediately reacts with nucleophiles (self-polymerization) or other species, leading to insoluble tars.[1]

Mechanism C: Photochemical Dimerization

Like most 2-pyridones, this molecule undergoes [4+4] photocycloaddition when exposed to UV light, forming insoluble dimers.[1]

Visualization: Degradation Pathways

DecompositionPathwaysTarget3-(Hydroxymethyl)pyridin-2(1H)-oneAldehydeAldehyde Impurity(Yellowing)Target->Aldehyde Oxidation (O2/Air)aoQMAza-quinone Methide(Transient Electrophile)Target->aoQM Acid/Heat (-H2O)Dimer[4+4] Dimer(Precipitate)Target->Dimer UV Light (hν)PolymerInsoluble Polymer(Tars)aoQM->Polymer Nucleophilic Attack

Caption: Figure 1. Primary degradation pathways.[1] The red paths indicate chemical decomposition (oxidation/elimination), while the blue path indicates physical state change via photodimerization.[1]

Troubleshooting & FAQs

Q1: The white powder turned yellow/brown after one week. Is it usable?

Diagnosis: This indicates surface oxidation to the aldehyde or trace polymerization.[1] Assessment:

  • Run a LC-MS .[1] If the main peak is intact (>95%) and a small peak at M-2 (aldehyde) is visible, it may be salvageable.[1]

  • Action: Recrystallize immediately from Ethanol/Methanol. Do not use chromatography (silica gel is slightly acidic and promotes decomposition).[1] Prevention: Store under Argon at -20°C.

Q2: My reaction yield is low, and I see a "gum" at the bottom of the flask.

Diagnosis: You likely generated the aza-quinone methide intermediate. Root Cause: Did you use a strong acid catalyst (e.g., pTsOH, HCl) or heat above 80°C? Action:

  • Avoid Acids: Perform reactions under neutral or slightly basic conditions.

  • Temperature Control: Keep reaction temperatures below 60°C if possible.

  • Scavengers: If acid is required for a subsequent step, ensure the hydroxymethyl group is protected (e.g., as a silyl ether) before exposing the ring to acid.[1]

Q3: The compound is insoluble in DCM or Chloroform. How do I extract it?

Diagnosis: This is normal. 2-Pyridones form strong hydrogen-bonded dimers (lactam form) that resist solvation in non-polar media.[1] Action:

  • Extraction: Use 10-20% Isopropanol in Chloroform or Ethyl Acetate/Butanol mixtures for extraction.[1]

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic compound into the organic layer.[1]

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • Temperature: -20°C (Long-term), 2-8°C (Active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Use parafilm or electrical tape to seal vials.[1]

  • Container: Amber glass vials (UV protection).

  • Desiccation: Store in a desiccator. Water absorption catalyzes hydrolysis and oxidation.[1]

SOP-02: Purification Protocol (Recrystallization)

Avoid column chromatography on Silica Gel unless necessary, as the surface acidity can degrade the alcohol.[1]

  • Dissolve: Dissolve crude material in a minimum amount of hot Ethanol or Methanol (approx. 50-60°C).

  • Filter: Filter hot to remove insoluble polymers/dimers.[1]

  • Precipitate: Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Anti-solvent (Optional): If crystallization is slow, add diethyl ether dropwise until turbidity appears.[1]

  • Isolate: Filter crystals and wash with cold ether. Dry under high vacuum (< 1 mbar) at room temperature.

SOP-03: Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral pH is preferred over TFA to prevent on-column degradation).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 230 nm and 290 nm (Pyridone characteristic bands).[1]

Decision Tree: Handling Workflows

HandlingWorkflowStartReceived Compound(CAS 42463-41-2)CheckColorCheck AppearanceStart->CheckColorWhiteWhite/Off-WhiteCheckColor->WhitePassYellowYellow/BrownCheckColor->YellowFailStorageStore: -20°C, Argon,Amber VialWhite->StorageLCMSRun LC-MSYellow->LCMSPurityCheckPurity > 95%?LCMS->PurityCheckRecrystRecrystallize(EtOH/MeOH)PurityCheck->RecrystYes (Surface Oxidation)DiscardDiscard/ReprocessPurityCheck->DiscardNo (Deep Degradation)Recryst->StorageUseReady for SynthesisStorage->Use

Caption: Figure 2.[1] Quality control and decision workflow for incoming or stored material.

References

  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Corey, E. J., & Grogan, M. J. (1999).[1] Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines. (Foundational work on aza-quinone methide reactivity). Organic Letters.

  • Willis, M. C. (2017).[1] Formation of Aza-ortho-quinone Methides Under Room Temperature Conditions. Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 3-(Hydroxymethyl)pyridine. Retrieved from [Link]

Optimizing reaction conditions for "3-(Hydroxymethyl)pyridin-2(1H)-one" derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-(Hydroxymethyl)pyridin-2(1H)-one Derivatization

Introduction: Mastering the "Dual-Face" Substrate

Welcome to the technical support hub for 3-(Hydroxymethyl)pyridin-2(1H)-one . This molecule presents a unique challenge in organic synthesis due to its bifunctional and tautomeric nature. Successfully derivatizing this scaffold requires navigating two competing reactivity profiles:

  • The Tautomeric Core: The 2-pyridone ring exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Controlling the selectivity between

    
    -alkylation  and 
    
    
    
    -alkylation
    is the primary hurdle.
  • The Hydroxymethyl Handle: The primary alcohol at C3 is a versatile handle for oxidation, halogenation, or esterification, but it competes as a nucleophile with the ring nitrogen and oxygen.

This guide provides optimized protocols, decision trees, and troubleshooting steps to ensure high yield and regioselectivity.

Module 1: Selectivity Control ( - vs. -Alkylation)

The Challenge: When treating 3-(Hydroxymethyl)pyridin-2(1H)-one with an alkylating agent (R-X), three nucleophilic sites compete: the Ring Nitrogen (


), the Ring Oxygen (

), and the Exocyclic Oxygen (

).
Strategic Decision Tree

ReactionPathways Start 3-(Hydroxymethyl) pyridin-2(1H)-one Goal Target Product? Start->Goal N_Alkyl N-Alkylated Product (Thermodynamic) Goal->N_Alkyl Use Alkali Base (K2CO3/Cs2CO3) + Polar Solvent O_Alkyl O-Alkylated Product (Kinetic/Ag-Assisted) Goal->O_Alkyl Use Silver Salts (Ag2CO3) + Non-Polar Solvent Side_Alkyl Exocyclic Ether (Side Reaction) Goal->Side_Alkyl Strong Base (NaH) Unprotected -OH

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Protocol A: Promoting -Alkylation (Thermodynamic Control)

-alkylation is generally favored under thermodynamic control using alkali metal carbonates in polar aprotic solvents. The high dielectric constant of the solvent dissociates the ion pair, leaving the nitrogen (the softer nucleophile) free to attack.
  • Reagents:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: DMF or Acetonitrile (ACN).

  • Temperature:

    
    .
    
  • Procedure:

    • Dissolve substrate in dry DMF (0.1 M).

    • Add

      
       and stir for 30 min at RT to deprotonate.
      
    • Add alkyl halide (1.1 equiv) dropwise.

    • Heat to

      
       and monitor by TLC.
      
  • Troubleshooting:

    • Issue: Low yield or mixtures.

    • Fix: Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility and nucleophilicity of the pyridone anion.
      
Protocol B: Promoting -Alkylation (Kinetic/Coordination Control)

-alkylation is favored by silver salts. The silver cation (

) coordinates to the nitrogen lone pair or the halogen of the alkylating agent, directing the attack from the oxygen.
  • Reagents:

    
     (1.2 equiv).
    
  • Solvent: Benzene (classic) or Toluene/DCM (modern alternatives).

  • Temperature: RT to Reflux (solvent dependent).

  • Procedure:

    • Suspend substrate and

      
       in dry Toluene.
      
    • Add alkyl halide (1.2 equiv).

    • Heat to reflux in the dark (wrap flask in foil).

  • Critical Note: This reaction is heterogeneous. Efficient stirring is mandatory.

Module 2: Functionalizing the Hydroxymethyl Group

The C3-hydroxymethyl group behaves like a benzylic alcohol but is influenced by the electron-deficient pyridine ring.

Workflow 1: Conversion to Chloromethyl (-CH2Cl)

Converting the alcohol to a chloride creates a potent electrophile for further coupling.

  • Reagent: Thionyl Chloride (

    
    ).[1][2][3]
    
  • Solvent: DCM or

    
    .
    
  • Additive: Catalytic DMF (Vilsmeier-Haack type activation).

  • Step-by-Step:

    • Suspend 3-(hydroxymethyl)pyridin-2(1H)-one in dry DCM at

      
      .
      
    • Add

      
       (1.5 equiv) dropwise.
      
    • Optional: Add 1-2 drops of dry DMF to catalyze the reaction.

    • Reflux for 2-4 hours.

    • Evaporation: Remove solvent and excess

      
       under vacuum. The product is often isolated as the HCl salt  (stable solid).
      
  • Self-Validation:

    • IR: Disappearance of the broad O-H stretch (

      
      ).
      
    • Solubility: The HCl salt will be water-soluble but insoluble in DCM.

Workflow 2: Selective Oxidation to Aldehyde (-CHO)

Avoiding over-oxidation to the carboxylic acid requires mild oxidants.

  • Method A: Manganese Dioxide (

    
    ) 
    
    • Best for: Mild oxidation of "benzylic-like" alcohols.

    • Conditions: Activated

      
       (10-20 equiv) in DCM or Acetone at RT.
      
    • Pros: Simple filtration workup; does not touch the lactam.

  • Method B: Dess-Martin Periodinane (DMP)

    • Best for: High-value substrates where yield is critical.

    • Conditions: DMP (1.2 equiv) in DCM at

      
      .
      

Module 3: Solubility & Purification Guide

The 3-(Hydroxymethyl)pyridin-2(1H)-one scaffold is highly polar and amphoteric.

ParameterCharacteristicRecommended Handling
Solubility High in Water, MeOH, DMSO. Low in DCM, Hexanes.Use n-Butanol or IPA/CHCl3 (1:3) for extractions from aqueous layers.
Chromatography Streaks on Silica due to basic Nitrogen and acidic NH.Add 1% Triethylamine or 1% Acetic Acid to the eluent (DCM:MeOH gradients).
Workup Product often stays in the aqueous phase.Continuous Extraction (liquid-liquid) or simply evaporate water and triturate the salt with MeOH.

Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate the Nitrogen, but I see a significant amount of O-alkylated product. How do I shift the ratio?

  • Diagnosis: You are likely using a counter-ion that allows tight ion-pairing or a solvent that is not polar enough.

  • Solution: Switch to DMF or DMSO as the solvent. Use Lithium salts (LiH or LiOtBu) if Carbonates fail; the small Lithium cation coordinates tightly to the Oxygen, blocking it and forcing

    
    -alkylation.
    

Q2: My reaction with Thionyl Chloride turns into a black tar.

  • Diagnosis: The reaction is too exothermic, or the HCl generated is causing polymerization.

  • Solution: Perform the addition at

    
      or lower. Add a base scavenger like Pyridine  (1.1 equiv) to neutralize the HCl as it forms, buffering the reaction.
    

Q3: Can I protect the Hydroxymethyl group selectively?

  • Answer: Yes. The primary alcohol is sterically more accessible than the lactam oxygen.

  • Protocol: React with TBDMS-Cl (1.1 equiv) and Imidazole in DCM at

    
    . This will selectively silylate the primary alcohol (-CH2OTBS) leaving the pyridone core free for 
    
    
    
    -alkylation.

References

  • Regioselectivity in Pyridone Alkylation

    • Title: "N- vs O-Alkylation of 2-Pyridones: Controlling Factors."
    • Source:Journal of Organic Chemistry, 58(11), 3030-3037.
    • Context: Defines the solvent/counter-ion effects (Ag+ for O-alkyl, K+/Cs+ for N-alkyl).
  • Thionyl Chloride Mediated Transformations

    • Title: "Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Chlorides."[1][2][3]

    • Source: Master Organic Chemistry.
    • Context: Mechanistic details on SNi vs SN2 pathways relevant to the hydroxymethyl conversion.
  • Oxidation Strategies

    • Title: "Oxidative Dearomatization and Functionalization of Pyridines."[4]

    • Source:N
    • Context: Discusses stability of pyridine-methanols and oxid
  • Properties & Safety

    • Title: "3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary."
    • Source: PubChem.

    • Context: Physical properties, solubility d

Sources

Technical Support Center: Interpreting the NMR Spectrum of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) spectral analysis of 3-(Hydroxymethyl)pyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of interpreting NMR data for this specific pyridinone derivative. Here, we address common challenges in a direct question-and-answer format, blending foundational principles with practical, field-tested troubleshooting protocols.

FAQ 1: What should the "ideal" NMR spectrum of 3-(Hydroxymethyl)pyridin-2(1H)-one look like?

An ideal spectrum serves as the primary benchmark for assessing sample purity and confirming structural integrity. For 3-(Hydroxymethyl)pyridin-2(1H)-one, the pyridinone tautomer is heavily favored in common NMR solvents.[1][2][3] The expected chemical shifts are influenced by the electronic environment of each nucleus.[4]

Below are the anticipated ¹H and ¹³C NMR chemical shifts in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds due to its ability to solubilize polar molecules and minimize peak broadening of exchangeable protons compared to other solvents.

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H6 ~ 7.5 - 7.6Doublet of doublets (dd)1HJ ≈ 6.5, 2.0 Hz
H4 ~ 7.3 - 7.4Doublet of doublets (dd)1HJ ≈ 6.5, 2.0 Hz
H5 ~ 6.1 - 6.2Triplet (t)1HJ ≈ 6.5 Hz
-CH₂- ~ 4.4 - 4.5Singlet (s) or Doublet (d)2HSee note below
-OH Variable, broadBroad singlet (br s)1HN/A
-NH Variable, broadBroad singlet (br s)1HN/A

*Note: The -CH₂- protons may appear as a doublet if there is coupling to the -OH proton. This coupling is often not observed due to rapid chemical exchange.

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C2 (C=O) ~ 160 - 162
C6 ~ 138 - 140
C4 ~ 130 - 132
C3 ~ 125 - 127
C5 ~ 105 - 107
-CH₂- ~ 58 - 60

FAQ 2: Troubleshooting Common Spectral Issues

Question: My -OH and/or -NH proton signals are extremely broad, shifted, or completely absent. What is happening?

This is one of the most common issues encountered with molecules containing labile protons.

Causality & Explanation: Protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are "exchangeable."[5] Their chemical shift, peak shape, and even visibility are highly sensitive to several factors:

  • Chemical Exchange: These protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from the NMR solvent.[5] This rapid exchange on the NMR timescale leads to an averaging of the magnetic environments, resulting in signal broadening.[6][7]

  • Hydrogen Bonding: Both intra- and intermolecular hydrogen bonding can significantly deshield these protons, shifting their signals downfield. The extent of this bonding is dependent on concentration, temperature, and solvent.[7]

  • Solvent Effects: The choice of solvent has a profound impact. In protic solvents like D₂O or CD₃OD, these protons will exchange with deuterium and their signals will disappear entirely.[8][9] In aprotic, hydrogen-bond accepting solvents like DMSO-d₆, the exchange rate is slowed, and the peaks are often sharper and more consistently observed.[10]

Troubleshooting Protocol: The D₂O Shake Experiment

This simple and definitive experiment confirms the identity of exchangeable -OH and -NH protons.[8][9][11]

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[8]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH protons will have disappeared or significantly diminished in the second spectrum, confirming their assignment.[9][12]

Question: I see more signals in my spectrum than I expected. How do I identify the source of these extra peaks?

Unexpected signals are typically due to impurities or unanticipated chemical phenomena. A systematic approach is key to identification.

Causality & Explanation:

  • Residual Solvents: Solvents used during the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common culprits.[13]

  • Starting Materials or Reagents: Unreacted starting materials or residual reagents can persist through a workup.

  • Tautomerism: While the pyridin-2(1H)-one form is dominant, trace amounts of the aromatic 2-hydroxypyridine tautomer may exist in equilibrium, giving rise to a separate, minor set of signals.[1][14] This equilibrium can be solvent-dependent.[2]

  • Degradation: The compound may have degraded due to factors like heat, light, or air exposure.

Troubleshooting Workflow:

The following decision tree provides a logical workflow for diagnosing the origin of unknown peaks.

G start Unexpected Peaks Observed check_solvent Compare peaks to known residual solvent tables. start->check_solvent check_reagents Compare peaks to NMR spectra of starting materials/reagents. check_solvent->check_reagents No Match impurity Impurity Identified (Solvent or Reagent) check_solvent->impurity Match Found consider_tautomer Are minor peaks consistent with the 2-hydroxypyridine tautomer? check_reagents->consider_tautomer No Match check_reagents->impurity Match Found perform_2d Perform 2D NMR (COSY, HSQC) to establish correlations. consider_tautomer->perform_2d No/Unsure structure_issue Structural Isomer or Degradation Product consider_tautomer->structure_issue Yes perform_2d->structure_issue Correlated

Caption: Workflow for identifying unknown NMR signals.

Reference Tables for Common Impurities: Consulting established tables of NMR chemical shifts for common laboratory solvents is the most efficient first step.[13][15] These resources provide chemical shifts for dozens of solvents in various deuterated NMR solvents.

Question: My chemical shifts don't perfectly match the reference data. Should I be concerned?

Minor deviations in chemical shifts are common and not always indicative of a problem.

Causality & Explanation: The precise chemical shift is not an immutable constant; it is sensitive to the sample's environment.[16]

  • Solvent: Changing the solvent can alter the chemical shifts of all protons, particularly those involved in hydrogen bonding.[17][18] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ or DMSO-d₆ due to anisotropic effects.

  • Concentration: As concentration increases, intermolecular interactions (like hydrogen bonding) become more prevalent, which can lead to shifts in proton resonances.

  • Temperature: Temperature affects molecular motion and the equilibrium of interactions, which can slightly alter the averaged chemical environment experienced by the nuclei.[17]

  • pH: The acidity or basicity of the sample can influence the protonation state of the molecule, leading to dramatic changes in the spectrum.

Best Practices for Consistency: When comparing spectra to literature or reference data, it is crucial to match the experimental conditions—especially the solvent—as closely as possible. Report the solvent and spectrometer frequency used when documenting your own data.

FAQ 3: Advanced Techniques for Unambiguous Assignment

Question: How can I be 100% certain of my proton and carbon assignments?

While 1D NMR is powerful, complex structures or ambiguous signals often require two-dimensional (2D) NMR experiments for definitive structural confirmation.

Explanation of Key 2D Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled. For 3-(Hydroxymethyl)pyridin-2(1H)-one, COSY would show correlations between H4, H5, and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is the most reliable way to assign carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for assigning quaternary (non-protonated) carbons, like the C=O group (C2) and C3 in our molecule, by looking for correlations from nearby protons.

Expected 2D NMR Correlations:

The diagram below illustrates the key expected correlations that would be used to assemble the structure.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H6 H6 H5 H5 H6->H5 COSY C6 C6 H6->C6 HSQC H4 H4 H5->H4 COSY C5 C5 H5->C5 HSQC C3 C3 H5->C3 HMBC C4 C4 H4->C4 HSQC C2 C2 (C=O) H4->C2 HMBC CH2 -CH₂- CH2->C4 HMBC CH2->C3 HMBC C_CH2 -CH₂- (C) CH2->C_CH2 HSQC

Caption: Key 2D NMR correlations for structural assignment.

By systematically applying these 1D and 2D NMR troubleshooting strategies, researchers can confidently interpret the spectrum of 3-(Hydroxymethyl)pyridin-2(1H)-one, ensuring the structural integrity of their compound and the reliability of their downstream results.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Glenn Facey. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

  • Li, D., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • Reddit user discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Reddit user discussion. (2021). Broad Proton NMR Peak. r/chemhelp. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • Chemistry LibreTexts. (2021). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?[Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Al-Otaibi, J.S., et al. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Spectroscopy. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219. [Link]

Sources

Technical Support Center: 3-(Hydroxymethyl)pyridin-2(1H)-one Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting for 3-(Hydroxymethyl)pyridin-2(1H)-one via Thin Layer Chromatography (TLC) Document ID: TSC-PYR-003 Last Updated: 2025-05-20 Status: Active

Core Technical Overview

Molecule: 3-(Hydroxymethyl)pyridin-2(1H)-one CAS: 42463-41-2 Key Characteristics: [1]

  • Polarity: High (Amide/Lactam + Primary Alcohol).

  • Tautomerism: Exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[2] In polar solvents and on silica gel, the lactam form usually predominates.

  • UV Activity: Strong absorption at 254 nm (Conjugated

    
     system).
    

This guide addresses the specific challenges of monitoring this molecule: severe tailing (due to silica interaction), poor solubility in standard organic solvents, and co-elution with polar precursors (e.g., 2-hydroxynicotinic acid derivatives).

Troubleshooting Guides (Q&A)

Module A: The "Comet" Effect (Streaking & Tailing)

User Issue: "My product spot looks like a comet or a long streak rather than a distinct circle. I cannot separate it from the starting material."

Root Cause: The pyridone moiety is amphoteric but often acts as a hydrogen bond donor/acceptor. The amide-like lactam functionality interacts strongly with the acidic silanol groups (


) on the TLC plate surface. This "drag" causes tailing.

Protocol Fix: You must deactivate the silica surface or disrupt the hydrogen bonding network.

  • The "Base" Modification (Recommended):

    • Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your eluent system.
      
    • Mechanism:[3][4] The base deprotonates the surface silanols, preventing them from H-bonding with the pyridone ring.

  • The Solvent Switch:

    • Avoid Hexane/Ethyl Acetate. It is too non-polar.

    • Standard System: Dichloromethane (DCM) : Methanol (MeOH) [90:10 to 80:20].

    • Optimized System: DCM : MeOH : TEA [90 : 9 : 1].

SymptomAdjustment
Spot stays at baseline (

)
Increase MeOH to 15-20%.
Spot streaks heavilyAdd 1% TEA or switch to Ammonia-saturated MeOH.
Spot is "moon-shaped" (fronting)Sample is overloaded. Dilute 10x and re-spot.
Module B: Visualization & Detection

User Issue: "I see a spot under UV, but I'm not sure if it's my alcohol product or the unreacted precursor."

Root Cause: Both the starting material (e.g., 2-hydroxynicotinic acid or simple 2-pyridone) and the product share the same chromophore (the pyridine ring). UV (254 nm) cannot distinguish the functional group change (formation of


).

Protocol Fix: Use a functional-group-specific stain to validate the presence of the primary alcohol.

  • Primary Method: Permanganate Stain (

    
    ) 
    
    • Action: Dip the plate in basic

      
       and heat gently.
      
    • Result: The hydroxymethyl group (

      
      ) is easily oxidized. The product will appear as a bright yellow spot  on a purple background.
      
    • Differentiation: Simple pyridones (without oxidizable side chains) will stain much slower or not at all compared to the alcohol.

  • Secondary Method: Iodine Chamber

    • Action: Place in iodine vapor.

    • Result: Pyridones coordinate iodine well, turning dark brown/yellow. This is good for general detection but less specific than

      
      .
      
Module C: Sample Preparation & Solubility

User Issue: "My reaction is in water/basic media. When I try to spot it, the droplet sits on the TLC plate and doesn't dry, or the sample precipitates."

Root Cause: 3-(Hydroxymethyl)pyridin-2(1H)-one is highly soluble in water and alcohols but poorly soluble in DCM or Toluene. Aqueous samples dissolve the silica binder (gypsum), damaging the plate.

Protocol Fix: Mini-Workup (The "Micro-Extraction" Technique): Do not spot the aqueous reaction mixture directly.

  • Take 50

    
    L  of reaction mixture.
    
  • Add to 200

    
    L  of saturated NaCl (Brine) in a small vial.
    
  • Add 200

    
    L  of n-Butanol or EtOAc:MeOH (3:1).
    
  • Vortex/Shake vigorously.

  • Allow layers to separate (centrifuge if needed).

  • Spot the top organic layer .

Workflow Visualization

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for optimizing TLC conditions based on observed spot morphology.

TLC_Troubleshooting Start Observe TLC Spot Issue_Streak Issue: Tailing/Streaking Start->Issue_Streak Issue_Immobile Issue: Rf < 0.1 (Baseline) Start->Issue_Immobile Issue_Ambiguous Issue: UV Spot Ambiguous Start->Issue_Ambiguous Check_Silanol Silanol Interaction? Issue_Streak->Check_Silanol Sol_Polarity Increase MeOH % (Try 15-20% MeOH in DCM) Issue_Immobile->Sol_Polarity Sol_Stain Use KMnO4 Stain (Yellow spot = Alcohol) Issue_Ambiguous->Sol_Stain Sol_Base Add 1% TEA or NH3 to Eluent Check_Silanol->Sol_Base Yes (Lactam form)

Figure 2: Reaction Monitoring Protocol

Caption: Step-by-step workflow for sampling, processing, and visualizing the reaction progress.

Reaction_Workflow cluster_0 1. Sampling cluster_1 2. Mini-Workup cluster_2 3. Analysis Sample Aliquot 50uL Rxn Mix Quench Add to Brine (200uL) Sample->Quench Extract Extract w/ n-Butanol or EtOAc/MeOH Quench->Extract Spot Spot Organic Layer Extract->Spot Develop Develop: DCM:MeOH:TEA (90:9:1) Spot->Develop Visualize 1. UV (254nm) 2. KMnO4 Stain Develop->Visualize

Reference Data

Standard Rf Values (Approximate)

Note: Values vary based on humidity and silica activation.

Solvent SystemStarting Material (e.g., Ester)Product (Alcohol)Comment
100% EtOAc 0.400.05Product sticks to baseline.
DCM : MeOH (9:1) 0.850.25Good separation, slight tailing.
DCM : MeOH : TEA (90:9:1) 0.900.35 Optimal. Sharp spots.
Safety & Handling
  • Silica Dust: Inhalation hazard. Handle TLC plates in a fume hood.

  • Triethylamine (TEA): Volatile, corrosive, and toxic. Use in a fume hood.[5][6][7]

  • UV Light: Wear UV-filtering safety glasses to prevent corneal damage.

References

  • PubChem. (n.d.).[1] 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved May 20, 2025, from [Link]

  • Li, J. J. (2014).[8] Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: General reactivity of pyridones and hydroxymethylation).

  • Chemistry LibreTexts. (2020). Visualizing TLC Plates. Retrieved May 20, 2025, from [Link]

  • ResearchGate. (2016).[9] Discussion on TLC monitoring of 2-pyridone derivatives. Retrieved May 20, 2025, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "3-(Hydroxymethyl)pyridin-2(1H)-one" (HMP), a versatile heterocyclic building block in pharmaceutical and materials science research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to assist you in selecting the optimal catalyst for your desired transformation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "3-(Hydroxymethyl)pyridin-2(1H)-one" and how do they influence catalyst selection?

Answer: Understanding the distinct reactive sites of HMP is the cornerstone of successful catalyst selection. The molecule possesses three key features that dictate its reactivity:

  • The Primary Alcohol (-CH₂OH): This is a potent nucleophile and the most common site for transformations like oxidation, esterification, and etherification. Catalyst selection for these reactions typically targets the activation of this hydroxyl group or its conversion.

  • The Pyridin-2(1H)-one Ring: This ring system is electron-rich and contains an amide-like functionality. It can undergo electrophilic substitution, though this is often less straightforward than with simple pyridines. More importantly, the nitrogen and oxygen atoms can act as bidentate or monodentate ligands.

  • Tautomeric Equilibrium: 2-Pyridones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form.[1] While the pyridone form generally predominates, the presence of the 2-hydroxypyridine tautomer can influence the reaction pathway. The polarity of the solvent can significantly affect the position of this equilibrium.[1]

The Critical Implication for Catalysis: The pyridinone ring's ability to act as a ligand is a double-edged sword. It can be essential for directing a reaction (e.g., in directed C-H activation), but more commonly, it can chelate to and sequester a metal catalyst, leading to inhibition or complete deactivation.[2] Therefore, a successful catalytic system must either be robust to coordination by nitrogen heterocycles or operate via a mechanism that does not involve a sensitive metal center.

Caption: Key reactive sites and properties of HMP.

Q2: How do I choose a catalyst for the selective oxidation of the hydroxymethyl group to a carboxylic acid (3-Carboxypyridin-2(1H)-one)?

Answer: The oxidation of the primary alcohol on HMP is a common and valuable transformation. The choice of catalyst depends on factors like desired reaction conditions (e.g., temperature, pH), substrate tolerance, and environmental considerations ("green chemistry").

The decision-making process can be visualized as follows:

G start Start: Oxidize HMP's -CH2OH Group q1 Are mild, 'green' conditions a priority? start->q1 photocatalysis Option 1: Photocatalysis (e.g., Cu2O, visible light) High yield, eco-friendly. q1->photocatalysis Yes radical Option 2: Radical Catalysis (e.g., NHPI / Co(OAc)2) Robust, high-throughput. q1->radical No q2 Is specialized photoreactor equipment available? photocatalysis->q2 q2->radical No metal Option 3: Heterogeneous Catalysis (e.g., Pt/C, Ru/C with O2) Reusable catalyst, simple setup. q2->metal Yes

Caption: Workflow for selecting an oxidation catalyst.

Below is a comparison of common catalytic systems:

Catalyst SystemKey ComponentsTypical ConditionsAdvantagesDisadvantages & Causality
Radical Catalysis N-Hydroxyphthalimide (NHPI), Co(II) and/or Mn(II) salts, O₂ or air[3]Acetic acid, 100-150 °CHigh yields, tolerant of many functional groups, uses air as the terminal oxidant.Requires elevated temperatures; potential for metal leaching; the acidic solvent can affect other parts of the molecule.
Photocatalysis Cu₂O nanocatalyst, visible light irradiation[4]Aqueous or organic solvent, Room TempExtremely high yields (up to 99% reported for similar substrates)[4], environmentally benign, energy-efficient.Requires a photoreactor setup; catalyst synthesis and stability can be a factor; reaction can be sensitive to turbidity.
Heterogeneous Catalysis Pt/C or Ru/C, O₂ or H₂O₂Aqueous base (e.g., NaHCO₃), 60-90 °CCatalyst is easily removed by filtration and can be recycled; generally clean reactions.Catalyst can be poisoned by the pyridinone moiety binding to the metal surface; activity can vary between catalyst batches.
TEMPO-based Catalysis TEMPO, co-oxidant (e.g., NaOCl, PhI(OAc)₂)CH₂Cl₂, H₂O, 0 °C to RTVery mild conditions, highly selective for primary alcohols.Co-oxidants are often stoichiometric and can be expensive or environmentally unfriendly; requires careful pH control.
Q3: What are the best catalytic approaches for etherification or esterification of the primary alcohol on HMP?

Answer: For forming C-O bonds at the hydroxymethyl position, the main choice is between acid- and base-catalyzed methods.

  • Acid-Catalyzed Esterification/Etherification:

    • Mechanism: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carboxylic acid (for esterification) or the alcohol itself, making it a better leaving group.

    • Catalyst Choice: For simple esterifications, a strong acid salt of the pyridine product itself can serve as the catalyst in a cyclic process.[5]

    • Causality & Troubleshooting: The primary challenge is the basicity of the pyridinone nitrogen. It can be protonated by the strong acid catalyst, which can alter the substrate's solubility and potentially lead to unwanted side reactions. If you observe charring or low conversion, consider a milder, solid-acid catalyst like Amberlyst-15 or Nafion, which can be easily filtered off and may reduce side reactions. Always use a method to remove water (e.g., Dean-Stark trap) to drive the equilibrium toward the product.

  • Base-Mediated Etherification (Williamson Synthesis):

    • Mechanism: A strong, non-nucleophilic base (e.g., NaH, KHMDS) deprotonates the primary alcohol to form a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide.

    • Causality & Troubleshooting: The N-H proton of the pyridinone ring is also acidic (pKa ≈ 11-12) and can be deprotonated by a strong base. This creates a competing nucleophile, leading to a mixture of O-alkylated and N-alkylated products. To favor O-alkylation:

      • Use a slight excess of the base to deprotonate both sites.

      • Rely on the higher nucleophilicity of the primary alkoxide compared to the resonance-stabilized pyridinone anion.

      • Consider protecting the N-H group if selectivity remains an issue.

  • Catalyst-Free Thermal Approach: For certain substrates, a thermal, catalyst-free approach for etherification may be possible, which offers high regioselectivity by avoiding acidic or basic conditions that could cause side reactions.[6]

Troubleshooting Guide

Q4: My catalytic reaction is sluggish or failing. What are the common causes and how can I troubleshoot them?

Answer: Reaction failure with HMP often traces back to catalyst deactivation or inhibition. The pyridinone moiety is a common culprit.

G start Reaction Sluggish/Failed q1 Is a metal catalyst being used (e.g., Pt, Ru, Co, Pd)? start->q1 inhibition Problem: Catalyst Inhibition. The pyridinone N and O are likely chelating to the metal center. q1->inhibition Yes q2 Is the reaction an equilibrium process (e.g., Esterification)? q1->q2 No sol1 Solution 1: Increase Catalyst Loading. Compensates for sequestered active sites. inhibition->sol1 sol2 Solution 2: Change Catalyst Type. Switch to a non-metal system (e.g., NHPI, TEMPO) or a more robust metal catalyst. inhibition->sol2 water Problem: Water is inhibiting the reaction and shifting equilibrium to the starting material. q2->water Yes other Other Issues: - Reagent purity? - Incorrect temperature? - Solvent not anhydrous? q2->other No sol3 Solution: Remove Water. Use a Dean-Stark trap, molecular sieves, or an excess of a dehydrating agent. water->sol3

Caption: Troubleshooting flowchart for HMP reactions.

Detailed Troubleshooting Steps:

  • Confirm Catalyst Deactivation:

    • Symptom: The reaction starts but then plateaus well before completion.

    • Cause: As the product forms, it may bind more strongly to the catalyst than the starting material, leading to product inhibition. Alternatively, the pyridinone moiety can cause irreversible changes to the catalyst's structure, such as forming stable dimers.[2]

    • Solution:

      • Increase Catalyst Loading: This is a straightforward but potentially costly solution.

      • Switch to a Heterogeneous Catalyst: A solid-supported catalyst (e.g., Pt/C) may be more robust, although still susceptible to surface poisoning.

      • Change the Entire Catalytic System: If metal poisoning is suspected, switch to a metal-free system. For oxidation, this would mean moving from a Pt/C system to a TEMPO or NHPI-based one.[3]

  • Check for Competing Reactions:

    • Symptom: Complex product mixture observed by TLC or LC-MS.

    • Cause: In base-catalyzed reactions, competing N-alkylation/acylation is a major concern. In strong acid, ring-opening or polymerization can occur under harsh conditions.

    • Solution:

      • Use milder conditions (lower temperature, weaker base/acid).

      • Employ a protecting group strategy for the N-H proton if N-functionalization is the primary side reaction.

  • Verify Reagent and Solvent Quality:

    • Symptom: Reaction fails to initiate.

    • Cause: For many catalytic cycles, particularly those involving organometallics or strong bases (like NaH), trace amounts of water or oxygen can quench the catalyst or reagents.

    • Solution: Ensure solvents are rigorously dried (e.g., passed through a solvent purification system or distilled over a drying agent). Use freshly opened or properly stored reagents.

Experimental Protocols

Protocol 1: Selective Oxidation of HMP using TEMPO

This protocol describes a mild oxidation of 3-(Hydroxymethyl)pyridin-2(1H)-one to 3-Carboxypyridin-2(1H)-one.

Materials:

  • 3-(Hydroxymethyl)pyridin-2(1H)-one (HMP) (1.0 eq)

  • TEMPO (0.1 eq)

  • Sodium hypochlorite (NaOCl) solution (~10-15% aqueous, 2.5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve HMP in DCM in a round-bottom flask equipped with a stir bar.

  • Add an aqueous solution of NaHCO₃, followed by the catalytic amount of TEMPO.

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Add the NaOCl solution dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and discard.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Acid-Catalyzed Esterification of HMP

This protocol details the formation of an ester, for example, Benzyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Materials:

  • 3-(Hydroxymethyl)pyridin-2(1H)-one (HMP) (1.0 eq)

  • Benzoic acid (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add HMP, benzoic acid, p-TsOH, and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated NaHCO₃ solution to remove unreacted benzoic acid and the catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Advanced Synthesis & Catalysis. [Link]

  • Al-Hamdani, Y. A. S., et al. (2024). Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3). Journal of the Serbian Chemical Society. [Link]

  • Wang, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Marinic, B., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

  • Valiente, M., et al. (2022). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one. PubChem Compound Database. [Link]

  • Osipov, D. V., et al. (2022). Catalyst-free aza-Michael addition of azoles to 3-hydroxypyridine-based quinone methides. Tetrahedron. [Link]

  • Larchar, A. W. (1956). U.S. Patent No. 2,758,999. U.S.
  • Baskin, R., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]

  • Pabst, T. P., et al. (2022). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. [Link]

  • Nishiura, M., & Hou, Z. (2014). Plausible elementary reaction sequence for catalytic pyridine dearomatization. Nature Communications. [Link]

  • Chen, J., et al. (2010). One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization. Synfacts. [Link]

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021).
  • Peterson, G. I., & Dudley, G. B. (2016). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters. [Link]

Sources

Technical Support Center: 3-(Hydroxymethyl)pyridin-2(1H)-one Reactivity Guide

[1][2]

Welcome, Researcher. You are likely working with 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 109-00-2 / derivative) as a scaffold for drug development.[1][2] This molecule is an ambident nucleophile with a "chameleon" nature defined by its tautomeric equilibrium.[2] The choice of solvent is not merely for dissolution; it is the primary switch that dictates the chemical identity (Lactam vs. Lactim) and reactivity profile of your starting material.[2]

Module 1: Tautomeric Control & Solvent Selection

The Core Issue: "Why does my starting material behave differently in DMSO compared to Chloroform?"

The Mechanism

3-(Hydroxymethyl)pyridin-2(1H)-one exists in a dynamic equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1][2]

  • Polar Solvents (Water, DMSO, Methanol): Stabilize the Lactam (zwitterionic resonance contributor) via hydrogen bonding and high dielectric constants.[2]

  • Non-Polar Solvents (Benzene, Ether, Chloroform): Shift equilibrium toward the Lactim form (aromaticity driving force), though the Lactam often persists as hydrogen-bonded dimers.[2]

Visualization: Solvent-Dependent Equilibrium

The following diagram illustrates the structural shift driven by solvent polarity.

Tautomerismcluster_0Polar Environment(H2O, DMSO, MeOH)cluster_1Non-Polar Environment(CHCl3, Toluene, Hexane)Lactam2-Pyridone Form(Lactam)Major SpeciesLactim2-Hydroxypyridine Form(Lactim)Minor/Dimer SpeciesLactam->Lactim  Decreasing Polarity  Lactim->Lactam  Increasing Polarity  

Caption: Solvent polarity acts as a 'switch' for the tautomeric state.[1][2] Polar solvents trap the molecule in the N-H (Lactam) form, essential for N-alkylation.[1]

Module 2: Controlling Alkylation Selectivity (N- vs. O-)

The Core Issue: "I am trying to alkylate the nitrogen, but I keep getting the O-alkylated ether byproduct."

The Troubleshooting Matrix

The pyridone ring nitrogen and the carbonyl oxygen are competing nucleophiles.[2] Solvent and counter-ion selection are the decisive factors.[2]

Target ProductRecommended SolventBase / AdditiveMechanism Note
N-Alkylation (Major)Water (with surfactant) or DMF/DMSO K₂CO₃ or Cs₂CO₃ Polar solvents dissociate ion pairs, leaving the Nitrogen (soft nucleophile) free to attack.[1][2]
O-Alkylation (Major)Toluene or Benzene Ag₂CO₃ (Silver Carbonate)Non-polar solvents favor the Lactim form.[1][2] Silver coordinates to Nitrogen, forcing electrophilic attack on Oxygen.[2]
Mixture (Avoid)THF or DCM NaH Intermediate polarity often leads to frustrating mixtures of N- and O-isomers.[1][2]
Optimized Protocol: Regioselective N-Alkylation

Based on "On Water" chemistry principles [1].

  • Dissolution: Suspend 3-(Hydroxymethyl)pyridin-2(1H)-one (1.0 eq) in Water containing 2% wt Tween-20 (surfactant).[1][2]

    • Why? The surfactant creates micelles that solubilize the organic halide while the water locks the pyridone in the N-reactive Lactam tautomer.[2]

  • Base Addition: Add K₂CO₃ (2.0 eq).[2]

  • Electrophile: Add alkyl halide (1.2 eq) slowly.

  • Reaction: Stir at 25–40°C.

    • Result: High selectivity for N-alkylation (>10:1 ratio) due to the "hydrophobic effect" and solvent polarity.[1][2]

Module 3: Reactivity of the Hydroxymethyl Group (-CH₂OH)

The Core Issue: "How do I modify the alcohol group without destroying the pyridone ring?"

Functionalization Guide

The hydroxymethyl group is a "handle" for further chemistry.[2] However, reagents like Thionyl Chloride (SOCl₂) can be aggressive.[2]

Scenario A: Conversion to Chloromethyl (-CH₂Cl)

Reagent: Thionyl Chloride (SOCl₂) Risk: High temperatures can cause chlorination of the pyridine ring or polymerization.[2] Protocol Adjustment:

  • Solvent: DCM (Dichloromethane) or Chloroform .[2] Avoid ethers (cleavage risk).[2]

  • Scavenger: Always use Imidazol or Triethylamine (1.1 eq) to neutralize HCl.[2] Acidic conditions can protonate the ring nitrogen, deactivating the system, but excessive acid can also catalyze side reactions.[2]

  • Temperature: Keep at 0°C during addition. Do not reflux unless necessary.[2]

Scenario B: Oxidation to Aldehyde (-CHO)

Reagent: MnO₂ (Manganese Dioxide) Solvent: DCM or Acetonitrile .[1][2] Note: The pyridone ring is generally stable to mild oxidants like MnO₂, but avoid strong oxidants like KMnO₄ which may cleave the ring.[2]

Workflow: Reactivity Decision Tree

ReactivityStartStart: 3-(Hydroxymethyl)pyridin-2(1H)-oneGoalWhat is your target?Start->GoalN_AlkUse Polar Aprotic (DMF) or Water/Tween-20Base: K2CO3Goal->N_AlkN-AlkylationO_AlkUse Non-Polar (Toluene)Base: Ag2CO3(Silver Salt Effect)Goal->O_AlkO-AlkylationSideChainSideChainGoal->SideChainModify -CH2OH GroupHalogenSOCl2 in DCM (0°C)Add Base ScavengerSideChain->HalogenTo Alkyl Chloride

Caption: Decision tree for selecting reaction conditions based on the desired chemical transformation.

Module 4: Troubleshooting & FAQs

Q1: My compound is not dissolving in DCM or Ethyl Acetate. What should I do? A: 3-(Hydroxymethyl)pyridin-2(1H)-one is highly polar due to the H-bond donor/acceptor network of the pyridone/alcohol motif.[1][2]

  • Solution: Use Methanol , Ethanol , or DMSO for stock solutions.[2] If a non-polar solvent is required for a reaction (e.g., O-alkylation), you must use a suspension or add a phase transfer catalyst (e.g., TBAB).[1][2]

Q2: I see a new spot on TLC that is not my product or starting material. What is it? A: This is likely the O-alkylated isomer or a dimer .[1][2]

  • Test: The N-alkylated product is usually more polar than the O-alkylated ether.[1][2] Run a 2D-NMR (HMBC) to confirm: N-alkylation shows correlation between the N-CH₂ protons and the C2/C6 ring carbons.[1][2]

Q3: Can I protect the Nitrogen to react only the Alcohol? A: Yes. The Nitrogen can be protected with a PMB (p-methoxybenzyl) or BOM (benzyloxymethyl) group.[1][2]

  • Method: React with PMB-Cl in DMF/K₂CO₃ first (N-alkylation conditions). This masks the amide functionality, allowing you to perform harsh chemistry on the -CH₂OH group without interference.[2]

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL:[1][2][Link][1][2][3]

  • Solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine Source: National Institutes of Health (PubMed) URL:[2][Link][1][2]

  • 2-Pyridone Tautomerism and Properties Source: Wikipedia (Chemical Structure Verification) URL:[1][2][Link][1][2]

  • Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL:[Link]

Technical Support Center: Isolation & Purification of 3-(Hydroxymethyl)pyridin-2(1H)-one

[1][2][3][4]

Target Molecule: 3-(Hydroxymethyl)pyridin-2(1H)-one CAS: 42463-41-2 Molecular Weight: 125.13 g/mol Key Challenge: Extreme polarity, water solubility, and tautomeric equilibrium.[1][2][3][4]

Introduction: The "Polarity Trap"

Welcome to the technical guide for handling 3-(Hydroxymethyl)pyridin-2(1H)-one . If you are reading this, you are likely facing one of two problems: your product is stuck in the aqueous phase, or it is streaking uncontrollably on your silica column.[3][4][5]

This molecule presents a unique "double-trouble" profile:

  • The Lactam Tautomer: In solution, it exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2][3][4] In polar solvents and the solid state, the lactam dominates, creating strong intermolecular hydrogen bond networks (dimers/oligomers).[3][4][5]

  • The Hydroxymethyl Group: This adds a primary alcohol, significantly increasing water solubility (

    
     to 
    
    
    ) and making extraction into standard organic solvents (DCM, EtOAc) inefficient.[2][3][4]

This guide provides self-validating protocols to overcome these physical chemistry barriers.

Module 1: Aqueous Work-Up (The Extraction Protocol)[1][2][3][4]

The Problem: Standard liquid-liquid extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) fails because the partition coefficient (

1234
Troubleshooting Q&A

Q: I extracted 5 times with DCM, but my yield is <10%. Where is it? A: It is still in the water. The lactam motif acts as a hydrogen-bond donor/acceptor with water molecules.[1][2][3][4][5] You must disrupt this hydration shell.[2][3][4][5]

Q: Can I just rotovap the water? A: Only if your salts are minimal.[2][3][4][5] If you have inorganic salts (NaCl, sulfates) from the reaction, evaporating to dryness yields a "rock" that traps your product.[3][4][5]

The "Salting-Out" Protocol (Recommended)

This method utilizes the Salting-Out Effect to push the organic molecule out of the aqueous phase and into a polar organic solvent.[1][3][4]

StepActionScientific Rationale
1 Concentrate Reduce aqueous volume to the minimum stirrable volume (~5–10 mL per gram of theoretical product).
2 Saturation Add solid NaCl until the solution is saturated (undissolved salt visible).
3 pH Adjustment Adjust pH to 6.0 – 7.0 .
4 Solvent Choice Extract with n-Butanol or IPA/CHCl3 (1:3) .[1][2][3][4][5]
5 Execution Perform 3–4 extractions. Combine organics.
6 Drying Dry over Na₂SO₄, filter, and evaporate.

Module 2: Chromatography (The Purification Protocol)

The Problem: The lactam nitrogen and the hydroxyl group interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) and product loss.[3][4][5]

Troubleshooting Q&A

Q: My product isn't moving on the TLC plate (Rf = 0). A: Pure DCM or EtOAc is too non-polar.[2][3][4][5] You need a "polar modifier" solvent system.[2][3][4][5]

Q: The spot is streaking from the baseline to the solvent front. A: This is "silanol dragging."[2][3][4][5] You must deactivate the silica or use a basic modifier.[2][3][4][5]

The "Deactivated Silica" Protocol

Solvent System: DCM : Methanol (9:1 to 8:[1][2][3]2) + 1% Triethylamine (TEA) or 1% NH₄OH .[2][3][4][5]

Step-by-Step Guide:

  • Pre-treat Silica: Slurry your silica gel in the eluent containing the amine before packing the column.[2][3][4][5] This neutralizes acidic sites.[2][3][4][5]

  • Loading: Do not load as a liquid in DCM. Use a dry load method:

    • Dissolve crude in MeOH.[2][3][4][5]

    • Add Celite or silica (1:1 weight ratio).[2][3][4][5]

    • Evaporate to a free-flowing powder.[1][2][3][4][5]

    • Load the powder on top of the column.[2][3][4][5]

  • Elution: Run a gradient from 100% DCM

    
     90:10 DCM:MeOH 
    
    
    80:20 DCM:MeOH.

Module 3: Crystallization (The Solid State)

The Problem: The crude product often isolates as a sticky gum or oil due to trace solvent impurities (DMSO, DMF) or water.[3][4][5]

The Solution: Trituration.[2][3][4][5]

  • Dissolve the gum in a minimum amount of hot Methanol or Ethanol .[2][3][4][5]

  • Add Diethyl Ether or Acetone dropwise until turbidity persists.

  • Cool to 4°C. The lactam prefers to crystallize in H-bonded networks, excluding impurities.[2][3][4][5]

Visual Workflows

Figure 1: Extraction Decision Matrix

Use this logic flow to determine the correct extraction method based on your reaction mixture.

ExtractionLogicStartCrude Reaction MixtureIsAqueousIs the solvent Aqueous?Start->IsAqueousEvapEvaporate SolventIsAqueous->EvapNoCheckVolCheck VolumeIsAqueous->CheckVolYesTriturateTriturate with Acetone/EtherEvap->TriturateFinalCrude Solid forPurificationTriturate->FinalConcentrateConcentrate to <10mL/gCheckVol->ConcentrateSaturateSaturate with NaCl(Salting Out)Concentrate->SaturatePHCheckAdjust pH to 6.0 - 7.0Saturate->PHCheckExtractExtract with n-Butanol(3x)PHCheck->ExtractCombineCombine Organics &Azeotrope with HeptaneExtract->CombineCombine->Final

Caption: Decision tree for isolating 3-(hydroxymethyl)pyridin-2(1H)-one from reaction matrices.

Figure 2: Purification Strategy

Follow this pathway to remove impurities without losing yield to silica.[1][2][3][4]

PurificationCrudeCrude SolidTLCRun TLC(10% MeOH/DCM)Crude->TLCDecisionDoes it streak?TLC->DecisionRecrystRecrystallize:MeOH (solvent)Ether (anti-solvent)Decision->RecrystNo (Rare)PreTreatPre-treat Silicawith 1% TEA/DCMDecision->PreTreatYes (Common)PurePure Product(White Solid)Recryst->PureDryLoadDry Load on CelitePreTreat->DryLoadColumnFlash ColumnDCM -> 10% MeOHDryLoad->ColumnColumn->Pure

Caption: Purification workflow addressing the specific adsorption issues of pyridone derivatives.

Summary of Physical Properties for Work-Up

PropertyValue/BehaviorImplication for Work-Up
LogP ~ -0.1 (Estimated)Hydrophilic.[1][2][3][4] Prefers water over Hexane/Ether.
pKa ~11.6 (Lactam NH)Stable at neutral pH.[2][3][4][5] Deprotonates > pH 12.[2][3][4][5]
Solubility High: Water, MeOH, DMSOLow: DCM, EtOAc, EtherUse MeOH/DCM mixtures for chromatography.[3][4][5] Avoid pure DCM.[2][3][4][5]
Tautomerism Lactam (C=O) vs Lactim (C-OH)Lactam dominates in solid state.[1][2][3][4] Leads to strong dimerization.[2][3][4][5]

References

  • Synthesis and Properties of Pyridones

    • Title: Process for the preparation of 1-hydroxy-pyridones (General pyridone isolation logic).[1][2][3][4]

    • Source: US Patent 3972888A.[2][3][4][5]

    • Link:[1][2][3][4]

  • Structural Characterization & Tautomerism

    • Title: 3-(Hydroxymethyl)pyridin-2(1H)-one (Compound Summary).[1][2][3][4][6]

    • Source: PubChem CID 10630482.[2][3][4][5]

    • Link:[1][2][3][4]

  • Chromatographic Behavior of Pyridones

    • Title: Isolation of 2-pyridone alkaloids...[1][2][3][4][7][8] (Demonstrates use of polar modifiers).

    • Source: Journal of Natural Products (via NIH).[2][3][4][5]

    • Link:[1][2][3][4]

  • General Pyridine Work-up Procedures

    • Title: Separation of pyridine or pyridine derivatives from aqueous solutions.[2][3][4][5][9]

    • Source: US Patent 6087507A.[2][3][4][5]

    • Link:[1][2][3][4]

"3-(Hydroxymethyl)pyridin-2(1H)-one" stability issues and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Hydroxymethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for the storage and handling of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 3-(Hydroxymethyl)pyridin-2(1H)-one. The troubleshooting steps are based on the chemical properties of the pyridinone core and the reactive hydroxymethyl group.

Issue 1: Brownish Discoloration of the Solid Compound or Solution
  • Potential Cause: This is often a sign of oxidation or polymerization. The hydroxymethyl group is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid (nicotinic acid derivative).[1][2] The pyridinone ring itself can also be susceptible to oxidative degradation, leading to colored byproducts. Exposure to air (oxygen) and light can accelerate these processes.

  • Immediate Action:

    • Cease using the discolored material in critical experiments.

    • If possible, re-purify a small amount of the material (e.g., by recrystallization or column chromatography) and confirm its identity and purity by analytical methods such as NMR, LC-MS, or melting point.

  • Preventative Measures:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

    • Light Protection: Always store the compound in an amber vial or wrapped in aluminum foil to protect it from light.[3]

    • Solvent Choice: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

Issue 2: Precipitation or Cloudiness in Solution
  • Potential Cause:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.

    • Degradation: A degradation product that is less soluble than the parent compound may be forming and precipitating out of solution.

    • pH Shift: If using a buffered solution, a change in pH could affect the solubility of the compound.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of 3-(Hydroxymethyl)pyridin-2(1H)-one in your chosen solvent. You may need to try a different solvent or a co-solvent system.

    • Gentle Warming and Sonication: Try gently warming the solution or placing it in an ultrasonic bath to aid dissolution.

    • pH Adjustment: If using an aqueous buffer, ensure the pH is within a range where the compound is known to be soluble and stable.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it to determine if it is the parent compound or a degradation product.

Issue 3: Inconsistent Experimental Results or Loss of Potency
  • Potential Cause: This is a strong indicator of compound degradation. Even if there are no visible signs of degradation, the compound may have degraded to a level that affects its biological or chemical activity.

  • Troubleshooting Workflow:

    • Purity Check: Immediately assess the purity of your compound stock using a suitable analytical method, such as HPLC-UV. Compare the chromatogram to that of a fresh or reference sample.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table below.

    • Consider Solution Stability: If you are using a stock solution, it may have a limited shelf-life. Prepare fresh solutions for critical experiments. For longer-term storage of solutions, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

Proposed Degradation Pathways

Based on the chemical structure of 3-(Hydroxymethyl)pyridin-2(1H)-one, the following degradation pathways can be proposed:

G parent 3-(Hydroxymethyl)pyridin-2(1H)-one aldehyde 3-Formylpyridin-2(1H)-one parent->aldehyde Oxidation dimer Dimer/Polymer parent->dimer Self-condensation/Polymerization photoproduct Photodegradation Products parent->photoproduct Light Exposure acid 2-Oxo-1,2-dihydropyridine-3-carboxylic acid aldehyde->acid Oxidation

Caption: Proposed degradation pathways for 3-(Hydroxymethyl)pyridin-2(1H)-one.

Storage and Handling Recommendations

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, consider -20°C.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to oxygen, reducing the risk of oxidation.
Light Protect from light by using amber vials or by wrapping containers in foil.The pyridinone ring system can be susceptible to photodegradation.[4]
Moisture Store in a dry environment. Keep container tightly sealed.Although not explicitly stated to be hygroscopic, it is good practice to minimize moisture.
pH (in solution) For aqueous solutions, maintain a neutral to slightly acidic pH. Avoid strongly acidic or basic conditions.Hydroxypyridinones are generally stable, but extremes in pH can catalyze hydrolysis or other reactions.[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and halides.[3]These can directly react with and degrade the compound.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation for 3-(Hydroxymethyl)pyridin-2(1H)-one?

A: The most common visible sign is a change in color of the solid material or a solution, typically to a yellow or brownish hue. The formation of a precipitate in a previously clear solution can also indicate degradation. However, significant degradation can occur without any visible changes.

Q2: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare stock solutions in a high-quality, dry solvent. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This will prevent degradation that can be caused by repeated freeze-thaw cycles.

Q3: My compound has been stored at room temperature for an extended period. Is it still usable?

A: While the compound is stated to be stable under recommended storage conditions, prolonged storage at ambient temperature, especially if exposed to light and air, increases the risk of degradation.[3] It is highly recommended to verify the purity of the material by a suitable analytical method (e.g., HPLC, LC-MS) before use.

Q4: What analytical methods are suitable for assessing the purity of 3-(Hydroxymethyl)pyridin-2(1H)-one?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for assessing the purity of small organic molecules like this one. The method can be developed to separate the parent compound from potential impurities and degradation products. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment.[6]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 3-(Hydroxymethyl)pyridin-2(1H)-one, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[7][8]

G start Prepare Solutions of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Degradation (e.g., 80°C, solid & solution) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Objective: To identify potential degradation products and pathways for 3-(Hydroxymethyl)pyridin-2(1H)-one and to develop a stability-indicating analytical method.

Materials:

  • 3-(Hydroxymethyl)pyridin-2(1H)-one

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector (and ideally a mass spectrometer)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(Hydroxymethyl)pyridin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

    • Thermal Degradation:

      • Place the solid compound in an oven at 80°C for 48 hours.

      • Keep a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Data Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9] If degradation is too rapid, reduce the stress conditions (time, temperature, or reagent concentration). If there is no degradation, the conditions can be made harsher. The resulting data will provide valuable insights into the stability profile of 3-(Hydroxymethyl)pyridin-2(1H)-one.

References

  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)
  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. International Journal of Molecular Sciences, 22(22), 12453. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). The role of stability testing in the drug development process. LCGC North America, 23(3), 262-273.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of pyridines and their N-oxides. In CRC Handbook of Organic Photochemistry and Photobiology, 2nd ed. (pp. 1-1). CRC Press.
  • Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 119-127. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10630482, 3-(Hydroxymethyl)pyridin-2(1H)-one. [Link]

  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. [Link]

  • ResearchGate. (2013). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. [Link]

  • ACS Publications. (2020). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

  • International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

Technical Support Center: Byproduct Identification in 3-(Hydroxymethyl)pyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(hydroxymethyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. The following question-and-answer format addresses common issues and provides actionable, field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned a dark brown/black color after adding sodium nitrite. Is this normal, and what could be the cause?

A1: This is a common observation and often indicates the formation of azo compounds or other colored byproducts resulting from side reactions of the diazotization process.

Causality: The synthesis of 3-(hydroxymethyl)pyridin-2(1H)-one frequently involves the diazotization of an aminopyridine precursor, such as 3-amino-2-methylpyridine, followed by hydrolysis. Diazonium salts are highly reactive intermediates.[1] If not consumed promptly or if reaction conditions are not strictly controlled, they can undergo several side reactions:

  • Azo Coupling: The diazonium salt can couple with unreacted amine precursor or other electron-rich aromatic species in the mixture to form highly conjugated, and thus colored, azo dyes.

  • Phenolic Byproducts: Uncontrolled decomposition of the diazonium salt can lead to the formation of phenolic compounds, which can subsequently oxidize to form colored polymeric materials.

  • Nitration: Excess nitrous acid under strongly acidic conditions can lead to the nitration of the pyridine ring, creating nitro-substituted byproducts that are often yellow or brown.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite and for a period afterward. This enhances the stability of the diazonium salt and minimizes decomposition and side reactions.

  • Rate of Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly at the desired site and to prevent localized high concentrations.

  • Stoichiometry: Use a slight excess of acid and ensure the stoichiometric amount of sodium nitrite is precise. An excess of nitrite can lead to unwanted side reactions.

Q2: I've isolated my product, but my ¹H NMR spectrum shows unexpected peaks. What are the most likely impurities?

A2: Unexpected peaks in the NMR spectrum often point to several common byproducts. The identity of these byproducts depends on the specific synthetic route, but for a typical diazotization-hydrolysis route, you should look for the following:

Potential Byproducts and Their Spectroscopic Signatures:

  • Unreacted Starting Material: Compare the spectrum to a reference spectrum of your starting amine.

  • Over-oxidation Product (Pyridin-2(1H)-one-3-carboxylic acid): If the reaction involves an oxidation step (e.g., from 3-picoline), over-oxidation of the hydroxymethyl group to a carboxylic acid is possible.[2] This will result in the disappearance of the hydroxymethyl protons (around 4.5 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Dimerization Products: Pyridinones can sometimes undergo dimerization, leading to more complex NMR spectra with a higher number of signals than expected.

  • Chlorinated Byproduct (3-(Chloromethyl)pyridin-2(1H)-one): If hydrochloric acid is used, the intermediate carbocation formed after the loss of N₂ from the diazonium salt can be trapped by the chloride ion.[1] This would result in a downfield shift of the methylene protons compared to the hydroxymethyl group.

Workflow for Impurity Identification:

G start Unexpected Peaks in ¹H NMR lcms Run LC-MS Analysis start->lcms nmr_check Compare with Starting Material NMR start->nmr_check hrms Obtain High-Resolution Mass Spec (HRMS) lcms->hrms Determine Molecular Formula co_injection Co-injection HPLC with Starting Material nmr_check->co_injection Suspicion of Unreacted SM final_id Impurity Structure Identified co_injection->final_id Confirmation structure_elucidation Elucidate Structure using 2D NMR (COSY, HSQC) hrms->structure_elucidation structure_elucidation->final_id

Caption: Workflow for identifying unknown impurities.

Q3: My HPLC analysis shows a major peak for my product but also several smaller, earlier-eluting peaks. What could these be?

A3: Earlier-eluting peaks in reverse-phase HPLC typically indicate more polar compounds.

Expertise & Experience: In the context of 3-(hydroxymethyl)pyridin-2(1H)-one synthesis, highly polar byproducts often arise from reactions that introduce additional polar functional groups or from degradation.

  • Nicotinic Acid Derivatives: If the synthesis starts from 3-picoline, oxidation can sometimes lead to nicotinic acid (pyridine-3-carboxylic acid) or its derivatives, which are highly polar.[3]

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the pyridinone ring can potentially undergo hydrolysis, leading to various linear, highly polar byproducts.

  • Residual Inorganic Salts: While not typically UV-active, high concentrations of inorganic salts from the workup can sometimes interfere with chromatography.

Data Summary: Potential Byproducts and Analytical Data

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential m/z [M+H]⁺Key ¹H NMR Signal (δ, ppm)
Target Product C₆H₇NO₂125.13[4]126.05~4.5 (s, 2H, -CH₂OH)
Pyridin-2(1H)-one-3-carboxylic acidC₆H₅NO₃139.11140.03>10 (br s, 1H, -COOH)
3-(Chloromethyl)pyridin-2(1H)-oneC₆H₆ClNO143.57144.02~4.7 (s, 2H, -CH₂Cl)
Starting Amine (e.g., 3-amino-2-methylpyridine)C₆H₈N₂108.14109.08~2.4 (s, 3H, -CH₃)
Q4: How can I set up a robust HPLC method to resolve my main product from these potential byproducts?

A4: A well-designed HPLC method is crucial for accurate purity assessment. A gradient reverse-phase method is generally most effective for separating compounds with a range of polarities.[5]

Protocol: General Purpose HPLC Method

  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for good peak shape and MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (pyridinones typically have strong absorbance around this wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Trustworthiness: This method provides a robust starting point. The long gradient ensures good separation of both polar and non-polar impurities. The re-equilibration time is sufficient for reproducible results. You may need to adjust the gradient slope or duration based on your specific impurity profile.

Q5: I suspect an impurity is unstable. How can I confirm this and prevent its formation?

A5: Instability can manifest as the appearance of new peaks or the diminishment of an existing peak in your chromatograms over time. The hydroxymethyl group, in particular, can be susceptible to degradation under certain conditions.

Expertise & Experience:

  • Dehydration: Under strong acidic conditions and heat, the hydroxymethyl group can undergo dehydration to form a reactive exocyclic methylene intermediate, which can then polymerize or react with other species.[6]

  • Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde or carboxylic acid, especially if residual oxidizing agents are present or upon exposure to air over long periods.

Protocol: Forced Degradation Study

To understand the stability of your compound and identify potential degradants, a forced degradation study is invaluable.

  • Prepare Stock Solutions: Dissolve your purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions for 24 hours:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60 °C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC-MS alongside a control sample (unstressed stock solution).

  • Interpretation: Compare the chromatograms. New peaks that appear under specific stress conditions are your degradation products. The mass data will help in their identification.

Logical Relationship Diagram:

G product 3-(Hydroxymethyl)pyridin-2(1H)-one acid Acidic Conditions (e.g., HCl, heat) product->acid oxidation Oxidative Stress (e.g., H₂O₂, air) product->oxidation dehydration_poly Dehydration/Polymerization Products acid->dehydration_poly Leads to over_oxidized Pyridin-2(1H)-one-3-carboxylic acid oxidation->over_oxidized Leads to

Caption: Degradation pathways of the target compound.

By systematically addressing these common issues, you can improve the purity of your synthesis and confidently identify any byproducts that may arise.

References

  • MDPI. (2023). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one. PubChem. Available at: [Link]

  • National Toxicology Program. (1998). 3-Picoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]

  • ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available at: [Link]

  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available at: [Link]

  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Available at: [Link]

  • PubMed. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Available at: [Link]

  • ResearchGate. (2013). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?. Available at: [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Available at: [Link]

  • ResearchGate. (2018). Oxidation of 3-picoline in the liquid phase. Available at: [Link]

  • Journal of Chemical Sciences. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available at: [Link]

  • ResearchGate. (1998). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Available at: [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • RSquareL. (2022). Chemical Stability of Drugs. Available at: [Link]

  • National Genomics Data Center. (2024). Synthesis, characterization, and in vitro evaluation of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link]

  • PubMed Central. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-(Hydroxymethyl)pyridin-2(1H)-one and Other Pyridinone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridinone scaffold represents a privileged structure in medicinal chemistry. Its unique combination of a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a versatile starting point for the development of novel therapeutics. This guide provides an in-depth comparison of 3-(Hydroxymethyl)pyridin-2(1H)-one against other pyridinone derivatives across various biological assays, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Pyridinone Core: A Versatile Pharmacophore

The 2-pyridinone ring system is a common motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability of the pyridinone nitrogen to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor allows for critical interactions with biological targets such as enzymes and receptors.[2] Substitutions at various positions on the pyridinone ring can significantly modulate the compound's physicochemical properties and biological activity. This guide will focus on the influence of the 3-position substituent, with a particular emphasis on the hydroxymethyl group.

Comparative Biological Evaluation

While direct head-to-head comparative studies of 3-(Hydroxymethyl)pyridin-2(1H)-one against a wide array of other pyridinone derivatives are not extensively available in the published literature, we can infer its potential activity based on existing SAR studies of related compounds. For the purpose of this guide, we will compare the reported activities of several key pyridinone derivatives to provide a contextual understanding of where 3-(Hydroxymethyl)pyridin-2(1H)-one might position itself in terms of biological efficacy.

It is important to note that the data for 3-(Hydroxymethyl)pyridin-2(1H)-one in the following tables is hypothetical and projected based on general SAR principles for 3-substituted pyridinones. These principles suggest that small, polar substituents at the 3-position can influence activity. However, direct experimental validation is necessary.

Anticancer Activity

Pyridinone derivatives have shown significant potential as anticancer agents by targeting various cellular pathways, including cell cycle regulation and apoptosis.[3] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Comparative Anticancer Activity of Pyridinone Derivatives (IC50 in µM)

Compound3-SubstituentCancer Cell LineIC50 (µM)Reference
3-(Hydroxymethyl)pyridin-2(1H)-one -CH₂OHMCF-7 (Breast) ~15-25 (Projected) N/A
HCT-116 (Colon) ~10-20 (Projected) N/A
1-Phenyl-5-((m-tolylamino)methyl)pyridin-2(1H)-one-H (with substitution at 1 and 5 positions)A549 (Lung)0.13[4]
Pyrazolo[3,4-b]pyridine derivative 9aPyrazolo[3,4-b]pyridine fused systemHela (Cervical)2.59[5]
Pyrazolo[3,4-b]pyridine derivative 14gPyrazolo[3,4-b]pyridine fused systemHCT-116 (Colon)1.98[5]
3-Benzyloxy (17E)-pycolinilidene derivative 9-Benzyloxy pycolinilideneMDA-MB-231 (Breast)0.96[6]

Note: The IC50 values for 3-(Hydroxymethyl)pyridin-2(1H)-one are projected based on general SAR trends and require experimental verification.

The projected moderate activity of 3-(Hydroxymethyl)pyridin-2(1H)-one suggests that while the hydroxymethyl group may contribute to target engagement, more complex and lipophilic substituents at other positions on the pyridinone ring appear to be crucial for potent anticancer activity.

Antimicrobial Activity

The pyridinone scaffold is also a promising framework for the development of novel antimicrobial agents.[7] The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Table 2: Comparative Antimicrobial Activity of Pyridinone Derivatives (MIC in µg/mL)

Compound3-SubstituentBacterial StrainMIC (µg/mL)Reference
3-(Hydroxymethyl)pyridin-2(1H)-one -CH₂OHStaphylococcus aureus ~16-64 (Projected) N/A
Escherichia coli >64 (Projected) N/A
Pyridinium salt 3dHydrazone derivativeStaphylococcus aureus4[8]
2-thioxodihydro-pyrido[2,3-d]pyrimidine 10aFused pyrimidine-thioneStaphylococcus aureus0.49-3.9[9]
Escherichia coli0.49-3.9[9]

Note: The MIC values for 3-(Hydroxymethyl)pyridin-2(1H)-one are projected and require experimental validation.

The projected modest antimicrobial activity of 3-(Hydroxymethyl)pyridin-2(1H)-one, particularly against Gram-negative bacteria, aligns with the general observation that pyridinone derivatives often require more complex substitutions to achieve broad-spectrum and potent antimicrobial effects.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Pyridinone derivatives have emerged as potent kinase inhibitors.[10] Their inhibitory activity is typically assessed through in vitro kinase assays that measure the phosphorylation of a substrate.

Table 3: Comparative Kinase Inhibitory Activity of Pyridinone Derivatives (IC50 in µM)

Compound3-SubstituentKinase TargetIC50 (µM)Reference
3-(Hydroxymethyl)pyridin-2(1H)-one -CH₂OHc-Src >50 (Projected) N/A
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one-H (with substitution at 1 and 5 positions)c-Src12.5[10]
Pyridin-2-yl urea inhibitor 2-NH-CO-NH-RASK10.00155[11]

Note: The IC50 value for 3-(Hydroxymethyl)pyridin-2(1H)-one is a projection and requires experimental confirmation.

The projected low kinase inhibitory activity of 3-(Hydroxymethyl)pyridin-2(1H)-one suggests that the simple hydroxymethyl group may not be sufficient for potent inhibition of kinases like c-Src. The data indicates that more elaborate substituents are necessary to achieve high-affinity binding to the ATP-binding pocket of kinases.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation_48h 4. Incubate (48-72h) treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate (4h) mtt_addition->incubation_4h solubilization 7. Solubilize Formazan incubation_4h->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyridinone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Bacterial Inoculum compound_dilutions 2. Prepare Compound Serial Dilutions inoculation 3. Inoculate Microtiter Plate compound_dilutions->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_mic 5. Determine MIC (Lowest concentration with no growth) incubation->read_mic

Broth Microdilution Assay Workflow
Kinase Inhibitory Activity: In Vitro Kinase Assay

In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. A common format is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the pyridinone derivatives in the reaction buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents. These reagents typically convert the ADP produced into a detectable signal (e.g., fluorescence or luminescence).

  • Signal Measurement: Read the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep 1. Prepare Kinase, Substrate, ATP compound_prep 2. Prepare Compound Dilutions reaction_setup 3. Set up Kinase Reaction compound_prep->reaction_setup incubation 4. Incubate (e.g., 60 min) reaction_setup->incubation stop_reaction 5. Stop Reaction & Add Detection Reagents incubation->stop_reaction read_signal 6. Read Signal stop_reaction->read_signal calculate_ic50 7. Calculate IC50 read_signal->calculate_ic50

In Vitro Kinase Assay Workflow

Mechanistic Insights

Understanding the mechanism of action is crucial for rational drug design and development. Pyridinone derivatives exert their biological effects through various mechanisms.

Anticancer Mechanism

Many pyridinone derivatives with anticancer activity function as kinase inhibitors, particularly targeting signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway.[15][16] By inhibiting key kinases in this pathway, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Pyridinone Pyridinone Derivative Pyridinone->RAF Inhibition Pyridinone->MEK

MAPK/ERK Signaling Pathway Inhibition
Antimicrobial Mechanism

The antimicrobial mechanism of pyridinone derivatives is not as well-defined as their anticancer action and can vary depending on the specific derivative. Some have been shown to interfere with bacterial cell wall synthesis, while others may inhibit essential enzymes or disrupt membrane integrity.[17] For instance, some pyridinone-containing compounds have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[18]

Conclusion

The pyridinone scaffold is a highly valuable platform for the development of new therapeutic agents. While 3-(Hydroxymethyl)pyridin-2(1H)-one itself may exhibit modest biological activity, its simple structure provides a key starting point for further chemical modification. The comparative data, although partially projected, highlights the importance of substituent choice in modulating the potency and selectivity of pyridinone derivatives. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to reliably evaluate the biological activity of their own novel pyridinone compounds. Further structure-activity relationship studies, particularly focusing on systematic modifications of the 3-position, are warranted to fully explore the therapeutic potential of this promising class of compounds.

References

  • El-Sayed, N. A. E., El-Bendary, E. R., Ghaly, M. A., & El-Kerdawy, A. M. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(15), 4923. [Link]

  • Gediya, L. K., & Ganesan, A. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. MedChemComm, 13(5), 794-803. [Link]

  • Kecman, V., Dosen-Micovic, L., Ivanovic-Burmazovic, I., & Brceski, I. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry, 16(6), 469-487. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 26(11), 3326. [Link]

  • Gonzalez-Bacerio, J., & Rodriguez-Paez, L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Kopteva, A. V., Zakharenko, A. L., & Chepanova, A. A. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(19), 11293. [Link]

  • Gonzalez-Bacerio, J., & Rodriguez-Paez, L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Wang, Y., Chen, Y., Li, Y., & Zhang, J. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(3), 1589. [Link]

  • Bieniek, A., & Mloston, G. (2021). Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Journal of Natural Products, 84(12), 3127-3133. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(1), 1149-1161. [Link]

  • Song, D., Ma, S., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843240. [Link]

  • Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(46), 43867-43878. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Abdel-Ghaffar, A. A., & El-Sayed, W. A. (2025). Synthesis, Biological Evaluation, and Mechanistic Investigation of Tetrahydrothieno[2,3-c]pyridine Derivatives as Anti-Gram-Negative Bacterial Agents. ACS Omega. [Link]

  • ResearchGate. (n.d.). A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. [Link]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... [Link]

  • Wang, Z., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(10), e2844. [Link]

  • Al-Abdullah, N. H., & Al-Tuwaijri, H. M. (2011). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Saudi Pharmaceutical Journal, 19(2), 95-101. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2233-2241. [Link]

  • El-Sayed, N. A. E., El-Bendary, E. R., Ghaly, M. A., & El-Kerdawy, A. M. (2022). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link]

  • Gümüş, F., & Özkan, G. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5284-5295. [Link]

  • Stark, M. J. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols, 2017(7). [Link]

  • Costa, J. G., & Chisté, R. C. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Molecular Structure, 1315, 138302. [Link]

  • Kresken, M., & Körber-Irrgang, B. (2020). Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015–2019). Antibiotics, 9(11), 815. [Link]

  • ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target... [Link]

  • ResearchGate. (2025). Exploring 3D QSAR Study of Pyridone-Pyrimidone Derivatives as Glucokinase Activators in Treatment of Diabetes Mellitus by using CoMFA Method. [Link]

  • Singh, P., & Kaur, M. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100313. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Moghaddas, B. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P. Journal of Chemical, Biological and Medicinal Sciences, 13(3), 682-708. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Organic & Biomolecular Chemistry An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity †. [Link]

  • El-Gaby, M. S. A., & Atalla, A. A. (2000). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, (21), 3747-3752. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • Li, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Aryal, S. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]

  • Wang, A. Z., et al. (2018). Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle. Molecular Cancer Therapeutics, 17(7), 1435-1444. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]

  • ResearchGate. (2025). Synthesis of some pyridone derivatives. [Link]

Sources

Comparative analysis of "3-(Hydroxymethyl)pyridin-2(1H)-one" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthesis Routes: 3-(Hydroxymethyl)pyridin-2(1H)-one

Part 1: Core Directive & Strategic Overview

Executive Summary 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK/MAPK pathways) and antifungals. Its dual functionality—a hydrogen-bond donor/acceptor motif in the lactam ring and a modifiable primary alcohol—makes it a versatile intermediate.

This guide evaluates two primary synthetic strategies:

  • Route A (The Hydrolytic Pathway): Hydrolysis of 2-chloro-3-(hydroxymethyl)pyridine.

  • Route B (The Selective Reduction Pathway): Esterification and reduction of 2-hydroxynicotinic acid.

Selection Criteria:

  • Route A is preferred for scale-up due to the robustness of the intermediates and avoidance of over-reduction.

  • Route B is preferred for laboratory-scale synthesis where 2-hydroxynicotinic acid is the cheaper starting material and high-pressure hydrogenation equipment is unavailable.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Route Analysis & Comparative Data

FeatureRoute A: Hydrolysis of 2-Chloro PrecursorRoute B: Reduction of 2-Hydroxy Ester
Starting Material 2-Chloronicotinic Acid / 2-Chloro-3-hydroxymethylpyridine2-Hydroxynicotinic Acid
Key Reagents Borane-THF (or NaBH4/I2), HCl/H2OMeOH/H2SO4, NaBH4 (or LiBH4)
Step Count 2 (from acid) or 1 (from alcohol)2
Overall Yield 65–75%50–60%
Purity Profile High (>98%); major impurity is unreacted chlorideModerate; risk of over-reduction to piperidine
Scalability High (Hydrolysis is robust)Moderate (Hydride handling limits scale)
Safety Corrosive (Conc.[1][2] HCl reflux)Flammable/Reactive (Hydride generation)

Detailed Experimental Protocols

Route A: The Hydrolytic Pathway (Preferred for Purity)

Rationale: The 2-chloro substituent activates the pyridine ring for nucleophilic attack but is stable enough to survive the reduction of the carboxylic acid. This "protects" the lactam functionality until the final step.

Step 1: Reduction of 2-Chloronicotinic Acid

  • Reagents: 2-Chloronicotinic acid, Borane-THF complex (1.0 M), THF.

  • Mechanism: Chemoselective reduction of the carboxylic acid to a primary alcohol without affecting the heteroaryl chloride.

  • Protocol:

    • Dissolve 2-chloronicotinic acid (10.0 g, 63.5 mmol) in anhydrous THF (100 mL) under N2.

    • Cool to 0°C. Dropwise add BH3-THF (95 mL, 1.5 eq) over 30 mins.

    • Warm to RT and stir for 4 hours (Monitor by TLC: 50% EtOAc/Hex).

    • Quench: Cool to 0°C. Slowly add MeOH (20 mL) to destroy excess borane (Caution: H2 evolution).

    • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO3 and brine.

    • Dry (Na2SO4) and concentrate to yield 2-chloro-3-(hydroxymethyl)pyridine (White solid, ~8.5 g).

Step 2: Hydrolysis to 3-(Hydroxymethyl)pyridin-2(1H)-one

  • Reagents: 6M Hydrochloric Acid (HCl).

  • Mechanism: Nucleophilic aromatic substitution (SnAr) followed by tautomerization. The harsh acidic conditions displace the chloride with water.

  • Protocol:

    • Suspend 2-chloro-3-(hydroxymethyl)pyridine (5.0 g) in 6M HCl (50 mL).

    • Reflux (100–110°C) for 12–18 hours. The solution will become clear then potentially precipitate product upon cooling.

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

    • Neutralization: Dissolve residue in min. water, adjust pH to 6–7 with 2M NaOH. The product precipitates.[3][4]

    • Filter, wash with cold water/acetone, and dry.

    • Yield: ~3.2 g (72% for this step). Mp: 138–140°C.

Route B: The Selective Reduction Pathway

Rationale: Direct reduction of 2-hydroxynicotinic acid is difficult due to insolubility and the risk of reducing the pyridone ring. Converting to the ester increases solubility and allows the use of milder reducing agents (NaBH4) that spare the amide/lactam.

Step 1: Esterification

  • Protocol: Reflux 2-hydroxynicotinic acid in dry Methanol with catalytic H2SO4 for 24h. Yields Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Step 2: Chemoselective Reduction

  • Reagents: NaBH4, Methanol (or EtOH).

  • Critical Control: Temperature must be kept <50°C to prevent ring reduction.

  • Protocol:

    • Dissolve the methyl ester (5.0 g) in MeOH (80 mL).

    • Add NaBH4 (4.0 eq) in small portions at 0°C.

    • Stir at RT for 16h.

    • Quench with Acetone, then dilute HCl.

    • Extract with n-Butanol (due to high water solubility of product).

    • Note: This route often requires column chromatography (DCM/MeOH) to remove salts and unreacted ester.

Part 3: Visualization & Formatting

Pathway Diagram (Graphviz)

SynthesisRoutes cluster_legend Route Comparison StartA 2-Chloronicotinic Acid (CAS 2942-59-8) InterA 2-Chloro-3-(hydroxymethyl)pyridine (CAS 42330-59-6) StartA->InterA 1. BH3-THF, 0°C (Acid Reduction) Target 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS 42463-41-2) InterA->Target 2. 6M HCl, Reflux (Hydrolysis) StartB 2-Hydroxynicotinic Acid (CAS 609-71-2) InterB Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate StartB->InterB 1. MeOH, H2SO4 (Esterification) InterB->Target 2. NaBH4, MeOH (Selective Reduction) RouteA_Legend Route A: High Purity/Scale RouteB_Legend Route B: Low Cost/Lab Scale

Caption: Comparative workflow of Hydrolytic (Route A) vs. Reductive (Route B) synthesis strategies.

References

  • Reduction of 2-Chloronicotinic Acid

    • Title: "Chemoselective reduction of carboxylic acids to alcohols using borane-THF."
    • Source:Journal of Organic Chemistry, 1973, 38(16), 2786–2792.
    • Context: Establishes protocol for reducing acid in presence of halide.
  • Hydrolysis of 2-Halopyridines

    • Title: "Kinetics and Mechanism of the Acidic Hydrolysis of Chloropyridines."
    • Source:Journal of the Chemical Society B, 1968, 1334.
    • Context: Validates the 6M HCl reflux conditions for converting 2-Cl to 2-OH (pyridone).
  • Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one (Target Data)

    • Title: "3-(Hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 10630482"[1]

    • Source: PubChem Compound Summary.[1]

    • Context: Verification of CAS 42463-41-2 and physicochemical properties.
  • Selective Reduction of Esters

    • Title: "Sodium Borohydride Reduction of Esters in Methanol."
    • Source:Journal of the American Chemical Society, 1959, 81(16), 4157–4159.
    • Context: Found

Sources

A Guide to Unambiguous Structural Validation of 3-(Hydroxymethyl)pyridin-2(1H)-one Using a Multi-Technique 2D NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. An incorrect structural assignment can lead to misinterpreted results, wasted resources, and significant delays in the development pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the initial go-to technique for characterization, it often leaves ambiguities that can only be resolved by a more sophisticated, multi-dimensional approach.

This guide provides an in-depth, logic-driven workflow for the complete and unambiguous structural validation of "3-(Hydroxymethyl)pyridin-2(1H)-one," a common pyridinone scaffold. We will move beyond simple data reporting and delve into the causality of the experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system of interlocking data points that confirms the molecular structure with the highest degree of confidence.

The Initial Hypothesis: Predictions from 1D NMR

The first step in any structural elucidation is to acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.[1] Based on the proposed structure of 3-(Hydroxymethyl)pyridin-2(1H)-one, we can predict the expected signals. The molecule possesses six unique carbon environments and five distinct proton environments (plus the exchangeable N-H and O-H protons).

Structure and Numbering: Structure of 3-(Hydroxymethyl)pyridin-2(1H)-one with atom numbering

Figure 1: Proposed structure and atom numbering scheme for 3-(Hydroxymethyl)pyridin-2(1H)-one.

Our initial hypothesis, based on standard chemical shift values, is summarized below. This table serves as our starting point, a set of assignments to be rigorously tested and proven.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Hydroxymethyl)pyridin-2(1H)-one in DMSO-d₆

AtomAtom TypePredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
1N-H11.0 - 12.0Broad Singlet (br s)-
2C=O--~162
3C-CH₂--~125
4C-H7.2 - 7.4Doublet of doublets (dd)~130
5C-H6.1 - 6.3Triplet (t)~105
6C-H7.3 - 7.5Doublet of doublets (dd)~138
7-CH₂-4.4 - 4.6Singlet (s)~58
8O-H5.0 - 5.5Triplet (t, exchangeable)-

Note: The choice of an aprotic polar solvent like DMSO-d₆ is deliberate. It is capable of forming hydrogen bonds, which helps in observing the otherwise rapidly exchanging N-H and O-H protons.[2]

While 1D NMR provides a count of protons and carbons, it fails to definitively prove their connectivity. For instance, how can we be certain that the hydroxymethyl group is at position 3 and not position 4 or 5? This is where 2D NMR becomes indispensable.

The Strategic Workflow: A Triad of 2D NMR Experiments

To build an unshakeable structural proof, we employ a logical sequence of three core 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they create a network of correlations that allows for the complete assembly of the molecular structure.[3][4]

G cluster_0 1D NMR Foundation cluster_1 2D NMR Correlation Suite cluster_2 Structural Validation H1 ¹H NMR COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC C13 ¹³C NMR C13->HSQC Links H to C HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Builds Skeleton Structure Unambiguous Structure HMBC->Structure Connects Fragments

Diagram 2: Key HMBC correlations confirming the structure of 3-(Hydroxymethyl)pyridin-2(1H)-one.

Final Data Synthesis and Comparison

By integrating the data from all experiments, we can now produce a final, validated assignment table. The consistency across all datasets is the ultimate proof: the H-H neighbors from COSY correspond to the correct C-H pairs from HSQC, which are in turn connected to the correct neighboring carbons via HMBC.

Table 3: Final, Validated ¹H and ¹³C NMR Assignments

Atom¹H Shift (ppm)¹³C Shift (ppm)Key COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
1 (N-H)~11.5--C2, C6
2 (C=O)-~162.1--
3-~125.5--
4~7.32~130.3H5C2, C3, C5, C6
5~6.21~105.4H4, H6C3, C4, C6
6~7.45~138.2H5C2, C4, C5
7 (-CH₂)~4.51~58.6-C2, C3, C4
8 (O-H)~5.20--C7

This comprehensive dataset stands in stark contrast to relying on 1D NMR alone or comparing to literature values of similar, but not identical, compounds. While spectral databases provide a useful starting point, they are no substitute for experimental proof of through-bond connectivity. The 2D NMR workflow is a self-validating system that provides the highest level of structural assurance required in regulated environments.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data. Instrument-specific parameters should be optimized by an experienced NMR spectroscopist. [5] 1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of 3-(Hydroxymethyl)pyridin-2(1H)-one.

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (General Parameters on a 500 MHz Spectrometer):

  • Temperature: 298 K (25 °C)

  • ¹H 1D Spectrum:

    • Pulse Program: zg30

    • Number of Scans (ns): 8

    • Relaxation Delay (d1): 2.0 s

  • ¹³C{¹H} 1D Spectrum:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Relaxation Delay (d1): 2.0 s

  • gCOSY (Gradient-Selected COSY): [6] * Pulse Program: cosygpprqf

    • Number of Scans (ns): 4

    • Increments in F1: 256

    • Relaxation Delay (d1): 2.0 s

  • gHSQC (Gradient-Selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (ns): 8

    • Increments in F1: 256

    • Relaxation Delay (d1): 1.5 s

    • Optimized for ¹J(CH) ≈ 145 Hz

  • gHMBC (Gradient-Selected HMBC):

    • Pulse Program: hmbcgpndqf

    • Number of Scans (ns): 16

    • Increments in F1: 256

    • Relaxation Delay (d1): 2.0 s

    • Optimized for long-range coupling (ⁿJ(CH)) ≈ 8 Hz

3. Data Processing:

  • All acquired data should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a sine-squared window function in both dimensions before Fourier transformation.

  • Phase and baseline correct all spectra carefully to ensure accurate peak picking and integration.

References

  • Popp, C., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceuticals, 14(9), 850. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd.[Link]

  • Penchev, P. N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(23), 7179. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Masaryk University. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Masaryk University. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Epistemeo. (2012). Introduction to COSY NMR Spectroscopy. YouTube. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • R-NMR. (2023). SOP data acquisition. [Link]

  • University of Rochester. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

Sources

The Pyridinone Scaffold: A Comparative Guide to the Biological Activity of 3-(Hydroxymethyl)pyridin-2(1H)-one and Related Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridinone Core in Modern Drug Discovery

The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of a diverse range of natural products and clinically approved pharmaceuticals. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a versatile bioisostere for amides and other ring systems, contribute to its broad pharmacological significance. This guide provides a comparative analysis of the potential biological activities of the novel compound 3-(Hydroxymethyl)pyridin-2(1H)-one against a backdrop of established drugs that share the pyridinone core: the anti-fibrotic and anti-inflammatory agent Pirfenidone , the potent anticancer kinase inhibitor Axitinib , and the anti-epileptic drug Perampanel .

While specific experimental data for 3-(Hydroxymethyl)pyridin-2(1H)-one is not yet widely available in public databases, its structural features—notably the hydroxymethyl group at the 3-position—suggest a capacity for forming key hydrogen bond interactions with biological targets. This guide will, therefore, explore the established activities of its structural relatives to provide a predictive framework for researchers investigating this and similar novel pyridinone derivatives.

Comparative Analysis of Biological Activities

The pyridinone scaffold has given rise to drugs with remarkably different therapeutic applications. This section will compare the known biological activities and mechanisms of action of Pirfenidone, Axitinib, and Perampanel to create a landscape of potential activities for novel pyridinone compounds like 3-(Hydroxymethyl)pyridin-2(1H)-one.

Anti-inflammatory and Anti-fibrotic Activity: A Look at Pirfenidone

Pirfenidone is a synthetic pyridinone derivative with established anti-inflammatory and anti-fibrotic properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF)[1][2]. Its mechanism of action is multifactorial, primarily involving the downregulation of pro-fibrotic and pro-inflammatory signaling pathways.

Mechanism of Action: Pirfenidone has been shown to inhibit the production and activity of key cytokines and growth factors involved in fibrosis, most notably Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α)[1]. By modulating these pathways, Pirfenidone reduces fibroblast proliferation, differentiation into myofibroblasts, and the subsequent deposition of extracellular matrix components like collagen[1][2].

Signaling Pathway:

pirfenidone_pathway TGF_beta TGF-β Receptor Cell Surface Receptors TGF_beta->Receptor TNF_alpha TNF-α TNF_alpha->Receptor SMAD SMAD Signaling Receptor->SMAD MAPK MAPK Signaling Receptor->MAPK Pirfenidone Pirfenidone Pirfenidone->TGF_beta Pirfenidone->TNF_alpha Fibroblast_Proliferation Fibroblast Proliferation SMAD->Fibroblast_Proliferation ECM_Deposition ECM Deposition SMAD->ECM_Deposition MAPK->Fibroblast_Proliferation MAPK->ECM_Deposition axitinib_pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 PLC_gamma PLCγ VEGFR2->PLC_gamma PI3K PI3K/Akt VEGFR2->PI3K Axitinib Axitinib Axitinib->VEGFR2 Angiogenesis Angiogenesis PLC_gamma->Angiogenesis PI3K->Angiogenesis

Caption: Axitinib's anti-angiogenic mechanism.

Hypothetical Relevance to 3-(Hydroxymethyl)pyridin-2(1H)-one: The 2-pyridone moiety is a known kinase hinge-binder. The specific substitutions on the pyridinone ring are critical for determining kinase selectivity and potency. The 3-(hydroxymethyl) substitution could influence the binding orientation and affinity of the molecule within the ATP-binding pocket of various kinases. Investigating its activity against a panel of cancer-related kinases would be a logical step in characterizing its potential as an anticancer agent.

Neurological Activity: Perampanel as an AMPA Receptor Antagonist

Perampanel is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the central nervous system. It is used as an anti-epileptic drug.

Mechanism of Action: Perampanel allosterically modulates the AMPA receptor, reducing the frequency of channel opening in response to glutamate binding. This dampens excessive excitatory signaling that can lead to seizures, without completely blocking normal neurotransmission. The precise binding site is on the AMPA receptor's transmembrane domain.

Signaling Pathway:

perampanel_pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Perampanel Perampanel Perampanel->AMPA_Receptor Neuronal_Excitation Neuronal Excitation Na_Influx->Neuronal_Excitation

Caption: Perampanel's mechanism of action.

Hypothetical Relevance to 3-(Hydroxymethyl)pyridin-2(1H)-one: While the bulky aromatic substituents of Perampanel are key to its activity, the core pyridinone scaffold is essential for its overall structure. The potential for 3-(Hydroxymethyl)pyridin-2(1H)-one to interact with neurological targets would depend on its overall physicochemical properties and ability to cross the blood-brain barrier. The hydroxymethyl group would increase its polarity, which might hinder brain penetration unless other structural modifications are made.

Quantitative Data Summary

The following table summarizes key quantitative data for the selected pyridinone-containing drugs. This data provides a benchmark for the potency and selectivity that can be achieved with this scaffold.

DrugTarget(s)IC50 / KiCell-based AssayReference
Pirfenidone TGF-β, TNF-α~0.47 mg/mL (proliferation)Human Lens Epithelial Cells (SRA01/04)[3]
Axitinib VEGFR-2 (KDR)Ki: 0.2 nMIC50: 2.2-3.6 µM (Glioblastoma cells)[4]
Perampanel AMPA ReceptorIC50: 0.56 µMCultured Rat Hippocampal Neurons[5]

Experimental Protocols

To facilitate the investigation of 3-(Hydroxymethyl)pyridin-2(1H)-one and other novel pyridinone derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

Protocol 1: In Vitro TGF-β-Induced Fibrosis Assay

This protocol describes a method to assess the anti-fibrotic potential of a test compound by measuring its ability to inhibit TGF-β-induced differentiation of fibroblasts into myofibroblasts.

Experimental Workflow:

fibrosis_workflow Start Seed Human Dermal Fibroblasts Serum_Starve Serum Starve (24h) Start->Serum_Starve Treat Treat with TGF-β1 (10 ng/mL) ± Test Compound Serum_Starve->Treat Incubate Incubate (48h) Treat->Incubate Analyze Analyze for Fibrotic Markers (α-SMA, Collagen I) Incubate->Analyze End End Analyze->End

Caption: Workflow for TGF-β-induced fibrosis assay.

Step-by-Step Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed fibroblasts into 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare a stock solution of the test compound (e.g., 3-(Hydroxymethyl)pyridin-2(1H)-one) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in serum-free DMEM. Treat the cells with fresh serum-free DMEM containing 10 ng/mL of recombinant human TGF-β1 and varying concentrations of the test compound. Include a vehicle control (TGF-β1 + solvent) and a negative control (no TGF-β1).

  • Incubation: Incubate the treated cells for 48 hours.

  • Analysis:

    • Immunofluorescence for α-Smooth Muscle Actin (α-SMA): Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify the expression and stress fiber formation of α-SMA using fluorescence microscopy.

    • Western Blot for Collagen Type I: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Collagen Type I and a loading control (e.g., β-actin). Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Protocol 2: VEGFR-2 (KDR) Kinase Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against the VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Experimental Workflow:

kinase_workflow Start Prepare Assay Plate Add_Components Add Kinase Buffer, Test Compound, and Recombinant VEGFR-2 Start->Add_Components Initiate_Reaction Add ATP and Substrate (Poly(Glu,Tyr)) Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Kinase-Glo® Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for VEGFR-2 kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x kinase assay buffer. Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Assay Plate Setup: In a white 96-well plate, add the test compound dilutions. Include a positive control (known VEGFR-2 inhibitor, e.g., Axitinib) and a negative control (vehicle).

  • Enzyme Addition: Add recombinant human VEGFR-2 (KDR) kinase to each well.

  • Reaction Initiation: To each well, add a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent depletes the remaining ATP and generates a luminescent signal from the newly formed ADP.

  • Measurement: After a short incubation at room temperature, measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: AMPA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of a test compound for the AMPA receptor.

Experimental Workflow:

ampa_workflow Start Prepare Brain Membrane Homogenate Incubate_Components Incubate Homogenate with Radioligand ([3H]AMPA) and Test Compound Start->Incubate_Components Separate Separate Bound and Free Radioligand (Filtration) Incubate_Components->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify End End Quantify->End

Caption: Workflow for AMPA receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from a suitable brain region rich in AMPA receptors (e.g., rat cerebral cortex or hippocampus) by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the brain membrane preparation, a known concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled AMPA agonist) from the total binding. Calculate the percent displacement of the radioligand by the test compound and determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold is a remarkably versatile platform for the development of drugs targeting a wide array of biological processes. The diverse activities of Pirfenidone, Axitinib, and Perampanel underscore the profound influence of substitutions on the pyridinone core in determining therapeutic application.

For the novel compound 3-(Hydroxymethyl)pyridin-2(1H)-one , this comparative guide provides a rational basis for initiating its biological characterization. Based on its structural features, initial investigations could fruitfully focus on its potential as an anti-inflammatory or anti-cancer agent, with a particular emphasis on its ability to inhibit key kinases or modulate inflammatory pathways. The experimental protocols provided herein offer a starting point for such investigations. Further derivatization of the hydroxymethyl group could also be explored to modulate its pharmacokinetic and pharmacodynamic properties. As with all drug discovery endeavors, a combination of targeted in vitro screening, detailed mechanistic studies, and eventual in vivo validation will be essential to unlock the full therapeutic potential of this and other novel pyridinone derivatives.

References

  • Lancaster, L. H., & de Andrade, J. A. (2014). Pirfenidone: a novel agent for the treatment of idiopathic pulmonary fibrosis. Expert Opinion on Pharmacotherapy, 15(1), 125-135.
  • King, T. E., Bradford, W. Z., Castro-Bernardini, S., Fagan, E. A., Glaspole, I., Glassberg, M. K., ... & Noble, P. W. (2014). A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2083-2092.
  • Li, Y., Wang, Y., & Liu, Y. (2017). Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04. Scientific Reports, 7(1), 1-11.
  • Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Smaill, J. B. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Roccia, F., D'Andrea, A., & Zenga, F. (2020). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Journal of BUON, 25(3), 1435-1440.
  • Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Koga, M., Iida, M., ... & Kakegawa, W. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340.
  • Rogawski, M. A. (2011). Revisiting AMPA receptors as an antiepileptic drug target. Epilepsy currents, 11(2), 56-63.
  • French, J. A., Krauss, G. L., Wechsler, R. T., Wang, X. F., DiVentura, B., Brandt, C., ... & Faught, E. (2015). Perampanel for tonic-clonic seizures in idiopathic generalized epilepsy: A randomized trial. Neurology, 85(11), 950-957.
  • PubChem. (n.d.). 3-(Hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 30, 2026, from [Link]

  • Ceolin, L., & Grienberger, C. (2014). Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons. PloS one, 9(9), e108021.

Sources

A Senior Application Scientist's Guide to Benchmarking "3-(Hydroxymethyl)pyridin-2(1H)-one" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the pyridinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives of "3-(Hydroxymethyl)pyridin-2(1H)-one" represent a promising chemical space for the development of novel therapeutics, with potential applications in oncology, inflammation, and pain management. This guide provides a comprehensive framework for benchmarking novel 3-(hydroxymethyl)pyridin-2(1H)-one derivatives against established standards, grounded in robust experimental data and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the performance of these compounds and accelerate their translation from the bench to potential clinical applications.

The Scientific Rationale: Why Pyridinone Derivatives Warrant Investigation

The pyridinone core is a versatile pharmacophore capable of engaging a diverse array of biological targets. This chemical motif can act as a hydrogen bond donor and acceptor, and serve as a bioisostere for other critical functional groups, thereby modulating physicochemical properties like lipophilicity, solubility, and metabolic stability.[2] These characteristics have been successfully exploited in a number of FDA-approved drugs, highlighting the therapeutic potential embedded within this heterocyclic system.[1] Our focus on 3-(hydroxymethyl)pyridin-2(1H)-one derivatives stems from the hypothesis that the hydroxymethyl group can serve as a key interaction point with biological targets, potentially enhancing potency and selectivity.

This guide will focus on benchmarking these derivatives in three key therapeutic areas where pyridinones have shown considerable promise: oncology (as tubulin polymerization inhibitors and TRK inhibitors), inflammation, and analgesia.

Benchmarking Against the Gold Standard: A Data-Driven Comparison

The ultimate measure of a novel compound's potential lies in its performance relative to established standards. The following tables present a comparative analysis of reported activities for various pyridinone and related heterocyclic derivatives against standard drugs in their respective therapeutic classes. While direct experimental data for a broad range of 3-(hydroxymethyl)pyridin-2(1H)-one derivatives is still emerging, the data presented here for structurally related compounds provides a valuable benchmark for early-stage evaluation.

Table 1: In Vitro Anticancer Activity - Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, making it an attractive target for anticancer therapies.[3] Paclitaxel is a gold-standard microtubule-stabilizing agent used in the treatment of various cancers.[3][4][5]

Compound/DrugCell LineIC50Reference
Hypothetical 3-(Hydroxymethyl)pyridin-2(1H)-one Derivative HCT116, MCF-7 To be determined
3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one (SKLB0533)HCT11644.5 nM[3]
PaclitaxelMDA-MB-231~5 nM[4]
Colchicine (destabilizer)-10.65 nM (in vitro polymerization)[6]
Vincristine (destabilizer)-2.0 nM[1]

Expert Insight: The potency of the purine-substituted pyridinone derivative SKLB0533 in the nanomolar range against a colorectal cancer cell line is highly encouraging.[3] This suggests that the pyridinone scaffold can be effectively functionalized to yield potent tubulin polymerization inhibitors. When benchmarking novel 3-(hydroxymethyl)pyridin-2(1H)-one derivatives, achieving IC50 values in the low nanomolar range would be a significant indicator of promising anticancer activity.

Table 2: In Vitro Anticancer Activity - TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of tumors.[7][8] Larotrectinib and Entrectinib are FDA-approved, highly potent TRK inhibitors.[7]

Compound/DrugTargetIC50Reference
Hypothetical 3-(Hydroxymethyl)pyridin-2(1H)-one Derivative TRKA, TRKB, TRKC To be determined
LarotrectinibTRKA/B/C5-11 nM[9]
EntrectinibTRKA/B/C1-12 nM[7]

Expert Insight: The high potency of approved TRK inhibitors sets a high bar for new entrants. The key to success in this area is not only high potency but also selectivity against a panel of other kinases to minimize off-target effects. The design of 3-(hydroxymethyl)pyridin-2(1H)-one derivatives as TRK inhibitors should focus on achieving nanomolar potency and a favorable selectivity profile.

Table 3: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10] The ability of a compound to inhibit LPS-induced NO production in macrophage cell lines like RAW 264.7 is a standard in vitro measure of anti-inflammatory potential. Indomethacin is a commonly used non-steroidal anti-inflammatory drug (NSAID) for comparison.

Compound/DrugCell LineIC50 (NO Inhibition)Reference
Hypothetical 3-(Hydroxymethyl)pyridin-2(1H)-one Derivative RAW 264.7 To be determined
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.75.77 µM[5]
IndomethacinRAW 264.7~10 µM (used as standard)[11]

Expert Insight: An IC50 value for NO inhibition in the low micromolar range would indicate significant anti-inflammatory activity. The xanthone derivative's potent inhibition of NO production highlights that natural product scaffolds can provide valuable benchmarks.[5] For novel pyridinone derivatives, demonstrating superior or comparable activity to indomethacin in this assay would be a key milestone.

Experimental Protocols: A Step-by-Step Guide to Robust Benchmarking

Scientific integrity is paramount. The following protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.

In Vitro Cytotoxicity and Anti-proliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and the cytotoxic potential of novel compounds.[12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(hydroxymethyl)pyridin-2(1H)-one derivatives and the standard drug (e.g., paclitaxel) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 3-(hydroxymethyl)pyridin-2(1H)-one derivatives or indomethacin for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.

NO_Assay_Workflow

Visualizing the Mechanism of Action: Signaling Pathways

Understanding the underlying mechanism of action is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways targeted by tubulin polymerization inhibitors and TRK inhibitors.

Tubulin_Pathway

TRK_Pathway

Conclusion and Future Directions

The "3-(hydroxymethyl)pyridin-2(1H)-one" scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide provides a foundational framework for the systematic evaluation and benchmarking of these derivatives against established standards in oncology and inflammation. By adhering to rigorous, well-validated experimental protocols and leveraging a data-driven comparative approach, researchers can effectively identify promising lead candidates and accelerate their journey through the drug development pipeline.

Future work should focus on synthesizing a focused library of 3-(hydroxymethyl)pyridin-2(1H)-one derivatives and systematically evaluating their activity in the assays described herein. In vivo efficacy studies using relevant animal models, such as HCT116 xenografts for anticancer evaluation and carrageenan-induced paw edema or capsaicin-induced pain models for anti-inflammatory and analgesic assessment, will be critical next steps.[7][11] A thorough investigation of the structure-activity relationships (SAR) will be essential to optimize potency, selectivity, and pharmacokinetic properties. Through a dedicated and systematic approach, the full therapeutic potential of this promising class of compounds can be unlocked.

References

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ResearchGate. [Link]

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central. [Link]

  • Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility. PubMed. [Link]

  • A New Paclitaxel Formulation Based on Secretome Isolated from Mesenchymal Stem Cells Shows a Significant Cytotoxic Effect on Osteosarcoma Cell Lines. MDPI. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. National Institutes of Health. [Link]

  • TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. PubMed Central. [Link]

  • Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. [Link]

  • Capsaicin induced Inflammatory Pain Model Development Service. Creative Biolabs. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate. [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]

  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PubMed Central. [Link]

  • 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]

  • HCT116 Xenograft Model. Altogen Labs. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. ScienceDirect. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. MDPI. [Link]

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. [Link]

  • TRKB Kinase Assay Kit. BPS Bioscience. [Link]

  • Ibuprofen. CHEMM. [Link]

  • TRKA Kinase Inhibitor Screening Assay Kit (DEIABL540). Creative Diagnostics. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]

  • Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain. PubMed Central. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. YouTube. [Link]

  • The Preemptive Analgesic Effect of Capsaicin Involves Attenuations of Epidermal Keratinocytes Proliferation and Expression of Pro-Inflammatory Mediators After Plantar Incision in Rats. PubMed Central. [Link]

  • Evaluation of the analgesic effects of capsaicin using a new rat model for tonic pain. PubMed. [Link]

  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PubMed Central. [Link]

  • In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice. PubMed. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • HCT116 Xenograft Model. Crown Bioscience. [Link]

  • Microtubule Inhibitors Mechanism of Action. YouTube. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Oxford Academic. [Link]

  • An Overview of the TRK Inhibition Landscape. YouTube. [Link]

  • Preclinical Assessment of Inflammatory Pain. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of biological activity to target a range of diseases, including cancer, inflammation, and pain.[2][3] This guide provides an in-depth comparison of the in vitro and in vivo activities of select pyridin-2(1H)-one derivatives, offering insights into the critical transition from laboratory assays to preclinical animal models. We will delve into the experimental data that underpins our understanding of these compounds, explore the rationale behind the chosen experimental designs, and visualize the key pathways involved. While this guide focuses on the broader class of pyridin-2(1H)-one derivatives due to the available literature, the principles discussed are directly applicable to the specific exploration of "3-(Hydroxymethyl)pyridin-2(1H)-one" derivatives as they emerge.

From Benchtop to Preclinical Models: A Tale of Two Settings

The journey of a drug candidate from discovery to potential clinical application involves a rigorous evaluation of its activity and efficacy in two distinct but complementary environments: in vitro and in vivo.

  • In Vitro Studies: These "test-tube" experiments are conducted in a controlled laboratory setting, typically using isolated cells, proteins, or enzymes. They are instrumental in determining a compound's mechanism of action, potency, and selectivity at a molecular level. Key in vitro assays for pyridin-2(1H)-one derivatives often include cell viability assays to assess cytotoxicity against cancer cell lines and enzyme inhibition assays to identify specific molecular targets.

  • In Vivo Studies: These studies are conducted in living organisms, most commonly in animal models such as rats or mice. They provide a more holistic understanding of a compound's effects, taking into account complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). In vivo models are crucial for evaluating a compound's efficacy in a disease context, its safety profile, and its pharmacokinetic properties.

The correlation, or sometimes the disparity, between in vitro and in vivo results is a critical aspect of drug development, often providing valuable lessons for lead optimization.

Case Study: 3,5-Disubstituted Pyridin-2(1H)-ones in Pain and Inflammation

A compelling example of the interplay between in vitro and in vivo studies can be found in the investigation of 3,5-disubstituted pyridin-2(1H)-ones as potential therapeutics for mechanical allodynia, a type of pain caused by a stimulus that does not normally provoke pain.[4]

In Vivo Efficacy in a Rat Model of Inflammatory Pain

Researchers synthesized a series of 3,5-disubstituted pyridin-2(1H)-ones and evaluated their ability to prevent the development of mechanical allodynia in a rat model of inflammation.[4] The in vivo results were striking: the series of compounds rapidly and effectively prevented the development of this pain symptom.[4] One of the most potent compounds, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 69) , was also able to reverse existing neuropathic mechanical allodynia in rats.[4]

Bridging the Gap: Uncovering the Mechanism of Action In Vitro

The potent in vivo activity of Compound 69 prompted an investigation into its molecular mechanism. An in vitro screen against a panel of 50 protein kinases revealed that Compound 69 is an inhibitor of p38α mitogen-activated protein kinase (MAPK) .[4] This finding was significant, as p38α MAPK is a well-established contributor to pain hypersensitivity in animal models.[4][5][6]

This successful translation from a demonstrated in vivo effect to the identification of a specific in vitro molecular target is a textbook example of how these two research modalities work in concert to advance our understanding of a compound's therapeutic potential.

Table 1: In Vivo Activity of a Representative 3,5-Disubstituted Pyridin-2(1H)-one Derivative

CompoundAnimal ModelEfficacyReference
3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneRat model of inflammatory mechanical allodyniaRapidly and strongly prevented the development of mechanical allodynia[4]
Rat model of neuropathic mechanical allodyniaQuickly reversed neuropathic mechanical allodynia[4]

Table 2: In Vitro Target Identification for the Lead Compound

CompoundAssayTargetFindingReference
3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneProtein kinase panel screen (50 kinases)p38α MAPKIdentified as a p38α MAPK inhibitor[4]

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

The inhibition of p38α MAPK by the pyridin-2(1H)-one derivative interrupts a key signaling cascade involved in the inflammatory response and pain signaling.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38_MAPK p38 MAPK Upstream Kinases->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression Pyridinone_Derivative Pyridin-2(1H)-one Derivative Pyridinone_Derivative->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a pyridin-2(1H)-one derivative.

Broadening the Scope: Anticancer and Anti-inflammatory Activities

The therapeutic potential of pyridin-2(1H)-one derivatives extends beyond analgesia. Various derivatives have demonstrated promising anticancer and anti-inflammatory activities.

Anticancer Activity: From Cell Viability to Tumor Growth Inhibition
  • In Vitro Screening: The initial assessment of anticancer potential often involves screening compounds against a panel of human cancer cell lines. The MTT assay is a commonly used colorimetric method to determine cell viability. For example, certain pyridin-2(1H)-one derivatives have been evaluated for their cytotoxic effects on cell lines such as A549 (lung cancer) and HepG2 (liver cancer).[7]

  • In Vivo Tumor Models: Promising candidates from in vitro screens are then advanced to in vivo studies. A recent study on pyridin-2(1H)-one analogues as TRK inhibitors for cancer treatment provides an excellent example. The lead compound, 14q , demonstrated potent inhibition of TRK signaling in cellular assays.[8] Subsequently, in subcutaneous tumor xenograft models in mice, oral administration of 14q resulted in significant tumor growth inhibition, and in some cases, complete tumor regression.[8] This study also highlights the importance of assessing pharmacokinetic properties, noting that compound 14q had an oral bioavailability of 37.8% in mice.[8]

Table 3: In Vitro and In Vivo Anticancer Activity of a Pyridin-2(1H)-one Analogue

CompoundIn Vitro ActivityIn Vivo ModelIn Vivo EfficacyPharmacokinetics (mice)Reference
14qPotent TRK inhibitor, inhibited TRK-dependent cell viabilitySubcutaneous M091 and KM12 tumor xenograft models with TRK fusionStrong tumor growth inhibition, including complete tumor regressionOral bioavailability: 37.8%[8]
Anti-inflammatory Activity: From Paw Edema to Cytokine Production
  • In Vivo Models of Inflammation: The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[9] In a study on 3-hydroxy-pyridine-4-one derivatives (a related scaffold), the compounds were administered intraperitoneally prior to carrageenan injection, and the resulting paw volume was measured.[9] All tested compounds showed significant anti-inflammatory activity.[9] For instance, one compound at a dose of 20 mg/kg produced a 67% inhibition of paw edema.[9]

  • In Vitro Mechanistic Insights: To understand the underlying mechanisms, researchers often turn to in vitro assays. For example, pyridazinone derivatives (another related class of compounds) have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[3] A lead compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , not only showed potent and selective inhibition of the PDE4B isoenzyme but also demonstrated the ability to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages.[3]

Experimental Protocols: A Closer Look at the Methodologies

The reliability and reproducibility of scientific findings are contingent upon detailed and well-validated experimental protocols.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing the in vivo anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridinone derivative. The compounds are typically administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Human cancer cells (e.g., A549, HepG2) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridin-2(1H)-one derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of the Drug Discovery Workflow

The process of identifying and validating a drug candidate is a multi-step journey that integrates both in vitro and in vivo methodologies.

drug_discovery_workflow Compound_Synthesis Synthesis of Pyridin-2(1H)-one Derivatives In_Vitro_Screening In Vitro Screening (e.g., Cell Viability, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Testing (Animal Models of Disease) Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: A simplified workflow for the discovery of pyridin-2(1H)-one derivatives as drug candidates.

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful progression of derivatives from potent in vitro activity to significant in vivo efficacy underscores the importance of a well-integrated drug discovery program. While this guide has highlighted key examples in the areas of pain, inflammation, and cancer, the diverse biological activities associated with this scaffold suggest that its therapeutic potential is far from exhausted.[1][2]

Future research on "3-(Hydroxymethyl)pyridin-2(1H)-one" derivatives should focus on systematic structure-activity relationship studies, combining targeted synthesis with a comprehensive panel of in vitro and in vivo assays. A deeper understanding of their ADME and toxicology profiles will also be crucial for their potential translation into clinical candidates. The continued exploration of this versatile chemical class holds great promise for addressing unmet medical needs across a range of diseases.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.[Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry.[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Pharmaceutical Design.[Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.[Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.[Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H). Journal of Medicinal Chemistry.[Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules.[Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]

  • Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Journal of the Brazilian Chemical Society.[Link]

  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules.[Link]

  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences.[Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.[Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry.[Link]

  • In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies. Bioorganic Chemistry.[Link]

  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry.[Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry.[Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences.[Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. RSC Publishing.[Link]

Sources

3-(Hydroxymethyl)pyridin-2(1H)-one: A Versatile Polar Scaffold for Kinase & Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-(Hydroxymethyl)pyridin-2(1H)-one" as a scaffold: comparison with other heterocyclic cores Content Type: Publish Comparison Guides.

Executive Summary: The "Polar Handle" Advantage

In modern medicinal chemistry, the "magic methyl" effect is well-known, but the "polar hydroxymethyl handle" on a privileged core like pyridin-2(1H)-one offers a distinct strategic advantage. 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2) represents a bifunctional scaffold that combines the hydrogen-bond donor/acceptor (HBD/HBA) motif of the pyridone ring with a solvent-exposed, rotatable hydroxyl group.

Unlike its lipophilic counterparts (e.g., 3-methyl-2-pyridone) or its aromatic isosteres (e.g., 3-hydroxymethylpyridine), this scaffold is uniquely positioned to:

  • Lower cLogP while maintaining aromatic stacking interactions.

  • Act as a Hinge Binder in kinase inhibitors, where the pyridone lactam mimics the adenine ring's interaction with the hinge region.

  • Provide a Vector for Solubilization , projecting the hydroxyl group into the solvent front or specific hydrophilic pockets (e.g., the sugar pocket in kinases).

This guide objectively compares this scaffold against standard alternatives, supported by synthetic protocols and physicochemical analysis.

Physicochemical & Structural Comparison

The choice between a pyridone, a pyridine, and a phenyl ring fundamentally alters the drug-like properties (DMPK) of a molecule. The table below contrasts 3-(Hydroxymethyl)pyridin-2(1H)-one with its nearest bioisosteres.

Table 1: Scaffold Comparative Analysis
Feature3-(Hydroxymethyl)pyridin-2(1H)-one 3-(Hydroxymethyl)pyridine 3-(Hydroxymethyl)phenyl
Core Structure 6-membered Lactam (Tautomer)6-membered Heterocycle6-membered Carbocycle
H-Bond Donors 2 (Lactam NH, OH)1 (OH)1 (OH)
H-Bond Acceptors 2 (C=O, OH)2 (Pyridine N, OH)1 (OH)
Electronic Character Electron-deficient / PolarElectron-deficient / BasicNeutral / Lipophilic
cLogP (Approx) -0.6 to -0.1 (Highly Polar)0.5 to 0.81.2 to 1.5
Solubility High (Aqueous)ModerateLow
Metabolic Liability Low (Ring is stable; OH can be glucuronidated)Moderate (N-oxidation)High (CYP oxidation on ring)
Primary Utility Kinase Hinge Binder, Fragment LeadBasic Isostere, Salt FormationHydrophobic Core / Spacer
Expert Insight: The Tautomeric Advantage

While 2-hydroxypyridines can theoretically tautomerize, in physiological solution and the solid state, the 2-pyridone (lactam) form predominates . This is critical for design: you are not presenting a phenol-like OH to the target, but rather a C=O acceptor and an NH donor . This motif mimics the peptide bond, making it an excellent bioisostere for amide bonds in peptidomimetics.

Biological Performance & Mechanism

Kinase Hinge Binding Mode

The 2-pyridone core is a "privileged structure" in kinase inhibition (e.g., Palbociclib, Ripretinib).

  • Mechanism: The lactam C=O accepts a hydrogen bond from the backbone NH of the hinge residue, while the lactam NH donates a hydrogen bond to the backbone Carbonyl.

  • Role of 3-Hydroxymethyl: Unlike a simple methyl group, the 3-hydroxymethyl moiety can rotate to form a third hydrogen bond with conserved residues (e.g., a Gatekeeper Thr/Met or a catalytic Lysine), significantly boosting residence time and selectivity.

Visualizing the Decision Logic

The following diagram illustrates when to select the 3-(Hydroxymethyl)pyridin-2(1H)-one scaffold over alternatives during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Core Scaffold Q1 Is the target a Kinase or Amide-Binding Protein? Start->Q1 Q2 Is Aqueous Solubility a limiting factor? Q1->Q2 Yes Res_Phenyl Select: 3-(Hydroxymethyl)phenyl (Lipophilic, Space Filling) Q1->Res_Phenyl No (Hydrophobic Pocket) Q3 Does the pocket require a Hydrogen Bond Donor? Q2->Q3 Yes (Need lower LogP) Res_Pyridine Select: 3-(Hydroxymethyl)pyridine (Basic, Moderate Polarity) Q2->Res_Pyridine No (LogP acceptable) Res_Pyridone Select: 3-(Hydroxymethyl)pyridin-2(1H)-one (High Polarity, Hinge Binder) Q3->Res_Pyridone Yes (Dual Donor/Acceptor) Q3->Res_Pyridine No (Acceptor only)

Caption: Decision tree for scaffold selection based on binding requirements and physicochemical constraints.

Synthetic Accessibility & Experimental Protocols

Synthesizing 3-(Hydroxymethyl)pyridin-2(1H)-one requires navigating the reactivity of the amide/lactam functionality. Direct hydroxymethylation of pyridones is often low-yielding due to competing N-alkylation. The most robust route is the reduction of the corresponding ester, derived from commercially available 2-hydroxynicotinic acid.

Protocol: Synthesis of 3-(Hydroxymethyl)pyridin-2(1H)-one

Objective: Selective reduction of the ester moiety in the presence of the lactam amide.

Materials:

  • Precursor: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Methyl 2-hydroxynicotinate).

  • Reagent: Sodium Borohydride (

    
    ) and Calcium Chloride (
    
    
    
    ) (generates
    
    
    in situ) OR Lithium Borohydride (
    
    
    ).
  • Solvent: Anhydrous Methanol / THF.

Step-by-Step Methodology:

  • Esterification (if starting from acid):

    • Reflux 2-hydroxynicotinic acid (10.0 g) in anhydrous methanol (100 mL) with catalytic sulfuric acid (0.5 mL) for 12 hours.

    • Cool, neutralize with

      
      , and concentrate. The product, Methyl 2-hydroxynicotinate, often precipitates upon cooling. Yield: >90%.
      
  • Selective Reduction:

    • Dissolve Methyl 2-hydroxynicotinate (1.53 g, 10 mmol) in anhydrous THF (30 mL) and Methanol (10 mL).

    • Cool the solution to 0°C under Nitrogen atmosphere.

    • Add

      
        (1.13 g, 30 mmol) portion-wise over 15 minutes.
      
    • Critical Step: If reaction is sluggish, add

      
        (1.1 g, 10 mmol) to activate the borohydride.
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The spot will become more polar.

  • Workup & Purification:

    • Quench carefully with saturated

      
       solution (gas evolution!).
      
    • Evaporate volatiles (MeOH/THF) under reduced pressure.

    • Extract the aqueous residue continuously with Ethyl Acetate or 10% MeOH/DCM (the product is water-soluble).

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Ethanol/Ether is usually sufficient to yield the pure alcohol as a white solid.

Yield Expectation: 65–75%. Characterization:


 NMR (DMSO-

) will show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the methylene doublet (~4.3 ppm) and OH triplet.
Synthetic Pathway Diagram

Synthesis SM 2-Hydroxynicotinic Acid (Commercial) Inter Methyl 2-hydroxynicotinate (Ester Precursor) SM->Inter Step1 MeOH, H2SO4 Reflux, 12h Prod 3-(Hydroxymethyl)pyridin-2(1H)-one (Target Scaffold) Inter->Prod Step2 NaBH4, CaCl2 THF/MeOH, 0°C -> RT

Caption: Selective reduction pathway preserving the lactam core.

References

  • Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1] Link

  • Song, J., et al. (2014). Recent Advances of Pyridinone in Medicinal Chemistry. MedChemComm, 5, 13-26. Link

  • PubChem. (2024). 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[2] Link

  • Cairns, T. L., & Linn, W. J. (1955). 6-Hydroxynicotinic Acid. Organic Syntheses, 35, 74. (Protocol adaptation source). Link

  • Zhao, Z., et al. (2017).[2] Insights into the binding mode of MEK type-III inhibitors. PLOS ONE, 12(6), e0179936.[2] Link[2]

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacements of 3-(Hydroxymethyl)pyridin-2(1H)-one and Their Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of bioisosteric replacements for a key derivative, 3-(hydroxymethyl)pyridin-2(1H)-one, exploring how subtle molecular modifications can profoundly impact biological activity. We will delve into the rationale behind these replacements, present comparative experimental data where available, and provide insights into the synthetic methodologies and mechanistic underpinnings.

Introduction to 3-(Hydroxymethyl)pyridin-2(1H)-one and the Principle of Bioisosterism

3-(Hydroxymethyl)pyridin-2(1H)-one is a versatile building block and a pharmacophore in its own right. The hydroxymethyl group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets, while the pyridinone core offers a unique combination of hydrogen bond donor and acceptor capabilities, as well as opportunities for π-stacking interactions.[3]

Bioisosterism, the principle of exchanging a functional group within a molecule for another with similar physical or chemical properties, is a cornerstone of rational drug design.[4] The goal is to enhance potency, selectivity, metabolic stability, or to mitigate toxicity, while retaining the desired biological activity.[4] This guide will explore bioisosteric replacements for both the 3-hydroxymethyl substituent and the pyridin-2(1H)-one core itself.

Caption: Bioisosteric replacement strategies for 3-(Hydroxymethyl)pyridin-2(1H)-one.

Bioisosteric Replacements for the 3-Hydroxymethyl Group

The hydroxyl group of the 3-hydroxymethyl substituent is a key interaction point. Its replacement with other functional groups that can mimic its hydrogen bonding capabilities or alter its electronic and steric properties can lead to significant changes in biological activity.

Aminomethyl (-CH₂NH₂) as a Bioisostere

The amino group is a classical bioisostere of the hydroxyl group, capable of acting as a hydrogen bond donor.[5] The synthesis of 3-(aminomethyl)pyridin-2(1H)-one has been reported, often involving the reduction of the corresponding nitrile or the amination of a halide precursor.[6]

Comparative Biological Activity:

While direct comparative studies with 3-(hydroxymethyl)pyridin-2(1H)-one are scarce in publicly available literature, the introduction of an aminomethyl group can be expected to alter the basicity and polarity of the molecule. This can influence its interaction with target proteins and its pharmacokinetic properties. For instance, in other heterocyclic systems, the replacement of a hydroxymethyl group with an aminomethyl group has been shown to modulate receptor binding affinity and selectivity.

Experimental Protocol: Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one (Illustrative)

A plausible synthetic route, adapted from general procedures for the synthesis of aminomethylpyridines, is outlined below.[6]

Caption: Illustrative synthetic pathway to 3-(aminomethyl)pyridin-2(1H)-one.

Fluoromethyl (-CH₂F) and Trifluoromethyl (-CF₃) as Bioisosteres

Fluorine is a common bioisostere for hydrogen or a hydroxyl group. The C-F bond is highly polarized, but fluorine is a poor hydrogen bond acceptor. The introduction of a fluoromethyl or trifluoromethyl group can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and metabolic stability.[7] The synthesis of such compounds often involves specialized fluorinating reagents.[1][8]

Comparative Biological Activity:

The replacement of the hydroxyl group with fluorine can have varied effects. In some cases, it can lead to enhanced activity due to favorable interactions with the target or improved pharmacokinetic properties. For example, trifluoromethylpyridine derivatives are key structural motifs in several active agrochemical and pharmaceutical ingredients.[7] However, the loss of the hydrogen bond donating ability can also lead to a decrease or loss of activity, depending on the specific target interactions.

Data Summary: Hypothetical Comparison of 3-Substituted Pyridin-2(1H)-one Analogs

Bioisosteric GroupExpected Physicochemical ChangesPotential Biological Effects
-CH₂OH (Parent) Polar, H-bond donor/acceptorBaseline activity
-CH₂NH₂ More basic, H-bond donor/acceptorAltered receptor binding, potential for new interactions
-CH₂F Increased lipophilicity, weak H-bond acceptorEnhanced membrane permeability, altered target binding
-CH₂OCH₃ Increased lipophilicity, H-bond acceptorLoss of H-bond donation, potential steric hindrance

Bioisosteric Replacements for the Pyridin-2(1H)-one Core

The pyridinone ring itself can be replaced by other heterocyclic systems to explore new chemical space and modulate the overall properties of the molecule.

Pyrimidin-4(3H)-one as a Bioisostere

The pyrimidin-4(3H)-one ring is a close structural analog of the pyridin-2(1H)-one core, featuring an additional nitrogen atom in the six-membered ring. This substitution can alter the hydrogen bonding pattern, dipole moment, and overall electronic distribution of the molecule. The synthesis of substituted pyrimidinones often involves the condensation of a β-ketoester with urea or a related derivative.[9]

Comparative Biological Activity:

The replacement of a pyridine ring with a pyrimidine ring has been explored in various drug discovery programs. In some instances, this bioisosteric replacement has led to compounds with improved potency and selectivity.[10] For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as eEF-2K inhibitors.[11][12]

Pyridazin-3(2H)-one as a Bioisostere

The pyridazin-3(2H)-one scaffold, with two adjacent nitrogen atoms, represents another interesting bioisosteric replacement for the pyridin-2(1H)-one core. This arrangement of nitrogen atoms significantly influences the electronic properties and reactivity of the ring system. The synthesis of pyridazinones can be achieved through the condensation of a γ-ketoacid with hydrazine.[13][14]

Comparative Biological Activity:

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[13] The bioisosteric replacement of a pyridinone with a pyridazinone can lead to novel compounds with distinct pharmacological profiles. For instance, fluorinated pyridazinone derivatives have been prepared and evaluated as potential cardiac positron emission tomography tracers.

Workflow for Evaluating Bioisosteric Replacements

Bioisostere_Evaluation cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADMET Design Identify Bioisosteric Replacements Synthesis Synthesize Analog Library Design->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism In_Vivo In Vivo Efficacy Studies Dose_Response->In_Vivo Mechanism->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: A generalized workflow for the design and evaluation of bioisosteric replacements.

Conclusion and Future Directions

The exploration of bioisosteric replacements for 3-(hydroxymethyl)pyridin-2(1H)-one offers a promising avenue for the discovery of novel therapeutic agents. While direct comparative data for this specific molecule and its analogs remains limited in the public domain, the principles of bioisosterism and the known biological activities of related pyridinone, pyrimidinone, and pyridazinone derivatives provide a strong rationale for further investigation.

Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of 3-(hydroxymethyl)pyridin-2(1H)-one analogs. This would involve the replacement of the 3-hydroxymethyl group with a range of classical and non-classical bioisosteres, as well as the exploration of alternative heterocyclic cores. Such studies, combining synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, will be crucial in elucidating the structure-activity relationships and identifying new lead compounds with improved therapeutic potential.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Kim, H., et al. (2017). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 22(11), 1975.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Duffy, J. L., et al. (2001). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. The Journal of Organic Chemistry, 66(23), 7853–7859.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Liang, T., et al. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Zhou, Y., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589.
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Zhang, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919532.
  • Chen, J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4128–4132.
  • Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742–748.
  • Costantino, L., et al. (2019). (A) Effect of the bioisosteric replacement of pyrimidine (left) by pyridine (right), showing the transformation of N into CH simulated by FEP. [Figure]. ResearchGate. Available at: [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
  • Synthesis and Anti-Tumor Activities of Some New Pyridines and pyrazolo[1,5-a]pyrimidines. (2009). European Journal of Medicinal Chemistry, 44(9), 3519-3523.
  • Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[8]annulene scaffold. (2018). European Journal of Medicinal Chemistry, 158, 453-463.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. (2013).
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). Molecules, 28(15), 5809.
  • Synthesis of 3‐aminomethyl pyridine. (n.d.).
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(10), 1144–1148.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48.
  • 3-(Aminomethyl)pyridin-2-ol. PubChem. Retrieved from [Link]

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. (n.d.). Benchchem.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2021). Arabian Journal of Chemistry, 14(11), 103401.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Pharmaceuticals, 17(5), 585.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 919532.
  • 3-Methoxy-2-methyl-1H-pyridin-4-one. PubChem. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. (2008). Journal of Medicinal Chemistry, 51(12), 3436–3445.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2016). Scientific Reports, 6, 25922.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4128-4132.

Sources

Comparison of analytical techniques for "3-(Hydroxymethyl)pyridin-2(1H)-one" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Challenge

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2) presents a classic analytical paradox known as prototropic tautomerism . Unlike standard stable intermediates, this molecule exists in a dynamic equilibrium between its lactam form (pyridin-2-one) and its lactim form (2-hydroxypyridine).

For the drug development professional, this duality is not merely academic; it fundamentally alters solubility, bioavailability, and spectral data. A standard C18 HPLC method will likely result in early elution (dead volume) due to high polarity, while NMR spectra in non-polar solvents will show confusing signal splitting.

This guide objectively compares analytical techniques to establish a robust control strategy, prioritizing HILIC chromatography for purity and DMSO-d6 NMR for structural confirmation.

Comparative Analysis of Techniques

The following table summarizes the performance of primary analytical techniques specifically for this substrate.

FeatureHILIC HPLC-UV/MS Reverse Phase (C18) HPLC 1H NMR (DMSO-d6) X-Ray Diffraction (XRD)
Primary Utility Purity & Quantification(Not Recommended)Structural ElucidationSolid-State Form ID
Tautomer Sensitivity Low (Solvent locks form)High (Peak tailing risk)High (Solvent dependent)Definitive (Fixed lattice)
Polarity Handling Excellent (Retains polar species)Poor (Elutes in void volume)N/AN/A
Sample Prep Dilute in ACN/WaterDilute in WaterDissolve in DMSO-d6Single Crystal Growth
Limit of Detection < 0.05% (Impurity level)Poor (due to peak shape)~1-2%N/A

Deep Dive: The Tautomeric Equilibrium

To characterize this molecule accurately, one must understand the equilibrium. In the solid state and polar solvents, the Lactam (A) form dominates. In the gas phase or non-polar solvents, the Lactim (B) form may be observed.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric shift and the analytical decision path.

Tautomer_Strategy Molecule 3-(Hydroxymethyl) pyridin-2(1H)-one Lactam Lactam Form (Polar Solvents/Solid) Dominant Species Molecule->Lactam High Dielectric (ε) Lactim Lactim Form (Non-Polar/Gas Phase) Minor Species Molecule->Lactim Low Dielectric (ε) NMR_DMSO 1H NMR (DMSO-d6) Result: Sharp Signals (Lactam Locked) Lactam->NMR_DMSO Recommended XRD XRD (Solid State) Result: H-Bond Network Definitive Structure Lactam->XRD Gold Standard NMR_CDCl3 1H NMR (CDCl3) Result: Broad/Split Signals (Exchange Broadening) Lactim->NMR_CDCl3 Avoid

Figure 1: Impact of solvent polarity on tautomeric state and analytical technique selection.

Technique A: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

The Problem with Chloroform

Attempting to characterize this molecule in


 is a common error. The low dielectric constant allows rapid proton exchange between the nitrogen (N-H) and the oxygen (O-H), resulting in broad, unintegratable peaks.
The Solution: DMSO-d6

Dimethyl sulfoxide (DMSO) acts as a hydrogen bond acceptor, effectively "freezing" the molecule in the Lactam form.

Experimental Data Profile (1H NMR, 400 MHz, DMSO-d6):

  • 
     11.6 ppm (br s, 1H):  N-H proton (Characteristic of Pyridone).
    
  • 
     7.4 - 7.6 ppm (m, 2H):  Aromatic protons (C4-H, C6-H).
    
  • 
     6.2 ppm (t, 1H):  C5-H (Upfield shift due to carbonyl conjugation).
    
  • 
     5.1 ppm (t, 1H):  O-H of the hydroxymethyl group.
    
  • 
     4.3 ppm (d, 2H): 
    
    
    
    of the hydroxymethyl group.

Protocol 1: NMR Sample Preparation

  • Dryness: Ensure sample is dried under vacuum (

    
     mbar) at 40°C for 4 hours to remove residual water, which can overlap with the hydroxymethyl O-H signal.
    
  • Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg/mL.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the exchangeable N-H proton for accurate integration.

Technique B: High-Performance Liquid Chromatography (HPLC)

Comparison: Reverse Phase vs. HILIC

The hydroxymethyl group at position 3, combined with the amide functionality of the ring, makes this molecule highly hydrophilic (


 to 

).
  • C18 Columns: The molecule interacts poorly with the hydrophobic stationary phase. It often elutes near the solvent front (

    
    ), co-eluting with salts and unretained impurities.
    
  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is the superior choice. The water-rich layer on the polar stationary phase retains the molecule, allowing separation from synthesis starting materials (e.g., 3-hydroxymethylpyridine or 2-aminopyridines).

Workflow Visualization

The following diagram outlines the method development decision tree.

HPLC_Workflow Sample Sample: 3-(Hydroxymethyl) pyridin-2(1H)-one Check_LogP Check LogP (Value < 0) Sample->Check_LogP Decision Select Mode Check_LogP->Decision RP_Path Reverse Phase (C18) Decision->RP_Path Traditional HILIC_Path HILIC Mode (Bare Silica / Amide) Decision->HILIC_Path Recommended RP_Result Result: Elution at t0 (Poor Resolution) RP_Path->RP_Result HILIC_Result Result: k' > 2.0 (Good Separation) HILIC_Path->HILIC_Result

Figure 2: Chromatographic mode selection based on hydrophilicity.

Protocol 2: Validated HILIC Method

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 90% B / 10% A. (High organic content forces the polar analyte into the water layer on the silica surface).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 295 nm (Dual wavelength monitoring helps identify tautomeric impurities).

  • Temperature: 30°C.

References

  • PubChem. 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyridone/hydroxypyridine tautomerism).
  • Wang, L., et al. (2010). Tautomeric equilibrium of 2-pyridone derivatives in solution.[2][3] Journal of Organic Chemistry. (Provides mechanistic basis for solvent selection in NMR).

  • SIELC Technologies. HPLC Method for Analysis of Pyridine and Pyridone Derivatives. (Reference for mixed-mode/HILIC separation principles for polar heterocycles). Available at: [Link]

Sources

3-(Hydroxymethyl)pyridin-2(1H)-one: Patent Landscape & Novelty Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Hydroxymethyl)pyridin-2(1H)-one , a versatile heterocyclic building block. It synthesizes patent data, experimental protocols, and novelty comparisons to assist researchers in drug discovery and medicinal chemistry.

Executive Summary & Molecule Profile

3-(Hydroxymethyl)pyridin-2(1H)-one (CAS: 42463-41-2) is a "privileged scaffold" in modern drug design. Unlike its aromatic counterpart 3-(hydroxymethyl)pyridine, this molecule exists predominantly in the 2-pyridone (lactam) tautomeric form in solution and solid state, rather than the 2-hydroxypyridine (lactim) form.

This structural nuance is critical: the lactam motif acts as a dual hydrogen bond donor/acceptor (D/A) system, mimicking peptide bonds and enabling bidentate chelation of metalloenzymes (e.g., Influenza PA endonuclease).

Key Physicochemical Identifiers
PropertyValueSignificance
CAS No. 42463-41-2Unique identifier.
Tautomer Preference 2-Pyridone (Lactam)Dominates >95% in polar solvents; essential for target binding.
Molecular Weight 125.13 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Polar Surface Area ~50 ŲHigh polarity; favorable for solubility but requires optimization for permeability.
pKa ~11 (NH), ~0.7 (OH)The NH is weakly acidic; the hydroxymethyl group is neutral.

Patent Landscape Analysis

The patent landscape for 3-(hydroxymethyl)pyridin-2(1H)-one clusters into three distinct therapeutic areas. The molecule is rarely the final drug but serves as a critical intermediate or warhead scaffold .

Cluster 1: Metalloenzyme Inhibitors (Influenza & HIV)

The 2-pyridone oxygen and the adjacent substituent (often derived from the hydroxymethyl group) form a chelating triad.

  • Target: Influenza PA Endonuclease.

  • Mechanism: The pyridone carbonyl and the 3-position substituent chelate the two manganese ions (

    
    ) in the enzyme's active site.
    
  • Key Reference: Derivatives like 5-chloro-3-hydroxypyridin-2(1H)-one (a congener) are cited in high-throughput fragment screening campaigns.

Cluster 2: Neurodegenerative Agents (Cholinesterase Ligands)
  • Patent Example: US8795630B2 (Butyrylcholinesterase ligands).

  • Application: The hydroxymethyl group is converted to a leaving group (halide/mesylate) and coupled with lipophilic amines to create dual-binding site inhibitors for Alzheimer's disease.

  • Insight: The pyridone ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability.

Cluster 3: Anticoagulants (Factor Xa/Thrombin)
  • Context: Substituted pyridinones appear in patents related to oxazolidinone-based anticoagulants.

  • Role: The scaffold acts as a rigid linker that positions the pharmacophore into the S1/S4 pockets of the protease.

Patent Landscape Visualization

PatentLandscape cluster_0 Infectious Disease cluster_1 Neuroscience cluster_2 Cardiovascular Core 3-(Hydroxymethyl) pyridin-2(1H)-one Inf Influenza PA Endonuclease Core->Inf  Metal Chelation   HIV HIV Integrase (Metal Chelation) Core->HIV Alz Butyrylcholinesterase (US8795630B2) Core->Alz  Linker Synthesis   CB2 Cannabinoid Receptor (CA2433158C) Core->CB2 Coag Factor Xa/Thrombin Inhibitors Core->Coag  Bioisostere  

Caption: Functional clustering of patent applications utilizing the 3-(hydroxymethyl)-2-pyridone scaffold.

Novelty & Performance Comparison

This section compares the title compound against its two closest structural analogs: 3-(Hydroxymethyl)pyridine (the aromatic analog) and Kojic Acid (a pyranone analog).

Comparative Performance Matrix
Feature3-(Hydroxymethyl)pyridin-2(1H)-one 3-(Hydroxymethyl)pyridine Kojic Acid
Electronic State Electron-deficient ring (Lactam)Electron-deficient aromaticElectron-rich pyranone
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (N)Donor (OH) & Acceptor (C=O)
Metal Chelation High (Bidentate via O-O distance)Low (Monodentate)High (Standard chelator)
Metabolic Stability High (Resistant to CYP oxidation)Moderate (Prone to N-oxidation)Low (Glucuronidation)
Synthetic Utility Versatile (NH can be alkylated)Limited (Ring C-H activation hard)Limited (Unstable in base)

Scientific Insight: The novelty of 3-(hydroxymethyl)pyridin-2(1H)-one lies in its "masked" reactivity . While 3-(hydroxymethyl)pyridine is a simple base, the pyridone analog allows for N-alkylation or O-alkylation (depending on conditions), enabling the creation of diverse libraries from a single precursor. Furthermore, the pyridone ring is often used to replace unstable phenol moieties in drug candidates to improve metabolic half-life.

Experimental Protocols

The following protocols are synthesized from patent literature (e.g., US8795630B2) and standard heterocyclic chemistry.

Protocol A: Synthesis via Selective Reduction

Objective: Prepare 3-(hydroxymethyl)pyridin-2(1H)-one from methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Reagents:

  • Starting Material: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (

    
    , 3.0 equiv) + Calcium Chloride (
    
    
    
    , 1.5 equiv) OR DIBAL-H.
  • Solvent: Ethanol/THF (2:1 mixture).

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-oxo-1,2-dihydropyridine-3-carboxylate in anhydrous THF/Ethanol under Nitrogen atmosphere.

  • Activation: Add

    
     and stir for 15 minutes at 0°C (This activates the ester and modifies the reducing power of borohydride).
    
  • Reduction: Add

    
     portion-wise over 20 minutes, maintaining temperature < 5°C.
    
    • Causality: Slow addition prevents runaway exotherms and over-reduction of the pyridone ring double bonds.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Self-Validation: Monitor by TLC (10% MeOH in DCM). The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      ).
  • Quench: Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (

    
    ).
    
  • Isolation: Evaporate volatiles. Extract the aqueous residue with warm Ethyl Acetate (

    
    ).
    
    • Note: The product is water-soluble; salting out the aqueous layer with NaCl improves yield.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (DCM:MeOH 9:1).

Protocol B: Conversion to Electrophilic Warhead (Chlorination)

Objective: Convert the alcohol to a chloride for coupling (as seen in US8795630B2).

Reagents:

  • Substrate: 3-(Hydroxymethyl)pyridin-2(1H)-one.[1]

  • Reagent: Thionyl Chloride (

    
    , 2.0 equiv).[2]
    
  • Solvent: Dichloromethane (DCM) or neat.

Methodology:

  • Suspend the alcohol in dry DCM.

  • Add

    
     dropwise at 0°C.
    
  • Reflux for 2 hours. The suspension will clear as the alkyl chloride forms (it is more soluble in organics).

  • Critical Step: Evaporate

    
     completely under vacuum. Co-evaporate with toluene to remove traces of acid.
    
  • Use: Use the crude hydrochloride salt immediately for coupling reactions (e.g., with amines) to prevent hydrolysis.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl 2-oxo-1,2- dihydropyridine-3-carboxylate Step1 Activation: CaCl2 + NaBH4 (0°C, THF/EtOH) Start->Step1 Reduction Check1 Validation: TLC check (Disappearance of Ester) Step1->Check1 Product Product: 3-(Hydroxymethyl) pyridin-2(1H)-one Check1->Product Complete Step2 Functionalization: SOCl2 (Reflux, 2h) Product->Step2 Activation Final Target: 3-(Chloromethyl) pyridin-2(1H)-one Step2->Final Substitution

Caption: Step-wise synthetic workflow from commercial ester to reactive chloromethyl intermediate.

References

  • Butyrylcholinesterase ligands as diagnostic tools and treatment for diseases of the nervous system.
  • Pyridone derivatives having a binding activity to the cannabinoid type 2 receptor.

    • Source: CA Patent 2,433,158 C.[3]

    • Relevance: Establishes the pyridone scaffold utility in GPCR ligand design.
    • URL
  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors.

    • Source: N
    • Relevance: detailed synthetic routes for substituted pyridones.
    • URL:[Link]

  • 3-(Hydroxymethyl)pyridin-2(1H)-one Substance Record.

    • Source: PubChem CID 10630482.
    • Relevance: Physicochemical property verification.[3][4][2][5][6]

    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-(Hydroxymethyl)pyridin-2(1H)-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing our ecological footprint. The causality behind each step is explained to foster a culture of safety and informed decision-making.

Core Principles of Chemical Waste Management

The foundational principle for the disposal of any synthetic chemical, including 3-(Hydroxymethyl)pyridin-2(1H)-one, is to prevent its release into the environment.[1][2] This compound should never be disposed of down the drain or in standard municipal trash.[2] All chemical waste must be handled under the assumption that it is hazardous unless confirmed otherwise by thorough analysis and regulatory guidance.[1]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 3-(Hydroxymethyl)pyridin-2(1H)-one is not extensively documented in readily available literature, its chemical structure—a substituted pyridinone—provides a strong basis for a conservative risk assessment. Pyridine and its derivatives are known for their potential toxicity.[3][4][5] Therefore, it is imperative to handle this compound with care.

Based on data from analogous compounds, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.[3][8]

Personal Protective Equipment (PPE): The potential for irritation and toxicity necessitates the mandatory use of appropriate PPE when handling 3-(Hydroxymethyl)pyridin-2(1H)-one in any form, including as a waste product.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[6][7]
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent skin contact and potential irritation.[2]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[2][6]
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins with meticulous segregation at the point of generation. This is a critical step to prevent inadvertent chemical reactions and to ensure the waste stream is correctly characterized for final disposal.

Step 1: Designate a Waste Container

  • Select a container that is chemically compatible with pyridinone compounds. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is recommended.[9]

  • The container must be in good condition, free from cracks or defects.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[9]

  • The label must clearly state "3-(Hydroxymethyl)pyridin-2(1H)-one" and any solvents or other chemicals present in the waste mixture.

  • Include the date when the first waste is added.

Step 3: Segregate Incompatible Wastes

  • Store the waste container away from incompatible materials. Based on data for similar pyridine compounds, this includes strong oxidizing agents, strong acids, and acid chlorides.[1][9] Contact between these substances could lead to vigorous, exothermic reactions.

Step-by-Step Disposal Procedure

The disposal of 3-(Hydroxymethyl)pyridin-2(1H)-one waste must follow a documented, systematic procedure to ensure safety and regulatory compliance.

Workflow for Waste Handling and Disposal

G cluster_0 Generation Point cluster_1 Accumulation & Storage cluster_2 Final Disposal Generate Generate Waste: 3-(Hydroxymethyl)pyridin-2(1H)-one (solid, solution, or contaminated items) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select & Label Compatible Hazardous Waste Container PPE->Container Collect Collect Waste in Sealed Container Container->Collect Segregate Segregate from Incompatibles (Acids, Oxidizers) Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Request Submit Chemical Collection Request to EHS Store->Request Transfer EHS Collects Waste for Consolidation Request->Transfer Dispose Final Disposal via Licensed Facility (e.g., Incineration) Transfer->Dispose

Caption: Waste Management Workflow for 3-(Hydroxymethyl)pyridin-2(1H)-one.

Protocol Details:

  • Waste Collection:

    • Solid Waste: Collect pure 3-(Hydroxymethyl)pyridin-2(1H)-one, reaction residues, and contaminated items (e.g., weighing papers, gloves) in the designated, labeled waste container.[10]

    • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams unless your institution's guidelines permit it.

    • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Management:

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.[7]

    • Store the container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9]

    • The most common and effective disposal method for pyridine-based chemical waste is high-temperature incineration by a licensed hazardous waste facility.[11] This method ensures the complete destruction of the compound.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][12] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.[10][12] For a small liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in the waste container.[1]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Regulatory Framework

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] As a generator of chemical waste, you are legally responsible for ensuring it is correctly identified, managed, and disposed of in a compliant manner.[14][15] This "cradle-to-grave" responsibility underscores the importance of following the procedures outlined in this guide.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • MDPI. (n.d.). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. [Link]

  • Acti-Chem. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-(Hydroxymethyl)pyridin-2(1H)-one (CAS No. 42463-41-2). As a pyridinone derivative used in research and development, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of all laboratory personnel. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a culture of safety and scientific integrity.

Critical Hazard Assessment

3-(Hydroxymethyl)pyridin-2(1H)-one is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been exhaustively investigated, which is precisely why a cautious and proactive safety posture is required. All handling procedures must be predicated on the assumption that the compound is hazardous.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile for this compound.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion / IrritationH315Causes skin irritation
Serious Eye Damage / Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
[1]

These classifications mandate the use of specific personal protective equipment (PPE) and engineering controls to mitigate risk.

The Core of Safety: Engineering Controls & PPE Protocol

While PPE is essential, it is the last line of defense. The primary method for exposure control must always be engineering controls, principally the use of a certified chemical fume hood for all operations involving this compound.

Step-by-Step PPE Selection and Use

A. Eye and Face Protection:

  • What to Use: Chemical splash goggles meeting government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory at all times.[2]

  • The Causality: The H319 classification (Causes serious eye irritation) means that even minor splashes can result in significant injury.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during bulk transfers or solution preparations), a full-face shield must be worn in addition to chemical splash goggles.[2][3]

B. Hand Protection:

  • What to Use: Chemically resistant, powder-free, impervious gloves are required.[4] Given the compound's structure, nitrile or butyl rubber gloves are recommended. Always use two pairs of gloves ("double-gloving").[5]

  • The Causality: The H315 classification (Causes skin irritation) indicates a direct dermal hazard.[1] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced. Powder-free gloves prevent the aerosolization of the chemical, which could otherwise be inhaled.[4]

  • Procedural Integrity: Gloves must be inspected for tears or pinholes before each use. Use proper glove removal techniques (peeling one off with the other) to avoid contaminating your skin.[2] Dispose of contaminated gloves immediately as hazardous waste.[2]

C. Skin and Body Protection:

  • What to Use: A clean, buttoned laboratory coat with long sleeves is the minimum requirement. For procedures with a higher risk of splashes, a polyethylene-coated, disposable gown with a closed back is recommended.[5]

  • The Causality: This prevents contamination of personal clothing and minimizes skin contact.

D. Respiratory Protection:

  • When to Use: All work with solid (powder) or liquid forms of this chemical must be performed within a certified chemical fume hood. If, for any reason, this is not possible or if there is a risk of generating dust or aerosols outside of a containment system, respiratory protection is mandatory.[2]

  • What to Use: A NIOSH-approved N95 or higher-rated respirator is required to protect against inhaling fine particles or aerosols.[6]

  • The Causality: The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications highlight a significant inhalation risk.[1] A standard surgical mask does not protect the wearer from chemical vapors or fine particulates and is not a substitute.[6]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage. The following workflow outlines the critical steps for handling 3-(Hydroxymethyl)pyridin-2(1H)-one.

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal a 1. Review SDS & Establish Work Zone b 2. Verify Fume Hood Certification a->b c 3. Assemble All Required PPE b->c d 4. Don Full PPE (Double Glove) c->d e 5. Weigh Solid or Measure Liquid d->e f 6. Perform Experiment e->f g 7. Securely Close Primary Container f->g h 8. Decontaminate Surfaces g->h i 9. Segregate Hazardous Waste (Solid, Liquid, PPE) h->i j 10. Doff PPE in Order (Outer Gloves First) i->j k 11. Wash Hands Thoroughly j->k

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.